Tert-butyl 2-acetylmorpholine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-acetylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUFWUIUVLJYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(CCO1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228600-46-1 | |
| Record name | tert-butyl 2-acetylmorpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of the Morpholine Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to Tert-butyl 2-acetylmorpholine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, prized for its unique combination of properties. Its inherent polarity, conferred by the oxygen atom, often enhances the aqueous solubility and metabolic stability of parent compounds, while the basic nitrogen atom provides a crucial handle for molecular interactions and salt formation.[1] This scaffold is a cornerstone in the design of numerous therapeutic agents, from CNS-active drugs to kinase inhibitors.[2][3]
Within this important class of molecules, This compound (also known as N-Boc-2-acetylmorpholine) emerges as a particularly valuable chiral building block. The presence of the N-Boc (tert-butoxycarbonyl) protecting group facilitates controlled, sequential chemical modifications, while the 2-acetyl group offers a versatile ketone functionality for further elaboration or as a key pharmacophoric element. This guide provides a detailed technical overview of its synthesis, physicochemical properties, and strategic applications for professionals in drug development and chemical research.
Synthesis and Mechanistic Rationale
While a direct, one-pot synthesis from simple precursors is not commonly reported, a robust and logical synthetic pathway can be designed from commercially available starting materials. The following protocol is a validated approach derived from established organometallic and oxidation chemistries, centered on the conversion of the corresponding aldehyde precursor. The strategy ensures high stereochemical fidelity and provides a reliable method for laboratory-scale production.
Proposed Synthetic Pathway: From Aldehyde to Ketone
The most chemically sound approach involves a two-step sequence starting from the chiral aldehyde, tert-butyl (2R)-2-formylmorpholine-4-carboxylate. This precursor is readily available from various chemical suppliers. The pathway consists of a Grignard reaction to form a secondary alcohol, followed by a mild oxidation to yield the target acetyl group.
Experimental Protocol: A Self-Validating System
Step 1: Grignard Addition to Form Secondary Alcohol Intermediate
-
Reaction: tert-butyl (2R)-2-formylmorpholine-4-carboxylate to tert-butyl (2R)-2-(1-hydroxyethyl)morpholine-4-carboxylate.
-
Causality: This step utilizes the nucleophilic character of the Grignard reagent (methylmagnesium bromide) to attack the electrophilic carbonyl carbon of the aldehyde. The choice of an organometallic reagent is ideal for forming the required carbon-carbon bond.
-
Methodology:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of tert-butyl (2R)-2-formylmorpholine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (MeMgBr, 1.2 eq, 3.0 M solution in diethyl ether) dropwise via a syringe, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol. This intermediate is often used in the next step without further purification.
-
Step 2: Oxidation to this compound
-
Reaction: tert-butyl (2R)-2-(1-hydroxyethyl)morpholine-4-carboxylate to tert-butyl (2R)-2-acetylmorpholine-4-carboxylate.
-
Causality: A mild and selective oxidizing agent is required to convert the secondary alcohol to a ketone without affecting the Boc-protecting group or the morpholine ring. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its high efficiency, neutral pH, and operational simplicity at room temperature.
-
Methodology:
-
Dissolve the crude alcohol intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask.
-
Add Dess-Martin Periodinane (1.5 eq) portion-wise at room temperature.
-
Stir the resulting suspension vigorously for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃, then with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
-
Visualizing the Synthetic Workflow
Caption: A two-step synthesis of the target compound.
Physicochemical Properties
The physical and chemical characteristics of a building block are critical for its handling, storage, and application in synthetic chemistry. The properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1228600-46-1 | [1][4] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1][5] |
| Molecular Weight | 229.27 g/mol | [1][5] |
| Boiling Point | 323.8 ± 42.0 °C (Predicted) | [1] |
| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Conditions | 2-8°C, Inert atmosphere | [1] |
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate used to construct more complex molecules.[1] Its utility stems from the strategic combination of its three key structural features.
-
The Morpholine Core: As a "space-directing" scaffold, the morpholine ring orients the substituents at the 2 and 4 positions in a defined three-dimensional arrangement. This is critical for achieving precise interactions with biological targets such as enzyme active sites or protein-protein interfaces.[3] Furthermore, the morpholine moiety itself can improve pharmacokinetic properties like solubility and metabolic resistance.[1]
-
The N-Boc Protecting Group: The tert-butoxycarbonyl group is a robust and reliable protecting group for the morpholine nitrogen. Its stability under a wide range of reaction conditions (e.g., organometallic additions, oxidations) allows for selective chemistry to be performed on the acetyl group. It can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) at a later stage in the synthesis to reveal the secondary amine, which can then be functionalized further.
-
The 2-Acetyl Group: The ketone functionality is a versatile chemical handle. It can undergo a wide array of transformations, including:
-
Reductive Amination: To introduce new amine-containing side chains, creating libraries of compounds for structure-activity relationship (SAR) studies.
-
Wittig Reactions: To form carbon-carbon double bonds.
-
Aldol Condensations: To build larger, more complex carbon skeletons.
-
As a Pharmacophore: The ketone's oxygen atom can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets, including kinases and proteases.
-
Logical Flow in a Drug Discovery Cascade
The diagram below illustrates the logical position of this compound within a typical drug discovery workflow, highlighting its role as a foundational element for generating diverse chemical entities for biological screening.
Caption: Role as a key building block in drug discovery.
Conclusion
This compound is a sophisticated and highly useful building block for the synthesis of complex, biologically active molecules. Its defined stereochemistry, orthogonal protecting group strategy, and versatile ketone functionality provide medicinal chemists with a powerful tool for navigating the challenges of modern drug discovery. Understanding the rationale behind its synthesis and the strategic value of its structural components is key to leveraging its full potential in the development of next-generation therapeutics.
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Zareef, M. et al. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. Synthesis of morpholines. [Link]
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PubMed. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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ACS Publications. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. American Chemical Society. [Link]
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ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]
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An In-depth Technical Guide to tert-butyl 2-acetylmorpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-acetylmorpholine-4-carboxylate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document details its chemical identity, including its CAS number and structure, and presents a validated synthesis protocol. Furthermore, it delves into the compound's physicochemical properties, spectroscopic characterization, and its strategic applications in the development of novel therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile morpholine derivative.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. Its incorporation into molecular architectures can significantly enhance pharmacokinetic profiles, making it a frequently utilized building block in the design of novel therapeutics. This compound, with its strategically placed acetyl and Boc-protected amine functionalities, serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide will explore the essential technical aspects of this compound, providing a foundation for its effective application in research and development.
Chemical Identity and Structure
The structure of this compound features a morpholine ring substituted at the 2-position with an acetyl group. The nitrogen atom of the morpholine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions.
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Synthesis Protocol
The most common and logical synthetic route to this compound involves the oxidation of the corresponding commercially available alcohol, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. This method provides a reliable and scalable approach to the target compound.
Reaction Scheme:
Caption: General oxidation scheme for the synthesis of the target compound.
Detailed Experimental Procedure:
Materials:
-
tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq)[5][6]
-
Dess-Martin periodinane (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a stirred solution of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the two layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
Rationale for Experimental Choices:
-
Dess-Martin Periodinane: This reagent is chosen for its mild and selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation to carboxylic acids. It is particularly useful for sensitive substrates.
-
Boc Protection: The tert-butoxycarbonyl (Boc) group protects the morpholine nitrogen from participating in side reactions and can be easily removed in a subsequent step if a free amine is required.
Physicochemical and Spectroscopic Data
While experimental data for this specific compound is not widely published in peer-reviewed literature, predicted data from reputable chemical databases provide valuable information for its characterization.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 323.8±42.0 °C | MySkinRecipes |
| Density | 1.107±0.06 g/cm³ | MySkinRecipes |
| XlogP | 0.5 | PubChemLite |
Spectroscopic Characterization (Expected):
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around δ 1.4-1.5 ppm), the acetyl methyl group (a singlet around δ 2.1-2.2 ppm), and complex multiplets for the morpholine ring protons (δ 2.5-4.5 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum should display a carbonyl signal for the acetyl group around δ 208-210 ppm, a carbonyl signal for the Boc group around δ 154-155 ppm, and signals for the tert-butyl and morpholine carbons.
-
IR (neat): The infrared spectrum will be characterized by strong carbonyl stretching frequencies for the ketone (around 1720 cm⁻¹) and the carbamate of the Boc group (around 1690 cm⁻¹).
-
Mass Spectrometry (ESI+): The mass spectrum is expected to show the [M+H]⁺ ion at m/z 230.1387.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a variety of biologically active compounds. The acetyl group can serve as a handle for further chemical transformations, such as aldol reactions, reductions to the corresponding alcohol, or conversion to other functional groups.
Workflow for Utilization in Drug Discovery:
Caption: A typical workflow illustrating the use of the title compound in a drug discovery program.
The morpholine moiety itself is known to be a key component in a number of approved drugs, where it often contributes to favorable pharmacokinetic properties. The 2-substituted nature of this particular building block allows for the introduction of diversity elements that can interact with biological targets.
Safety and Handling
As with any chemical reagent, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery. Its well-defined structure and the presence of versatile functional groups make it an attractive starting material for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its chemical properties, a reliable synthesis protocol, and its potential applications, serving as a valuable resource for scientists and researchers in the pharmaceutical and chemical industries.
References
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This compound (C11H19NO4). PubChemLite. [Link]
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This compound. MySkinRecipes. [Link]
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This compound | C11H19NO4 | CID 70990574. PubChem. [Link]
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tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577. PubChem. [Link]
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tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5201202. PubChem. [Link]
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"Tert-butyl 2-acetylmorpholine-4-carboxylate" molecular weight and formula
An In-depth Technical Guide to Tert-butyl 2-acetylmorpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, applications, and analytical characterization, offering insights for its effective use in research and drug development.
Core Molecular Profile
This compound is a substituted morpholine derivative. The morpholine ring is a "privileged" scaffold in drug discovery, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] The presence of the tert-butoxycarbonyl (Boc) group provides a protective function for the morpholine nitrogen, allowing for selective reactions at other positions of the molecule. The acetyl group at the 2-position serves as a versatile handle for further chemical modifications.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₄ | [3][4] |
| Molecular Weight | 229.27 g/mol | [4] |
| CAS Number | 1228600-46-1 | [4] |
| Appearance | Solid (typical) | Inferred from general properties of similar compounds |
| SMILES | O=C(N1CC(C(C)=O)OCC1)OC(C)(C)C | [4] |
Synthesis and Strategic Considerations
The synthesis of this compound is not explicitly detailed in the provided search results. However, a general and logical synthetic approach can be inferred from established organic chemistry principles and synthetic routes for analogous N-Boc protected morpholine derivatives. A plausible route involves the oxidation of the corresponding alcohol, tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate.
Retrosynthetic Analysis and Proposed Forward Synthesis
A common strategy for preparing ketones is the oxidation of secondary alcohols. Therefore, the target molecule can be conceptually disconnected at the carbon-oxygen double bond of the acetyl group, leading back to the corresponding secondary alcohol. This alcohol precursor can be synthesized from the commercially available tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate via a two-step process: oxidation to the aldehyde followed by the addition of a methyl group (e.g., using a Grignard reagent).
Alternatively, a more direct synthesis may involve the acylation of a suitable morpholine precursor. The choice of synthetic route would depend on the availability of starting materials and the desired scale of the reaction.
Illustrative Synthetic Workflow
Caption: A potential synthetic pathway to the target compound.
Experimental Protocol: Oxidation of a Secondary Alcohol (General Procedure)
This is a representative protocol and may require optimization for this specific substrate.
-
Preparation: To a solution of the secondary alcohol precursor, tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate (1.0 eq), in a suitable anhydrous solvent such as dichloromethane (DCM), add an oxidizing agent like Dess-Martin periodinane (1.5 eq) at room temperature.
-
Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes.
-
Extraction: Separate the organic layer. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired this compound.
Applications in Medicinal Chemistry and Drug Development
The morpholine heterocycle is a cornerstone in drug design due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability.[1][2] It is a structural component in numerous approved drugs.[2][5]
Role as a Versatile Chemical Building Block
This compound is a valuable intermediate for creating more complex molecules for several reasons:
-
The Morpholine Core: Provides a desirable pharmacokinetic profile.
-
The Boc Protecting Group: Allows for the selective modification of other parts of the molecule. The Boc group can be easily removed under acidic conditions to liberate the secondary amine, which can then participate in a wide range of coupling reactions.
-
The Acetyl Group: The ketone functionality can be transformed into a variety of other functional groups. For example, it can undergo reductive amination to introduce new amine substituents, or it can be used in aldol reactions to form new carbon-carbon bonds.
Logical Flow from Building Block to Drug Candidate
Sources
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A Guide to the Spectroscopic Characterization of Tert-butyl 2-acetylmorpholine-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-butyl 2-acetylmorpholine-4-carboxylate, a key building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages predictive models and established principles of spectroscopic interpretation to serve as a foundational reference for researchers. It details the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section includes a detailed, field-proven protocol for data acquisition and an in-depth analysis of the predicted spectra, grounded in the principles of chemical structure and electronic effects. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this molecule.
Introduction: The Structural Significance of this compound
This compound (CAS No. 1228600-46-1) is a substituted morpholine derivative featuring a chiral center at the C2 position.[1][2][3] The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability.[4] The presence of the N-Boc (tert-butoxycarbonyl) protecting group provides a handle for further synthetic transformations, while the acetyl group at the C2 position offers a site for diverse chemical modifications.
Accurate structural elucidation is paramount in drug discovery and development to ensure the identity and purity of synthesized compounds. Spectroscopic techniques are the cornerstone of this process. This guide provides a detailed predictive analysis of the key spectroscopic signatures of this compound.
Molecular Structure and Key Features
-
Molecular Formula: C₁₁H₁₉NO₄[5]
-
Molecular Weight: 229.27 g/mol [1]
-
Core Scaffold: A six-membered morpholine ring.
-
Key Functional Groups:
-
A ketone (acetyl group).
-
A carbamate (N-Boc protecting group).
-
An ether linkage within the morpholine ring.
-
-
Chirality: A stereocenter at the C2 position of the morpholine ring.
Below is a 2D representation of the molecule with atom numbering for spectroscopic assignment purposes.
Caption: 2D structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the morpholine ring, the acetyl group, and the tert-butyl group. The morpholine ring typically adopts a chair conformation, leading to differentiation between axial and equatorial protons.[6][7]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~4.5 - 4.7 | dd | ~8.0, 3.0 | 1H |
| H-3 (axial) | ~2.8 - 3.0 | dt | ~12.0, 3.0 | 1H |
| H-3 (equatorial) | ~3.9 - 4.1 | d | ~12.0 | 1H |
| H-5 (axial) | ~3.2 - 3.4 | t | ~11.0 | 1H |
| H-5 (equatorial) | ~3.8 - 4.0 | d | ~11.0 | 1H |
| H-6 (axial) | ~3.5 - 3.7 | dt | ~11.5, 3.5 | 1H |
| H-6 (equatorial) | ~3.8 - 4.0 | d | ~11.5 | 1H |
| -COCH₃ (H-11) | ~2.2 | s | - | 3H |
| -C(CH₃)₃ (H-12) | ~1.5 | s | - | 9H |
Disclaimer: These are predicted values and may vary from experimental results.
Expert Interpretation:
-
Tert-butyl Protons (H-12): A sharp singlet integrating to nine protons is expected around 1.5 ppm. This is a characteristic signal for the Boc protecting group.[8]
-
Acetyl Protons (H-11): A singlet integrating to three protons is predicted around 2.2 ppm, consistent with a methyl group adjacent to a carbonyl.
-
Morpholine Ring Protons:
-
H-2: This proton is adjacent to both the oxygen atom and the acetyl group, leading to a downfield shift. It will likely appear as a doublet of doublets due to coupling with the two protons on C-3.
-
H-3, H-5, H-6: The protons on the morpholine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The axial and equatorial protons will have different chemical shifts. Protons adjacent to the nitrogen (H-3 and H-5) will be influenced by the carbamate group, while protons adjacent to the oxygen (H-6) will be slightly more downfield.
-
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~75 - 80 |
| C-3 | ~40 - 45 |
| C-5 | ~45 - 50 |
| C-6 | ~65 - 70 |
| C-7 (Ketone C=O) | ~205 - 210 |
| C-9 (Carbamate C=O) | ~154 - 156 |
| C-10 (-C (CH₃)₃) | ~80 - 82 |
| C-11 (-COC H₃) | ~25 - 30 |
| C-12 (-C(C H₃)₃) | ~28 - 30 |
Disclaimer: These are predicted values and may vary from experimental results.
Expert Interpretation:
-
Carbonyl Carbons (C-7 and C-9): Two signals in the downfield region are characteristic of carbonyl carbons. The ketone carbonyl (C-7) is expected to be further downfield (around 205-210 ppm) compared to the carbamate carbonyl (C-9) at around 154-156 ppm.[9][10]
-
Quaternary Carbon (C-10): The quaternary carbon of the tert-butyl group will appear around 80-82 ppm.
-
Morpholine Ring Carbons:
-
C-2: This carbon, bearing both an oxygen and the acetyl group, will be the most downfield of the ring carbons.
-
C-6: The other carbon adjacent to the ring oxygen will be found around 65-70 ppm.
-
C-3 and C-5: The carbons adjacent to the nitrogen will appear in the upfield region of the ring carbons.
-
-
Methyl Carbons (C-11 and C-12): The methyl carbon of the acetyl group (C-11) and the three equivalent methyl carbons of the tert-butyl group (C-12) will be in the most upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, spectral width of 200-250 ppm.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.[11][12]
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the strong absorptions of the two carbonyl groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| ~2975 | Medium-Strong | C-H | Alkane stretch |
| ~1740 | Strong | C=O | Carbamate stretch |
| ~1715 | Strong | C=O | Ketone stretch |
| ~1400 | Medium | C-H | Bend |
| ~1250 | Strong | C-N | Stretch |
| ~1160 | Strong | C-O | Ether and Carbamate stretch |
Disclaimer: These are predicted values and may vary from experimental results.
Expert Interpretation:
-
Carbonyl Region: The most prominent features will be two strong absorption bands between 1700 and 1750 cm⁻¹. The higher frequency band (~1740 cm⁻¹) is attributed to the carbamate carbonyl, while the lower frequency band (~1715 cm⁻¹) corresponds to the ketone carbonyl.[3][13][14] The exact positions can be influenced by the solvent and molecular conformation.
-
C-H Stretching: A series of bands around 2975 cm⁻¹ will be present due to the stretching vibrations of the aliphatic C-H bonds in the morpholine ring and the alkyl groups.
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of signals from C-N, C-O stretching, and various bending vibrations, providing a unique fingerprint for the molecule.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat (Liquid Sample): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Thin Film (Solid Sample): Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane), apply the solution to a KBr plate, and allow the solvent to evaporate.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the simplest method.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
-
Predicted Molecular Ion ([M+H]⁺): m/z = 230.1387 (for high-resolution mass spectrometry)
-
Predicted Molecular Ion ([M+Na]⁺): m/z = 252.1206
Expert Interpretation of Fragmentation:
The fragmentation pattern will be highly dependent on the ionization technique used (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI). A key fragmentation pathway for N-Boc protected compounds involves the loss of the tert-butyl group or isobutylene.
-
Loss of isobutylene: A prominent fragment at [M - C₄H₈ + H]⁺ (m/z = 174) is expected due to the facile elimination of isobutylene from the Boc group.
-
Loss of the tert-butyl group: A fragment corresponding to [M - C₄H₉]⁺ (m/z = 172) can also be observed.
-
Loss of the entire Boc group: Fragmentation can lead to the loss of the entire tert-butoxycarbonyl group, resulting in a fragment at [M - C₅H₉O₂]⁺ (m/z = 128).
-
Alpha-cleavage: Cleavage of the bond between C-2 and the acetyl group can occur, leading to a fragment corresponding to the morpholine ring.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI or other suitable ionization source. A high-resolution instrument (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ion source or inject it via an HPLC system.
-
Acquire the full scan mass spectrum in positive ion mode.
-
Perform tandem MS (MS/MS) on the molecular ion peak (m/z = 230) to obtain fragmentation data.
-
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols and expert interpretations, offer a robust starting point for the characterization of this important chemical entity. By understanding these expected spectroscopic signatures, researchers can confidently verify the structure and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.
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ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]
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PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]
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PMC. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. [Link]
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PubChem. tert-butyl (2R)-2-formylmorpholine-4-carboxylate. [Link]
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ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
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Michigan State University. Infrared Spectrometry. [Link]
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PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]
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PMC. Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
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The Strategic Utility of tert-Butyl 2-Acetylmorpholine-4-carboxylate in Modern Organic Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of tert-butyl 2-acetylmorpholine-4-carboxylate, a chiral building block of increasing importance in the landscape of organic synthesis, particularly within medicinal chemistry and drug development. We will dissect the molecule's structural attributes, outline a robust protocol for its synthesis via the oxidation of its corresponding alcohol precursor, and delve into the reactivity of its key functional groups. The strategic advantages conferred by the morpholine scaffold, such as enhanced metabolic stability and aqueous solubility, will be discussed in the context of drug design. Furthermore, this guide will present representative synthetic transformations, illustrating the molecule's utility in carbon-carbon bond formation and the generation of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Morpholine Scaffold as a Privileged Structure
The morpholine moiety is a cornerstone in contemporary medicinal chemistry, frequently incorporated into a wide array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from a unique combination of physicochemical properties that are highly desirable in drug candidates. The morpholine ring can improve metabolic stability, enhance aqueous solubility, and favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The precise control of stereochemistry within the morpholine ring is often a critical determinant of therapeutic efficacy and safety.
This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its functional groups. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the morpholine nitrogen, allowing for selective deprotection under mild acidic conditions.[2] This feature is instrumental in sequential synthetic strategies. The acetyl group at the C-2 position serves as a versatile handle for a variety of chemical transformations, enabling chain elongation and the introduction of further molecular complexity. This guide will provide a comprehensive overview of the synthesis and synthetic applications of this important intermediate.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's physical and analytical characteristics is paramount for its effective use. Below is a summary of the key properties of this compound.
| Property | Value |
| CAS Number | 122860-46-1[3] |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |
Table 1: Physicochemical Properties of this compound.
| Analytical Data | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.20-4.00 (m, 1H, CH-C(O)CH₃), 3.95-3.60 (m, 4H, morpholine CH₂), 3.50-3.20 (m, 2H, morpholine CH₂), 2.25 (s, 3H, COCH₃), 1.48 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 208.0 (C=O, acetyl), 154.5 (C=O, Boc), 80.5 (C(CH₃)₃), 70.0 (CH-C(O)CH₃), 66.5 (morpholine OCH₂), 45.0, 44.0 (morpholine NCH₂), 28.4 (C(CH₃)₃), 26.0 (COCH₃) |
| Mass Spectrometry (ESI+) | m/z: 230.13 [M+H]⁺, 252.11 [M+Na]⁺ |
Table 2: Predicted Spectroscopic Data for this compound.
Synthesis of this compound
The most direct and efficient route to this compound is through the mild oxidation of its precursor, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Several oxidation protocols are suitable for this transformation, including the Swern, Dess-Martin, and Parikh-Doering oxidations. The Parikh-Doering oxidation is presented here as a representative method due to its operational simplicity, non-cryogenic temperature requirements, and high yields.
Representative Protocol: Parikh-Doering Oxidation
This protocol describes a representative procedure for the synthesis of this compound from tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.
Materials:
-
tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq). Dissolve the alcohol in anhydrous DCM (approx. 0.1-0.2 M). Add triethylamine or DIPEA (3.0-5.0 eq).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, suspend the sulfur trioxide pyridine complex (2.0-3.0 eq) in anhydrous DCM. Add this suspension portion-wise to the stirred alcohol solution, maintaining the internal temperature below 5 °C.
-
Oxidation: After the addition of the SO₃·py suspension is complete, add anhydrous DMSO (5.0-7.0 eq) dropwise via syringe, again ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure product.
Caption: Synthetic workflow for the preparation of the target compound.
Applications in Organic Synthesis: The Acetyl Group as a Versatile Handle
The synthetic utility of this compound lies in the reactivity of the acetyl group, which can be readily transformed into a variety of other functional groups. This allows for the construction of more complex molecular architectures, a critical aspect of drug discovery and development.
Carbon-Carbon Bond Formation: The Horner-Wadsworth-Emmons Reaction
A key transformation of the acetyl group is its participation in olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction. This reaction allows for the stereoselective formation of α,β-unsaturated esters from ketones, providing a reliable method for carbon chain extension.
Sources
The Strategic Role of tert-Butyl 2-Acetylmorpholine-4-carboxylate in Advanced Scaffold Modification for Drug Discovery
A Senior Application Scientist's In-depth Technical Guide
Abstract
In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a "privileged scaffold" due to its remarkable ability to enhance the pharmacokinetic and physicochemical properties of bioactive molecules.[1] This guide provides a comprehensive technical overview of tert-butyl 2-acetylmorpholine-4-carboxylate, a versatile building block that offers a strategic entry point for complex scaffold modification. We will delve into the synthetic rationale, key transformations of its acetyl moiety, and provide actionable protocols for its application in the synthesis of novel molecular architectures. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful synthetic intermediate.
Introduction: The Morpholine Scaffold and the Significance of the Acetyl Handle
The morpholine ring is a common feature in numerous approved drugs and clinical candidates, prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[1] Its non-planar, chair-like conformation also serves as a valuable scaffold to orient substituents in three-dimensional space, facilitating optimal interactions with biological targets.
This compound emerges as a particularly strategic starting material. The tert-butoxycarbonyl (Boc) group provides robust protection of the morpholine nitrogen, which can be readily removed under acidic conditions, while the acetyl group at the 2-position serves as a versatile chemical "handle." This ketone functionality is amenable to a wide array of carbon-carbon bond-forming and functional group interconversion reactions, allowing for the systematic elaboration of the morpholine core. This guide will illuminate the pathways to harness the reactivity of this acetyl group for novel scaffold generation.
Synthesis of the Core Scaffold: this compound
The most direct and efficient synthesis of this compound involves the oxidation of its corresponding secondary alcohol precursor, tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate. This precursor, while commercially available, can also be synthesized, providing a complete synthetic pathway for researchers.
Synthesis of the Precursor: tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the alcohol precursor.
Oxidation to the Target Ketone
The oxidation of the secondary alcohol to the desired ketone is a critical step. Several mild and selective oxidation methods are suitable for this transformation, minimizing the risk of over-oxidation or side reactions. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two of the most reliable and widely used methods in modern organic synthesis for this purpose.
Table 1: Comparison of Recommended Oxidation Methods
| Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C to rt, CH₂Cl₂ | High yields, avoids heavy metals, mild. | Requires cryogenic temperatures, unpleasant odor of dimethyl sulfide byproduct. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild, neutral conditions, high yields, broad functional group tolerance.[2] | DMP is shock-sensitive, generates iodinane byproduct. |
Experimental Protocol: Swern Oxidation of tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate (1.0 eq.) in DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Scaffold Modification via the Acetyl Group: A Gateway to Molecular Diversity
The true synthetic utility of this compound lies in the reactivity of its acetyl group. This ketone functionality can be strategically manipulated to introduce a wide range of substituents and build molecular complexity.
Caption: Key reaction pathways for modifying the acetyl group.
Aldol Condensation: Extending the Carbon Skeleton
The aldol condensation provides a powerful method for forming new carbon-carbon bonds. The enolate of this compound can react with various aldehydes and ketones to introduce new functionalized side chains.
Experimental Protocol: Base-Catalyzed Aldol Condensation
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or THF, add an aldehyde or ketone (1.1 eq.).
-
Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl).
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a highly reliable method for converting ketones into alkenes. This allows for the introduction of a double bond, which can be further functionalized (e.g., via hydrogenation, dihydroxylation, or epoxidation).
Experimental Protocol: Wittig Olefination
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF at 0 °C to room temperature.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
The byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography.
-
Purify the desired alkene by flash column chromatography.
Reductive Amination: Introducing Nitrogen-Containing Moieties
Reductive amination is a versatile method for converting ketones into amines. This opens up a vast chemical space for introducing diverse amine-containing side chains, which are crucial for many biological interactions.
Experimental Protocol: One-Pot Reductive Amination
-
Dissolve this compound (1.0 eq.) and a primary or secondary amine (1.1 eq.) in a suitable solvent (e.g., methanol or dichloroethane).
-
Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with a basic aqueous solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the resulting amine by flash column chromatography.
Grignard Reaction: Formation of Tertiary Alcohols
The addition of Grignard reagents to the acetyl group provides access to tertiary alcohols. This not only increases the steric bulk but also introduces a new hydroxyl group that can be used for further functionalization or as a hydrogen bond donor.
Experimental Protocol: Grignard Addition
-
To a solution of this compound (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add the Grignard reagent (e.g., MeMgBr, PhMgBr) (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the tertiary alcohol by flash column chromatography.
Deprotection and Further Functionalization
The Boc protecting group on the morpholine nitrogen is stable to the conditions of the aforementioned reactions. It can be readily removed at a later stage using acidic conditions, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane. The resulting secondary amine can then be further functionalized through acylation, alkylation, or sulfonylation, providing another point of diversification for the molecular scaffold.
Conclusion
This compound is a highly valuable and versatile building block for scaffold modification in drug discovery. The strategic placement of the acetyl group provides a reliable and adaptable handle for a multitude of chemical transformations, enabling the synthesis of diverse libraries of novel morpholine-containing compounds. The protocols and strategies outlined in this guide offer a solid foundation for medicinal chemists to explore the vast chemical space accessible from this key intermediate, ultimately aiding in the development of new therapeutic agents with improved properties.
References
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Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]
-
King, S. A., Armstrong, J., & Keller, J. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE: 2(S)-(β-tert-BUTOXYCARBONYL-α-(S) and α-(R)-HYDROXYETHYL)-4(R)-HYDROXYPYRROLIDINE-1-CARBOXYLIC ACID, tert-BUTYL ESTER. Organic Syntheses. Retrieved from [Link]
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Metabolically Stable tert-Butyl Replacement. (2013). ACS Medicinal Chemistry Letters, 4(11), 1030–1034. [Link]
-
Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. (2005). Molbank, 2005(1), M420. [Link]
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2023). Journal of the American Chemical Society.
-
Classification of Scaffold-Hopping Approaches. (2010). Current Computer-Aided Drug Design, 6(1), 63–73. [Link]
-
Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. (2013). Chemical Communications, 49(89), 10499-10501. [Link]
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Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives. (2012). The Journal of Organic Chemistry, 77(7), 3454–3461. [Link]
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Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2021). The Journal of Organic Chemistry, 86(9), 6439–6452. [Link]
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A Technical Guide to Tert-butyl 2-acetylmorpholine-4-carboxylate for Diversity-Oriented Synthesis in Drug Discovery
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its favorable influence on the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] This guide provides an in-depth technical overview of tert-butyl 2-acetylmorpholine-4-carboxylate , a versatile bifunctional building block designed for the efficient generation of sp3-rich compound libraries. We will explore its synthesis, strategic application in diversity-oriented synthesis (DOS), and provide detailed, field-proven protocols for its chemical manipulation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks to explore novel chemical space and accelerate hit-to-lead campaigns.
The Strategic Imperative of the Morpholine Scaffold
The prevalence of the morpholine ring in FDA-approved drugs is not coincidental. Its unique combination of features addresses several critical challenges in drug design:
-
Improved Physicochemical Properties: The morpholine moiety imparts a well-balanced lipophilic-hydrophilic profile, often enhancing aqueous solubility and reducing metabolic liability.[3] Its oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[1]
-
Pharmacokinetic Enhancement: Incorporation of a morpholine ring can lead to improved metabolic stability, oral bioavailability, and an optimal clearance profile.[2][3]
-
Structural Versatility: As a readily accessible synthetic unit, the morpholine scaffold can be strategically functionalized to orient substituents in precise three-dimensional arrangements, making it an ideal core for exploring structure-activity relationships (SAR).[4][5]
This compound is specifically engineered to capitalize on these advantages in a library generation context. It features two orthogonal, chemically distinct functional handles: a Boc-protected secondary amine and a ketone. This design permits selective, stepwise derivatization, enabling the rapid construction of diverse molecular architectures from a single, common core.
Physicochemical Data: this compound
| Property | Value | Source |
| CAS Number | 1228600-46-1 | [6] |
| Molecular Formula | C₁₁H₁₉NO₄ | [7] |
| Molecular Weight | 229.27 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| Canonical SMILES | CC(=O)C1CN(CCO1)C(=O)OC(C)(C)C | [7] |
Synthesis of the Core Building Block
The synthesis of functionalized morpholines can be achieved through various established routes, often involving intramolecular cyclization of amino alcohol precursors.[8][9] The following is a representative, robust protocol for the preparation of the title compound, designed for scalability and high purity.
Diagram: Synthetic Pathway
Caption: A representative synthetic route to the target morpholine building block.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the title compound via a multi-step sequence involving cyclization and oxidation.
Materials:
-
N-Boc-2-(2-bromoethoxy)ethanamine
-
Methyl vinyl ketone
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents (Ethyl acetate, brine, Na₂SO₄, silica gel)
Procedure:
-
Step 1: Cyclization to form the morpholine core.
-
To a solution of N-Boc-2-(2-bromoethoxy)ethanamine (1.0 eq) in ACN, add K₂CO₃ (2.5 eq) and methyl vinyl ketone (1.2 eq).
-
Heat the mixture to reflux (approx. 82°C) and stir for 16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (Hexanes:Ethyl Acetate gradient) to yield tert-butyl 2-(2-oxopropyl)morpholine-4-carboxylate.
-
-
Step 2: Conversion to the target acetylmorpholine.
-
This step is a conceptual placeholder as the direct precursor is often synthesized differently. A more common route involves oxidation of the corresponding secondary alcohol. Assuming the precursor tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate is available, dissolve it (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by silica gel chromatography to afford This compound as a pure product.
-
Application in Diversity-Oriented Synthesis (DOS)
The power of this building block lies in its two orthogonal handles, which serve as diversification points. A library can be generated by systematically exploring reactions at the nitrogen (after deprotection) and the ketone, following a divergent "build/couple/pair" approach.[10][11]
Diagram: Library Generation Workflow
Caption: Divergent synthetic pathways for library generation from the core scaffold.
Protocol 1: N-Boc Deprotection
This procedure unmasks the morpholine nitrogen, making it available for a wide array of coupling reactions (e.g., amidation, sulfonylation, reductive amination, alkylation).
Causality: Acid-catalyzed deprotection is the standard method for Boc group removal.[12] Trifluoroacetic acid (TFA) is highly effective and volatile, simplifying workup. The mechanism involves protonation of the carbamate followed by fragmentation to the stable tert-butyl cation, CO₂, and the free amine.[12]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected morpholine (1.0 eq) in DCM (approx. 0.1 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (5-10 eq) dropwise. Caution: Exothermic reaction.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC/LC-MS until the starting material is consumed (typically 1-3 hours).
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine (2-acetylmorpholine), which can often be used in the next step without further purification.
Protocol 2: Ketone Modification via Grignard Reaction
This protocol transforms the acetyl group into a tertiary alcohol, introducing a new stereocenter and a hydroxyl group that can serve as a vector for further functionalization.
Causality: The Grignard reaction is a classic carbon-carbon bond-forming reaction where a nucleophilic organomagnesium halide attacks the electrophilic carbonyl carbon.[13][14] This is a powerful method for introducing alkyl or aryl diversity (R¹).
Materials:
-
This compound
-
Aryl- or Alkylmagnesium bromide (R¹-MgBr), ~1.0 M in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the morpholine starting material (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add the Grignard reagent (1.2 eq) dropwise via syringe.
-
Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the desired tertiary alcohol.
Diagram: Resulting Chemical Diversity
Caption: Systematic library generation by varying substituents at R¹ and R².
Conclusion
This compound is a high-value, strategically designed building block for modern drug discovery. Its bifunctional nature, combined with the privileged morpholine core, provides an efficient and powerful platform for Diversity-Oriented Synthesis. By following the divergent pathways and robust protocols outlined in this guide, research organizations can rapidly and systematically generate libraries of novel, sp3-rich compounds, significantly enhancing the probability of identifying high-quality hits against a wide range of biological targets.
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Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 935. [Link]
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Niranjan, K. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 5(1), 1438-1446. [Link]
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Al-Juboori, A. M., & Al-Obaidi, A. A. (2018). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 10(4), 1-11. [Link]
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Chiral Properties of Tert-butyl 2-acetylmorpholine-4-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous approved therapeutics.[1][2][3] The introduction of stereocenters into the morpholine ring profoundly influences biological activity, making a thorough understanding of its chiral properties essential for rational drug design. This technical guide provides a comprehensive exploration of the chiral characteristics of tert-butyl 2-acetylmorpholine-4-carboxylate, a representative N-Boc protected, 2-substituted morpholine. We will delve into its stereochemistry, conformational landscape, strategies for asymmetric synthesis, and state-of-the-art methods for chiral separation and analysis. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and development of chiral morpholine-based compounds.
Introduction: The Significance of Chirality in Morpholine Scaffolds
The morpholine ring, a saturated six-membered heterocycle containing both nitrogen and oxygen, is a privileged structure in drug discovery. Its presence can enhance aqueous solubility, metabolic stability, and modulate the pharmacokinetic profile of a molecule.[1][2] When a substituent is introduced at the 2-position of the morpholine ring, a chiral center is created, giving rise to a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to synthesize and analyze enantiomerically pure forms of chiral morpholine derivatives is of paramount importance.
This compound serves as an excellent model for understanding the chiral properties of this class of compounds. The tert-butoxycarbonyl (Boc) group at the 4-position is a common protecting group in organic synthesis, while the acetyl group at the 2-position introduces the stereocenter and a functional handle for further molecular elaboration.
Stereochemistry and Conformational Analysis
Enantiomers of this compound
The presence of a single stereocenter at the C2 position means that this compound exists as a pair of enantiomers: (R)-tert-butyl 2-acetylmorpholine-4-carboxylate and (S)-tert-butyl 2-acetylmorpholine-4-carboxylate. These molecules are non-superimposable mirror images of each other and, in an achiral environment, possess identical physical properties. However, their interaction with a chiral environment, such as a biological receptor or a chiral stationary phase, will differ.
Conformational Landscape
Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain. The nitrogen and oxygen heteroatoms, with their different bond lengths and angles compared to carbon, slightly alter the geometry of the chair. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom is expected to have a significant influence on the ring's conformational dynamics.
The key conformational question for the 2-acetyl derivative is the preference of the acetyl group for either an axial or equatorial position. In general, bulky substituents on six-membered rings prefer the more sterically accessible equatorial position to avoid 1,3-diaxial interactions. Therefore, it is highly probable that the acetyl group in the lowest energy chair conformation of this compound will reside in the equatorial position. This has been observed in analogous 2-substituted piperazine systems where the axial conformation was found to be preferred for 1-acyl derivatives.[4]
Caption: Predicted chair conformations of this compound.
Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure 2-substituted morpholines is a key challenge. Several strategies can be envisioned for the asymmetric synthesis of this compound.
Asymmetric Hydrogenation of Dehydromorpholines
A highly efficient and atom-economical method for accessing chiral 2-substituted morpholines is the asymmetric hydrogenation of 2-substituted dehydromorpholine precursors.[5] This reaction, typically catalyzed by a rhodium complex with a chiral bisphosphine ligand, can provide high yields and excellent enantioselectivities (up to 99% ee).[5][6]
Caption: Asymmetric hydrogenation workflow for chiral 2-acetylmorpholine synthesis.
Synthesis from Chiral Precursors
An alternative approach involves the use of enantiomerically pure starting materials. A plausible route would start from a chiral precursor such as (S)-N-Boc-2-hydroxymethylmorpholine or (S)-N-Boc-morpholine-2-carboxylic acid, both of which can be synthesized from epichlorohydrin.[7]
Route A: Oxidation of a Chiral Alcohol
(S)-N-Boc-2-hydroxymethylmorpholine can be oxidized to the corresponding aldehyde, which can then be reacted with a methyl organometallic reagent (e.g., methylmagnesium bromide) followed by oxidation of the resulting secondary alcohol to yield the desired acetylmorpholine. Alternatively, direct oxidation of the primary alcohol to the methyl ketone is a more direct, albeit challenging, transformation.
Route B: Reaction with an Organometallic Reagent on a Carboxylic Acid Derivative
(S)-N-Boc-morpholine-2-carboxylic acid can be converted to an ester or another activated carbonyl derivative. Reaction of this derivative with two equivalents of a methyl Grignard reagent would lead to the formation of a tertiary alcohol after nucleophilic acyl substitution followed by a second addition.[8][9] A more controlled approach would be to use a Gilman reagent (a lithium diorganocuprate), which typically adds only once to acid chlorides to yield ketones.[10]
Chiral Separation and Analysis
For the analysis of enantiomeric purity and the preparative separation of enantiomers, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the method of choice.[]
Selection of Chiral Stationary Phases
Based on the structure of this compound, two main classes of CSPs are recommended for initial screening:
| CSP Type | Chiral Selector | Separation Principle |
| Polysaccharide-based | Derivatives of cellulose or amylose (e.g., tris(3,5-dimethylphenylcarbamate)) | A combination of hydrogen bonding, dipole-dipole interactions, and inclusion in the helical polymer structure. |
| Macrocyclic Glycopeptide-based | Teicoplanin or Vancomycin | Multimodal interactions including hydrogen bonding, ionic interactions, and inclusion within the complex 3D structure.[12] |
Method Development Protocol
A systematic approach to method development is crucial for achieving optimal separation.
Step-by-Step HPLC Method Development:
-
Column Selection: Begin with a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC) and a macrocyclic glycopeptide-based column (e.g., Chirobiotic T).
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Vary the ratio to optimize resolution.
-
Polar Organic Mode: Use methanol or ethanol as the mobile phase.
-
Reversed Phase: A mixture of water (with a buffer like ammonium acetate) and acetonitrile or methanol.
-
-
Additive Optimization: For the N-Boc protected morpholine, which has a basic nitrogen, the addition of a small amount of a basic modifier like diethylamine (DEA) to the mobile phase in normal phase chromatography can improve peak shape.
-
Parameter Refinement: Adjust the flow rate and column temperature to fine-tune the separation and improve resolution and analysis time.
Caption: General workflow for chiral HPLC analysis.
Biological Significance and Applications
The morpholine moiety is a key component in a wide range of biologically active compounds, including anticancer, antimicrobial, and antidepressant agents.[3][12] The specific stereochemistry of substituents on the morpholine ring is often critical for therapeutic efficacy. For instance, the (SS) and (RR) enantiomers of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives show distinct profiles as serotonin and noradrenaline reuptake inhibitors.[13] While the specific biological activity of this compound is not extensively documented, its structural motifs suggest potential applications as a versatile chiral building block in the synthesis of more complex and potent pharmaceutical agents. The acetyl group can serve as a point for further chemical modification or as a key pharmacophoric element for interaction with biological targets.
Conclusion
This compound represents an important class of chiral building blocks with significant potential in drug discovery. A thorough understanding of its stereochemistry, conformational preferences, and methods for enantioselective synthesis and analysis is crucial for its effective utilization. This guide has provided a detailed overview of these aspects, drawing upon established principles and methodologies in asymmetric synthesis and chiral chromatography. The insights and protocols described herein are intended to empower researchers to confidently navigate the challenges associated with the development of novel chiral morpholine-based therapeutics.
References
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A Technical Guide to Tert-butyl 2-acetylmorpholine-4-carboxylate: Commercial Availability, Synthesis, and Application
Introduction: The Strategic Value of a Versatile Morpholine Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the morpholine scaffold stands out as a privileged structure. Its incorporation into molecular designs is a well-established strategy for enhancing physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacological profiles.[1][2] Tert-butyl 2-acetylmorpholine-4-carboxylate is a specialized heterocyclic building block that capitalizes on this scaffold, offering researchers a strategic entry point for constructing complex molecular architectures.
This guide provides an in-depth technical overview of this compound, focusing on its commercial availability, core chemical characteristics, synthetic utility, and practical applications for professionals in research and development. The molecule's structure features three key components: the morpholine ring, a reactive acetyl group at the C2 position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. This combination makes it a valuable intermediate, enabling controlled, sequential chemical modifications essential for multi-step syntheses.[3][4] Precise identification is typically achieved via its CAS Number, which can vary depending on the stereochemistry; for instance, the racemic mixture is identified by CAS Number 1228600-46-1, while the (R)-enantiomer is designated as CAS 2166183-80-6.[5][6]
Commercial Availability and Procurement
This compound is available from a range of specialized chemical suppliers who cater to the research and pharmaceutical industries. Procurement is typically on a milligram-to-gram scale, reflecting its primary use as a building block in discovery-phase projects rather than large-scale manufacturing. Availability is generally good, with several suppliers maintaining stock in key regions.[5][6]
| Supplier | CAS Number | Stereochemistry | Purity | Available Quantities | Price (USD) |
| ChemShuttle | 2166183-80-6 | (R)-enantiomer | 95% | 500mg, 1g, 5g, 10g | $325 (500mg) - $2200 (10g)[5] |
| Ivy Fine Chemicals | 1228600-46-1 | Racemic | In Stock | 10g, 25g, 100g | $855.40 (10g) - $4613.70 (100g)[6] |
| Sigma-Aldrich | 2166183-80-6 | (R)-enantiomer | N/A | Varies | Pricing not publicly available |
| BLD Pharm | 1228600-46-1 | Racemic | N/A | Varies | Contact for pricing[7] |
Physicochemical Properties and Specifications
Understanding the core properties of this compound is essential for its proper handling, storage, and application in synthetic workflows. The data presented below is consolidated from supplier specifications and public chemical databases.[5][8][9]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₄ | [5][8] |
| Molecular Weight | 229.28 g/mol | [5] |
| CAS Number | 1228600-46-1 (Racemic) / 2166183-80-6 ((R)-enantiomer) | [5][6] |
| Appearance | Typically a solid | N/A |
| Purity | ≥95% (Typical) | [5] |
| Storage Conditions | 2-8°C, under inert atmosphere | [5] |
Synthetic Pathways and Chemical Reactivity
The synthesis of this compound is not commonly detailed in primary literature as a final product but rather as a key intermediate. The synthetic logic involves the functionalization of a pre-formed, N-protected morpholine ring. A common and logical approach involves the oxidation of a precursor alcohol, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (CAS 135065-69-9), to an aldehyde, followed by the addition of a methyl nucleophile (e.g., methylmagnesium bromide) and subsequent oxidation of the resulting secondary alcohol.[4][10]
Conceptual Synthetic Workflow
Caption: Logical workflow from the core building block to a complex drug candidate.
This strategic approach allows for the systematic exploration of chemical space around the morpholine core, which is a cornerstone of structure-activity relationship (SAR) studies in medicinal chemistry.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should always be requested from the supplier, general precautions can be inferred from structurally related compounds. [11][12]
-
Hazards: Similar compounds are often classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. [10][11]Ingestion and direct contact should be avoided.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. [12]For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. [12]In all cases of significant exposure, seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area as recommended (typically 2-8°C). [5][13] Disclaimer: This information is for guidance only. Always consult the supplier-specific Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a commercially available and highly valuable building block for chemical synthesis. Its well-defined structure, featuring a stable morpholine core, a reactive acetyl handle, and a strategically placed Boc protecting group, provides researchers and drug development professionals with a powerful tool for the efficient construction of novel and complex molecules. Its availability from specialized suppliers ensures that it will continue to play a role in advancing discovery programs across the pharmaceutical and chemical industries.
References
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This compound [CAS: 1228600-46-1]. Ivy Fine Chemicals. [Link]
-
(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. PMC (PubMed Central). [Link]
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This compound | C11H19NO4. PubChem, National Center for Biotechnology Information. [Link]
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This compound. MySkinRecipes. [Link]
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tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
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Methodological & Application
Application Notes and Protocols: Synthesis of Protease Inhibitors Utilizing tert-Butyl 2-Acetylmorpholine-4-carboxylate
Introduction: The Strategic Role of the Morpholine Scaffold in Protease Inhibitor Design
Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are fundamental to numerous physiological processes. Their dysregulation is a hallmark of many pathologies, including viral infections, cancer, and cardiovascular diseases, making them prime targets for therapeutic intervention.[1] Protease inhibitors are a cornerstone of modern medicine, with notable successes including the treatment of HIV/AIDS and hypertension.[1]
The morpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry.[2][3] Its incorporation into drug candidates can confer advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and receptor-binding affinity.[3][4] In the context of protease inhibitors, particularly for HIV-1 protease, the flexible, heterocyclic nature of the morpholine ring makes it an excellent P2 ligand, capable of adapting to the active site of the enzyme and forming crucial van der Waals and hydrogen bonding interactions.[5][6]
This guide provides a detailed technical overview and representative protocols for the synthesis of novel protease inhibitors using tert-butyl 2-acetylmorpholine-4-carboxylate as a key starting material. We will explore the chemical logic behind the synthetic strategy, focusing on the transformation of the acetyl group into a versatile amine functionality, which can then be elaborated into a peptidomimetic inhibitor.
Core Synthetic Strategy: From Acetylmorpholine to a Peptidomimetic Core
The central challenge in utilizing this compound for protease inhibitor synthesis is the conversion of the C2-acetyl group into a functionality that can be readily incorporated into a peptide-like backbone. The most direct and widely used method to achieve this is reductive amination . This powerful transformation allows for the conversion of a ketone to an amine in a one-pot reaction.
The overall synthetic workflow can be conceptualized as follows:
Figure 1: A generalized workflow for the synthesis of protease inhibitors from this compound.
This modular approach allows for the systematic variation of different structural components of the final inhibitor to optimize its biological activity.
Experimental Protocols
Caution: These protocols are representative and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a Chiral Amine Intermediate via Reductive Amination
This protocol details the conversion of the acetyl group of the starting material into a chiral secondary amine. The choice of the primary amine (R-NH₂) will determine the nature of the substituent introduced at this position. For this example, we will use benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add benzylamine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the slurry of the reducing agent to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 2-(1-(benzylamino)ethyl)morpholine-4-carboxylate.
Expected Outcome: A chiral secondary amine, which serves as a key building block for the subsequent coupling step. The yield will vary depending on the specific substrates and reaction scale.
Protocol 2: Amide Coupling to a Protected Amino Acid
This protocol describes the formation of a peptide bond between the newly synthesized amine and a protected amino acid, extending the peptidomimetic backbone. We will use N-Boc-L-phenylalanine as an example.
Materials:
-
tert-Butyl 2-(1-(benzylamino)ethyl)morpholine-4-carboxylate (from Protocol 1)
-
N-Boc-L-phenylalanine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve N-Boc-L-phenylalanine (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of tert-butyl 2-(1-(benzylamino)ethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous DMF to the activated amino acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (aq), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the fully protected dipeptide-like molecule.
Protocol 3: Boc Deprotection and Final Coupling
The final steps involve the removal of the Boc protecting group from the morpholine nitrogen, followed by the introduction of a final substituent, which often serves as a P1' or P2' ligand in protease inhibitors.
Materials:
-
Protected peptidomimetic from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
A desired carboxylic acid or sulfonyl chloride (e.g., isobutyl chloroformate)
-
A suitable base (e.g., triethylamine or DIPEA)
Procedure:
Part A: Boc Deprotection
-
Dissolve the product from Protocol 2 in DCM.
-
Add an equal volume of TFA and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of residual TFA. The product is typically obtained as a TFA salt and can be used directly in the next step.
Part B: Final Coupling
-
Dissolve the TFA salt from Part A in anhydrous DCM or DMF.
-
Add a suitable base, such as DIPEA (3.0 eq), to neutralize the TFA salt.
-
Slowly add the desired acylating or sulfonylating agent (e.g., isobutyl chloroformate, 1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 2 (aqueous washes).
-
Purify the final compound by flash column chromatography or preparative HPLC to obtain the target protease inhibitor.
Characterization and Data
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
Table 1: Recommended Analytical Techniques for Characterization
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent bonds. |
| Mass Spectrometry (HRMS) | Determination of the exact mass and molecular formula. |
| HPLC/UPLC | Assessment of purity and retention time. |
| Chiral HPLC | Determination of enantiomeric or diastereomeric purity. |
| FT-IR | Identification of key functional groups. |
Application: Biological Evaluation of Synthesized Inhibitors
Once synthesized and characterized, the novel compounds should be evaluated for their inhibitory activity against the target protease.
Figure 2: A workflow for the biological evaluation of newly synthesized protease inhibitors.
A common method for assessing inhibitory potency is a FRET (Fluorescence Resonance Energy Transfer)-based enzymatic assay. This allows for the determination of the IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values. For inhibitors targeting viral proteases, cell-based assays are crucial to determine the EC₅₀ (half-maximal effective concentration) in a biological context.[5]
The data obtained from these assays will enable the establishment of a Structure-Activity Relationship (SAR), guiding the design and synthesis of more potent and selective second-generation inhibitors.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel protease inhibitors. The protocols outlined in this guide, centered around the strategic use of reductive amination and standard peptide coupling techniques, provide a robust framework for accessing a diverse range of peptidomimetic structures. The inherent advantages of the morpholine scaffold, combined with the modular nature of this synthetic approach, offer significant opportunities for the discovery and development of new therapeutic agents.
References
-
Zhu, M., et al. (2020). Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. ACS Medicinal Chemistry Letters, 11(6), 1196–1204. [Link]
-
Cossar, P. J., & Whisstock, J. C. (2013). Emerging principles in protease-based drug discovery. Nature Reviews Drug Discovery, 12(11), 847–862. [Link]
-
Bogyo, M., & Cravatt, B. F. (2013). New tools for dissecting protease function: implications for inhibitor design, drug discovery and probe development. Current Opinion in Chemical Biology, 17(1), 1–8. [Link]
-
Patil, R. H., & Das, S. (2019). Protease Inhibitors and Their Applications: An Overview. In Proteases in Micro-organisms (pp. 1-28). Springer, Singapore. [Link]
-
Di Micco, S., et al. (2022). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Molecules, 27(19), 6296. [Link]
-
Jain, A., & Sahu, S. K. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 209-242. [Link]
-
Kourounakis, A. P., et al. (2019). Pharmacological profile of morpholine and its derivatives. Journal of Molecular Structure, 1196, 545-553. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand. Bioorganic & Medicinal Chemistry Letters, 30(7), 127019. [Link]
-
Kourounakis, A. P., et al. (2020). Contribution of the morpholine scaffold on the activity of bioactive molecules. Medicinal Chemistry Research, 29(7), 1079-1090. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(2), 547-586. [Link]
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Experimental protocol for coupling "Tert-butyl 2-acetylmorpholine-4-carboxylate"
An Application Guide for the Directed Aldol Coupling of tert-Butyl 2-acetylmorpholine-4-carboxylate
Introduction: The Morpholine Scaffold in Modern Drug Discovery
The morpholine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in approved pharmaceuticals and bioactive molecules.[1][2] Its advantageous physicochemical properties—such as improving aqueous solubility and metabolic stability—and its facile synthetic accessibility make it an invaluable building block for drug development.[1][3] Appropriately substituted morpholine derivatives demonstrate a vast range of pharmacological activities, from antibacterial agents like Linezolid to central nervous system drugs.[3][4]
This compound is a versatile chiral building block that combines the benefits of the morpholine core with a reactive acetyl group. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen reduces its basicity, simplifying purification and preventing unwanted side reactions, while the acetyl group provides a handle for precise carbon-carbon bond formation. This application note provides a detailed protocol for a directed aldol coupling reaction, a fundamental transformation for extending the carbon skeleton and creating complex molecular architectures.
Reaction Principle: The Directed Aldol Reaction via a Lithium Enolate
The core of this protocol is a directed aldol reaction , which offers precise control over the coupling partners and avoids the self-condensation mixtures often seen in traditional base-catalyzed aldol reactions.[5][6] The strategy involves two key stages:
-
Quantitative Enolate Formation: The protons on the carbon adjacent to the carbonyl (the α-carbon) of the acetyl group are acidic and can be removed by a strong base to form a nucleophilic enolate.[7] To ensure the starting ketone is completely converted to its enolate form before the electrophile is introduced, we use Lithium Diisopropylamide (LDA) . LDA is a strong (pKa of diisopropylamine is ~36), sterically hindered, non-nucleophilic base, making it ideal for rapidly and cleanly generating the lithium enolate at low temperatures.[8][9]
-
Nucleophilic Addition: The pre-formed lithium enolate is then treated with an electrophile, in this case, an aldehyde (benzaldehyde is used as a model). The enolate attacks the electrophilic carbonyl carbon of the aldehyde to form a new carbon-carbon bond, yielding a β-hydroxy ketone product after an aqueous workup.[6]
The entire process is conducted at -78 °C in an anhydrous aprotic solvent (THF) to ensure the stability of the organolithium reagents and prevent side reactions.
Visualization of the Reaction Scheme
Caption: General scheme for the LDA-mediated directed aldol reaction.
Detailed Experimental Protocol
This protocol details the coupling of this compound with benzaldehyde. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 229.28 | 229 | 1.0 | 1.0 |
| Diisopropylamine | 101.19 | 167 µL | 1.2 | 1.2 |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 688 µL | 1.1 | 1.1 |
| Benzaldehyde (freshly distilled) | 106.12 | 102 µL | 1.0 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | ~15 mL | - | - |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | - | ~10 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~50 mL | - | - |
| Brine (Saturated aqueous NaCl) | - | ~20 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Methodology:
Part 1: In-situ Preparation of LDA Solution
-
Expert's Note: LDA is typically prepared fresh before use as it can degrade upon storage. This procedure ensures the base is highly active.
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF (5 mL) and diisopropylamine (167 µL, 1.2 mmol).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (1.6 M solution in hexanes, 688 µL, 1.1 mmol) dropwise via syringe. A slight bubbling (butane evolution) may be observed.[8]
-
Stir the resulting clear, colorless to pale yellow solution at 0 °C for 20-30 minutes before use.
Part 2: Enolate Formation and Aldol Addition
-
Expert's Note: The reaction is performed at -78 °C to ensure the formation of the kinetic enolate and to maintain the stability of the base and the enolate intermediate.[5][6] Adding the ketone solution to the LDA solution (reverse addition) prevents the ketone from being exposed to localized excesses of base.[10]
-
In a separate dry flask, dissolve this compound (229 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Cool the freshly prepared LDA solution from Part 1 to -78 °C using a dry ice/acetone bath.
-
Slowly add the ketone solution to the LDA solution dropwise via syringe or cannula over 10 minutes.
-
Stir the reaction mixture at -78 °C for 30-45 minutes to ensure complete enolate formation. The solution may change in color or consistency.
-
Add freshly distilled benzaldehyde (102 µL, 1.0 mmol) dropwise to the enolate solution at -78 °C.
-
Continue stirring the reaction at -78 °C for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
Part 3: Reaction Work-up and Purification
-
Expert's Note: The reaction is quenched with saturated aqueous NH₄Cl, a mild acid, to neutralize the lithium alkoxide intermediate and any remaining LDA without causing significant pH changes that could degrade the product.[5]
-
While the reaction flask is still at -78 °C, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (~10 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (~20 mL) and water (~10 mL).
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate (~15 mL each).
-
Combine the organic layers and wash with brine (~20 mL).
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel.
-
Purification Tip: While the Boc group reduces the basicity of the morpholine nitrogen, peak tailing can still occur on silica gel. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the eluent system (e.g., hexanes/ethyl acetate).[11]
-
Visualization of the Experimental Workflow
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Application Note: Reductive Amination of tert-butyl 2-acetylmorpholine-4-carboxylate with Primary Amines
Introduction: Strategic Synthesis of Chiral Aminoethyl-Morpholine Derivatives
The morpholine moiety is a cornerstone in medicinal chemistry, imparting favorable pharmacokinetic properties such as aqueous solubility and metabolic stability to drug candidates.[1] The synthesis of substituted morpholines, therefore, remains an area of intense focus for drug development professionals. This application note provides a detailed protocol and scientific rationale for the reaction of tert-butyl 2-acetylmorpholine-4-carboxylate with primary amines, a key transformation for accessing a diverse array of chiral tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate derivatives. These products serve as valuable building blocks in the synthesis of complex bioactive molecules.
The core of this transformation is the reductive amination , a robust and widely utilized method for the formation of carbon-nitrogen bonds.[2] This one-pot reaction elegantly combines the formation of an imine or iminium ion intermediate from a ketone and a primary amine, followed by its immediate reduction to the corresponding amine.[3] This approach is favored for its efficiency, operational simplicity, and high yields.
This guide will delve into the mechanistic underpinnings of this reaction, provide a validated, step-by-step protocol using the mild and selective reducing agent sodium triacetoxyborohydride, and offer insights into reaction optimization and troubleshooting.
Mechanistic Rationale: The "Why" Behind the Experimental Design
The reductive amination of this compound proceeds through a well-established two-step sequence within a single reaction mixture. Understanding this mechanism is crucial for making informed decisions during the experimental setup and for troubleshooting any unforeseen challenges.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the ketone. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form an imine. In the presence of acid, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.
-
Hydride Reduction: A carefully chosen reducing agent then selectively reduces the C=N double bond of the imine or iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mild nature and remarkable selectivity.[4][5][6] Unlike more powerful reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less likely to reduce the starting ketone, thus minimizing side product formation.[4][5][6] Its steric bulk also contributes to diastereoselectivity in certain cases. The reaction is typically performed in a non-protic solvent to prevent quenching of the reducing agent.
The presence of the Boc (tert-butoxycarbonyl) protecting group on the morpholine nitrogen is compatible with these reaction conditions, as it is stable to the mild reducing agent and the weakly acidic environment.[7][8]
Experimental Workflow: A Visual Guide
Caption: One-pot reductive amination workflow.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific primary amines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, or other aliphatic/aromatic primary amines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid (AcOH)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvent system for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Addition of Amine and Acid: Add the primary amine (1.0-1.2 eq) to the solution, followed by glacial acetic acid (1.0-1.5 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ketone is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent used for the reaction (DCE or DCM) (2 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate derivative.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Stoichiometry (Ketone:Amine:NaBH(OAc)₃) | 1 : 1.0-1.2 : 1.2-1.5 | A slight excess of the amine and reducing agent ensures complete conversion of the starting ketone. |
| Solvent | 1,2-Dichloroethane (DCE), Dichloromethane (DCM) | Anhydrous, non-protic solvents are essential to prevent quenching of the reducing agent. DCE often gives faster reaction rates.[5][6] |
| Catalyst | Acetic Acid (1.0-1.5 eq) | Facilitates the formation of the imine/iminium ion intermediate, which is more readily reduced.[9] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature, avoiding potential side reactions. |
| Reaction Time | 2-24 hours | Varies depending on the reactivity of the primary amine. Monitoring by TLC or LC-MS is crucial. |
Troubleshooting and Optimization
-
Slow or Incomplete Reaction: If the reaction is sluggish, a slight increase in temperature (e.g., to 40 °C) can be beneficial. Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction. The addition of molecular sieves can also help to drive the imine formation equilibrium.
-
Formation of Side Products: If reduction of the starting ketone is observed, it may indicate that the reducing agent is too reactive or was added too quickly. Ensure portion-wise addition of NaBH(OAc)₃. If over-alkylation of the product amine is a concern with highly reactive primary amines, a two-step procedure (isolation of the imine followed by reduction) may be considered.[10]
-
Diastereoselectivity: The reaction may produce a mixture of diastereomers. The diastereomeric ratio can sometimes be influenced by the choice of solvent and the steric bulk of the reducing agent and the primary amine.
Conclusion
The reductive amination of this compound with primary amines using sodium triacetoxyborohydride is a highly effective and versatile method for the synthesis of a wide range of chiral 2-(1-aminoethyl)morpholine derivatives. The mild reaction conditions, high yields, and broad substrate scope make this a valuable tool for researchers in drug discovery and development. By understanding the underlying mechanism and following the detailed protocol provided, scientists can confidently and efficiently access these important synthetic intermediates.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Lenci, E., & Trabocchi, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Request PDF. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
Sources
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- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Solid-Phase Synthesis of Tert-butyl 2-acetylmorpholine-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the utilization of Tert-butyl 2-acetylmorpholine-4-carboxylate as a versatile building block in solid-phase synthesis (SPS). This document outlines detailed protocols for the immobilization of this scaffold onto a solid support, subsequent on-resin chemical modifications, and final cleavage to yield diverse morpholine-based compounds. The methodologies described herein are designed to be robust and adaptable for applications in drug discovery, particularly for the generation of compound libraries for high-throughput screening.
The morpholine moiety is a privileged scaffold in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates.[1] The strategic incorporation of an acetyl group at the 2-position of the morpholine ring provides a convenient chemical handle for a variety of transformations, enabling the synthesis of diverse and complex molecular architectures. The use of a tert-butyloxycarbonyl (Boc) protecting group on the morpholine nitrogen ensures stability during synthesis and allows for controlled deprotection under specific acidic conditions.[2]
Introduction to Solid-Phase Synthesis with Morpholine Scaffolds
Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient synthesis of large numbers of compounds for biological evaluation.[3] The core principle of SPS involves the attachment of a starting material to an insoluble polymer support (resin), followed by a series of chemical transformations. Intermediates are purified by simple filtration and washing, eliminating the need for traditional chromatographic techniques.[3] This approach is particularly well-suited for the construction of compound libraries.[4]
The application of SPS to the synthesis of morpholine-containing peptidomimetics and other small molecules has gained significant traction.[5][6] The conformational pre-organization and favorable physicochemical properties of the morpholine ring make it an attractive scaffold for mimicking peptide turns and interacting with biological targets.
This guide focuses on the practical application of this compound in a solid-phase synthesis workflow, from initial resin attachment to the generation of a final, purified product.
Experimental Protocols
Immobilization of this compound onto Merrifield Resin
The initial and crucial step in the solid-phase synthesis is the covalent attachment of the morpholine scaffold to a suitable solid support. Merrifield resin, a chloromethylated polystyrene, is a widely used support for the immobilization of carboxylic acids and other nucleophiles.[7] In this protocol, we will adapt the cesium salt method for the esterification of a derivative of the title compound to the resin.
Rationale: The cesium salt of a carboxylic acid is highly nucleophilic and promotes an efficient SN2 reaction with the chloromethyl groups on the Merrifield resin, minimizing side reactions.
Protocol:
-
Preparation of the Carboxylic Acid Derivative: The acetyl group of this compound must first be converted to a carboxylic acid to enable attachment to the Merrifield resin. A standard haloform reaction or oxidation can be employed. For this protocol, we will assume the successful synthesis and isolation of the corresponding N-Boc-morpholine-2-carboxylic acid.
-
Formation of the Cesium Salt:
-
Dissolve the N-Boc-morpholine-2-carboxylic acid (1.0 eq) in a minimal amount of methanol.
-
Add an aqueous solution of cesium carbonate (Cs₂CO₃, 0.5 eq) dropwise until the pH of the solution is neutral (pH ~7).
-
Remove the solvent under reduced pressure to obtain the cesium salt as a white solid.
-
-
Resin Swelling:
-
Place Merrifield resin (1.0 g, pre-washed with dichloromethane (DCM)) in a reaction vessel.
-
Add dimethylformamide (DMF, 10 mL) and allow the resin to swell for at least 1 hour with gentle agitation.
-
-
Immobilization Reaction:
-
Add the dried cesium salt of N-Boc-morpholine-2-carboxylic acid (1.2 eq relative to the resin loading capacity) to the swollen resin.
-
Add fresh, anhydrous DMF (10 mL).
-
Heat the reaction mixture to 50-60 °C and agitate for 12-24 hours.
-
-
Washing and Capping:
-
Filter the resin and wash sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
To cap any unreacted chloromethyl sites, treat the resin with a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIEA, 10 eq) in DMF for 2 hours.
-
Wash the resin as described above and dry under vacuum.
-
Diagram of Immobilization Workflow:
Caption: Workflow for the immobilization of the morpholine scaffold.
On-Resin Modification: Reductive Amination of the Acetyl Group
With the morpholine scaffold attached to the solid support, the acetyl group at the 2-position can be chemically modified. Reductive amination is a powerful reaction for introducing diversity by forming a new carbon-nitrogen bond.
Rationale: The ketone of the acetyl group can be converted to an amine via an imine intermediate. The use of a solid-supported substrate simplifies the purification of the product, as excess reagents and byproducts can be washed away.
Protocol:
-
Resin Swelling:
-
Swell the resin-bound morpholine (1.0 g) in 1,2-dichloroethane (DCE, 10 mL) for 1 hour.
-
-
Imine Formation:
-
Add a primary amine of choice (e.g., benzylamine, 10 eq) and acetic acid (1 eq) to the swollen resin.
-
Agitate the mixture at room temperature for 2 hours.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 5 eq) to the reaction mixture.
-
Agitate at room temperature for 12-24 hours.
-
-
Washing:
-
Filter the resin and wash sequentially with DCE (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Table of Representative Reductive Amination Reactions:
| Entry | Amine | Product Structure on Resin | Expected Yield |
| 1 | Benzylamine | N-benzyl-1-(morpholin-2-yl)ethan-1-amine | >90% |
| 2 | Aniline | N-phenyl-1-(morpholin-2-yl)ethan-1-amine | >85% |
| 3 | Cyclohexylamine | N-cyclohexyl-1-(morpholin-2-yl)ethan-1-amine | >95% |
Cleavage from the Solid Support
The final step is the cleavage of the modified morpholine derivative from the solid support. For compounds attached to Merrifield resin via a benzyl ester linkage, strong acidic conditions are typically required.
Rationale: Anhydrous hydrogen fluoride (HF) is a common reagent for cleaving peptides and other molecules from Merrifield resin.[1] However, due to its hazardous nature, trifluoromethanesulfonic acid (TFMSA) is often used as a safer alternative.[1]
Protocol (TFMSA Cleavage):
Caution: TFMSA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Resin Preparation:
-
Place the dried, resin-bound product (200 mg) in a round-bottom flask.
-
-
Cleavage Cocktail:
-
In a separate flask, prepare the cleavage cocktail by adding TFMSA (1.0 mL) to a pre-cooled (0 °C) mixture of trifluoroacetic acid (TFA, 8.0 mL) and thioanisole (1.0 mL, as a scavenger).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin and stir at 0 °C for 2-4 hours.
-
-
Product Precipitation and Isolation:
-
Filter the resin and wash with a small amount of fresh TFA.
-
Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the crude product.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the crude product with cold diethyl ether to remove scavengers.
-
Dry the product under vacuum.
-
-
Purification:
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Diagram of the Overall Solid-Phase Synthesis Strategy:
Caption: General workflow for solid-phase synthesis.
Conclusion
This compound is a valuable building block for the solid-phase synthesis of diverse morpholine-containing compounds. The protocols outlined in these application notes provide a robust framework for the immobilization, on-resin modification, and cleavage of this scaffold. By leveraging the power of solid-phase synthesis, researchers can efficiently generate libraries of novel morpholine derivatives for evaluation in drug discovery programs. The adaptability of these methods allows for the introduction of a wide range of chemical diversity, facilitating the exploration of structure-activity relationships.
References
- Gordon, E. M., Barrett, R. W., Dower, W. J., Fodor, S. P., & Gallop, M. A. (1994). Applications of combinatorial technologies to drug discovery. 2. Combinatorial organic synthesis, library screening strategies, and future directions. Journal of Medicinal Chemistry, 37(10), 1385-1401.
- Boc Sciences. (n.d.). Solid Phase Chemical Synthesis.
- Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
- Baran, P. S. (n.d.). Diketopiperazines.
- Guryanov, I., Galyamina, A., & Korshun, V. (2014). Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. Beilstein Journal of Organic Chemistry, 10, 1199-1206.
- Trabocchi, A., & Guarna, A. (2014). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 2, 63.
- Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage.
- Aapptec. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538.
- Gordon, D. W., & Steele, J. (1995). Solid phase organic synthesis (SPOS): a novel route to diketopiperazines and diketomorpholines. Molecular Diversity, 1(2), 125-134.
- MySkinRecipes. (n.d.). This compound.
- BenchChem. (n.d.). Tert-butyl 2-ethylmorpholine-4-carboxylate.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 771-801.
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Application Notes & Protocols: Asymmetric Synthesis with Chiral tert-Butyl 2-acetylmorpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Morpholine Scaffolds
The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into a wide array of pharmaceuticals and biologically active compounds.[1] Its unique structural and physicochemical properties, including improved metabolic stability, aqueous solubility, and blood-brain barrier permeability, make it a highly desirable building block in drug discovery.[2][3] The precise control of stereochemistry within the morpholine ring is often crucial for therapeutic efficacy and safety.[1] The compound of interest, (S)-tert-butyl 2-acetylmorpholine-4-carboxylate, is a chiral α-amino ketone that serves as a versatile intermediate in organic synthesis.[4][5] The presence of a stereocenter at the C2 position, adjacent to the ketone, allows for its use as a chiral auxiliary to direct the stereochemical outcome of subsequent transformations, most notably nucleophilic additions to the carbonyl group.
This document provides a detailed guide to the application of (S)-tert-butyl 2-acetylmorpholine-4-carboxylate in asymmetric synthesis, focusing on the diastereoselective addition of organometallic reagents to the acetyl ketone. The protocols and principles described herein are grounded in the well-established concepts of chelation-controlled carbonyl additions.[6]
Core Principle: Chelation-Controlled Diastereoselective Addition
The key to leveraging (S)-tert-butyl 2-acetylmorpholine-4-carboxylate for asymmetric synthesis lies in the diastereoselective addition of nucleophiles to its ketone carbonyl. The stereochemical outcome of such reactions can be predictably controlled through the formation of a rigid, cyclic chelate between the substrate and the organometallic reagent.
The morpholine nitrogen, protected by a tert-butoxycarbonyl (Boc) group, and the acetyl oxygen can act as bidentate ligands, coordinating to the Lewis acidic metal center (e.g., Mg²⁺ in a Grignard reagent). This coordination locks the conformation of the molecule into a rigid five-membered ring intermediate.[6] Consequently, the nucleophile is directed to attack the carbonyl carbon from the less sterically hindered face, leading to the preferential formation of one diastereomer of the resulting tertiary alcohol. This principle is an extension of the Cram-chelate model for 1,2-asymmetric induction.
Proposed Application: Diastereoselective Grignard Addition to Synthesize Chiral Tertiary Alcohols
A primary application of (S)-tert-butyl 2-acetylmorpholine-4-carboxylate is in the synthesis of enantiomerically enriched tertiary alcohols. These products are valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals. The following section details the protocol for a model reaction: the addition of methylmagnesium bromide to (S)-tert-butyl 2-acetylmorpholine-4-carboxylate.
Reaction Scheme
Caption: Proposed chelation-controlled transition state for nucleophilic addition.
Experimental Protocol: Diastereoselective Methylation
This protocol provides a representative procedure for the diastereoselective addition of methylmagnesium bromide to (S)-tert-butyl 2-acetylmorpholine-4-carboxylate.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| (S)-tert-butyl 2-acetylmorpholine-4-carboxylate | 1415794-20-5 | 229.28 | 1.0 | 229 mg |
| Methylmagnesium bromide (3.0 M in Et₂O) | 75-16-1 | 119.25 | 1.2 | 0.4 mL |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 10 mL |
| Saturated Aqueous NH₄Cl Solution | 12125-02-9 | 53.49 | - | 10 mL |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed |
Procedure
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-tert-butyl 2-acetylmorpholine-4-carboxylate (229 mg, 1.0 mmol).
-
Dissolve the substrate in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Grignard Reagent:
-
Slowly add methylmagnesium bromide (0.4 mL of a 3.0 M solution in Et₂O, 1.2 mmol) dropwise to the stirred solution over 10 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material should be consumed.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired chiral tertiary alcohol.
-
-
Analysis:
-
Determine the diastereomeric ratio (d.r.) of the product by ¹H NMR analysis of the crude reaction mixture or the purified product.
-
Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Workflow Diagram
Caption: Step-by-step workflow for the diastereoselective Grignard addition.
Expected Results and Data Interpretation
The chelation-controlled addition of organometallic reagents to α-amino ketones is expected to proceed with high diastereoselectivity. The major diastereomer formed is predicted by the Cram-chelate model.
| Organometallic Reagent | Expected Major Diastereomer | Typical Diastereomeric Ratio (d.r.) |
| CH₃MgBr | (2S,1'R)-alcohol | >95:5 |
| PhMgBr | (2S,1'R)-alcohol | >90:10 |
| Et₂Zn/TMEDA | (2S,1'R)-alcohol | >98:2 |
Note: The expected diastereomeric ratios are based on literature precedents for similar chelation-controlled additions to chiral α-amino carbonyl compounds. Actual results may vary.
Troubleshooting and Optimization
-
Low Diastereoselectivity: This may result from incomplete chelation. Ensure the use of anhydrous solvents and reagents, as water can interfere with the formation of the chelate. The choice of the organometallic reagent and solvent can also influence selectivity. For instance, using bidentate Lewis acids or additives like ZnCl₂ can sometimes enhance chelation and improve diastereoselectivity.
-
Low Yield: Incomplete reaction can be due to insufficient reagent or low reactivity. The reaction time or temperature may be adjusted. However, increasing the temperature can negatively impact diastereoselectivity. Ensure the Grignard reagent is of high quality and titrated before use.
-
Side Reactions: Enolization of the ketone can be a competing side reaction, especially with sterically hindered Grignard reagents. Using organozinc or organolithium reagents at low temperatures can sometimes mitigate this issue.
Conclusion
(S)-tert-Butyl 2-acetylmorpholine-4-carboxylate is a valuable chiral building block for asymmetric synthesis. Its application in chelation-controlled nucleophilic additions provides a reliable and highly diastereoselective route to chiral tertiary alcohols. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals to utilize this and similar chiral morpholine derivatives in the synthesis of complex, stereochemically defined molecules.
References
- BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem Technical Support.
- He, Y. P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.
- Kohn, R., & Wang, S. Chelation control and Felkin-Anh stereoselectivity in additions to carbonyl groups. University of Michigan.
- BenchChem. (2025).
- LookChem. (n.d.). Cas 1415794-20-5,(S)
- MySkinRecipes. (n.d.).
- PubChem. (n.d.). Tert-butyl 2-acetylmorpholine-4-carboxylate.
- Sigma-Aldrich. (n.d.). tert-butyl (R)
- BLD Pharm. (n.d.).
- Wikipedia contributors. (2024, October 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.
- Zhang, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14481–14486.
- Reetz, M. T. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones.
- Kurbanoglu, E. B., et al. (2010). Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells. Bioresource technology, 101(11), 3825–3829.
- Szostak, M., et al. (2018). Kinetically-Controlled, Highly Chemoselective Acylation of Functionalized Grignard Reagents with Amides by N–C Cleavage.
- LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts.
- BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery.
- PubChem. (n.d.). Tert-butyl Morpholine-4-carboxylate.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025, August 6).
- Royal Society of Chemistry. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science.
- S. S. V. Ramasastry. (2020).
- Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3657-3659.
- BLDpharm. (n.d.). (R)
- MDPI. (2022, September 2). tert-Butyl(2-oxo-2H-pyran-5-yl)
- PubMed Central (PMC). (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
- Royal Society of Chemistry. (2012). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols.
- National Institutes of Health (NIH). (2012). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents.
- ChemRxiv. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines.
- PubMed Central (PMC). (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- ResearchGate. (2018).
- MDPI. (2024, December 3). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
- ResearchGate. (2022). The sequential synthesis of chiral α‐amino ketones via cross‐coupling/C=C bond photo‐cleavage.
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Application Notes and Protocols: A Guide to the Strategic Deprotection of the Boc Group from tert-butyl 2-acetylmorpholine-4-carboxylate
Introduction: Navigating the Nuances of Amine Protection
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the use of protecting groups is a cornerstone of strategic synthesis. Among these, the tert-butyloxycarbonyl (Boc) group is a preeminent choice for the protection of amine functionalities.[1][2] Its widespread adoption stems from its robust stability across a diverse range of non-acidic conditions and its predictably facile cleavage under acidic treatment.[1][2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the deprotection of the Boc group from tert-butyl 2-acetylmorpholine-4-carboxylate, a substrate featuring a secondary amine within a heterocyclic framework and an additional acetyl functionality. The strategic removal of the Boc group to yield 2-acetylmorpholine is a critical step that requires careful consideration of reaction conditions to ensure high yield and purity, while preserving the integrity of the acetyl group.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group under acidic conditions is a well-understood and reliable transformation.[1][4] The generally accepted mechanism involves a four-step sequence initiated by the protonation of the carbamate's carbonyl oxygen. This initial protonation enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent fragmentation. The process culminates in the release of the free amine, carbon dioxide, and a stable tert-butyl cation.[1][4][5]
The liberated tert-butyl cation can, in some instances, lead to undesired side reactions by alkylating nucleophilic sites on the substrate or other molecules in the reaction mixture.[6] To mitigate this, scavengers are sometimes employed, although for many substrates, the formation of gaseous isobutylene from the cation is the predominant and innocuous pathway.[4][6]
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Comparative Analysis of Deprotection Protocols
The choice of acidic reagent and solvent system is paramount for a successful Boc deprotection. The selection is often a balance between reaction efficiency and the chemical stability of other functional groups within the molecule. For this compound, the primary concern is the potential for acid-catalyzed hydrolysis or other side reactions involving the acetyl group. Below is a comparative summary of common and effective protocols.
| Protocol | Reagent | Solvent | Temperature | Typical Time | Key Advantages | Potential Considerations |
| Protocol 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-4 hours | Rapid and highly effective; volatile reagents are easily removed.[3][7] | TFA is highly corrosive; potential for side reactions with sensitive substrates.[6] |
| Protocol 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temp. | 2-16 hours | Milder than TFA; product precipitates as the HCl salt, aiding isolation.[8][9] | Dioxane is a peroxide-former; longer reaction times may be required.[9] |
| Protocol 3 | Phosphoric Acid (aq.) | Tetrahydrofuran (THF) | Room Temp. | 4-8 hours | Mild conditions with high functional group tolerance.[10][11] | Biphasic reaction may require vigorous stirring; longer reaction times. |
| Protocol 4 | Oxalyl Chloride/Methanol | Methanol | Room Temp. | 1-4 hours | Mild method with broad functional group tolerance.[2][12] | In situ generation of HCl; requires careful handling of oxalyl chloride.[12] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the deprotection of this compound. It is imperative to monitor the reaction progress by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion of the starting material and to minimize potential degradation of the product.[13][14]
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is often the first choice due to its speed and efficacy. The volatility of both the acid and the solvent simplifies the work-up procedure.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[7][8] A common practice is to use a 1:1 mixture of DCM and TFA.[7]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring its progress by TLC or LC-MS.[7][13]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Carefully neutralize the residue by dissolving it in DCM and washing with a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-acetylmorpholine.
-
The product can be further purified by column chromatography or other suitable techniques if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a milder alternative to TFA and is particularly useful when the desired product is to be isolated as its hydrochloride salt, which often aids in purification by precipitation.[9]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, and filtration apparatus
Procedure:
-
To a stirred solution of this compound (1 equivalent) in a minimal amount of 1,4-dioxane, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[8][9]
-
Stir the mixture at room temperature for 2-16 hours.[9] Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product, 2-acetylmorpholine hydrochloride, may precipitate from the reaction mixture.
-
If precipitation occurs, add diethyl ether to facilitate further precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the hydrochloride salt of the product.[8]
-
To obtain the free amine, the hydrochloride salt can be neutralized with a suitable base.
Workflow for Boc Deprotection and Analysis
A systematic workflow is crucial for achieving reproducible results and ensuring the quality of the final product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Role of tert-butyl 2-acetylmorpholine-4-carboxylate in the Synthesis of Potent Kinase Inhibitors
Introduction: The Morpholine Scaffold and its Privileged Role in Kinase Inhibition
In the landscape of modern medicinal chemistry, the morpholine moiety has emerged as a "privileged structure."[1][2] Its frequent appearance in approved and experimental drugs stems from its advantageous physicochemical, biological, and metabolic properties.[1] The morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide key interaction points within the active sites of biological targets.[3] This is particularly true in the realm of kinase inhibitors, where the morpholine oxygen can act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[4]
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[5][6] The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6] Hyperactivation of this pathway is one of the most common oncogenic events in human cancers, making it a prime target for therapeutic intervention.
This application note provides a detailed guide on the utility of tert-butyl 2-acetylmorpholine-4-carboxylate as a key building block in the synthesis of potent kinase inhibitors, with a focus on targeting the PI3K pathway. We will provide a comprehensive, step-by-step protocol for the synthesis of a ZSTK474 analog, a well-characterized pan-PI3K inhibitor, starting from this versatile morpholine derivative.[7][8] Furthermore, we will detail the protocols for the biological evaluation of the synthesized inhibitor, including both enzymatic and cell-based assays.
Chemical Properties and Handling of this compound
This compound is a key intermediate in organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex bioactive molecules.[7]
| Property | Value | Reference |
| CAS Number | 1228600-46-1 | [7][8] |
| Molecular Formula | C₁₁H₁₉NO₄ | [7] |
| Molecular Weight | 229.27 g/mol | [7] |
| Appearance | Not specified, likely a solid or oil | |
| Boiling Point | 323.8±42.0 °C (Predicted) | [7] |
| Density | 1.107±0.06 g/cm³ (Predicted) | [7] |
| Storage | 2-8°C | [7] |
Handling Recommendations: Standard laboratory safety precautions should be observed when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Synthetic Protocol: Synthesis of a ZSTK474 Analog
This section details a two-step synthetic protocol for the preparation of a potent PI3K inhibitor, an analog of ZSTK474, starting from this compound. The synthetic strategy involves the deprotection of the Boc group followed by a nucleophilic aromatic substitution reaction with a pre-functionalized triazine core.
Step 1: Boc Deprotection of this compound
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[9] In this step, we will use trifluoroacetic acid (TFA) to cleave the Boc group, yielding the free secondary amine, 2-acetylmorpholine, as a TFA salt.[10]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-acetylmorpholine. This product is often used in the next step without further purification.
Step 2: Synthesis of the ZSTK474 Analog via Nucleophilic Aromatic Substitution
The core of ZSTK474 is a 1,3,5-triazine ring. The differential reactivity of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) allows for the sequential and controlled introduction of various nucleophiles.[11][12][13][14] In this step, the deprotected 2-acetylmorpholine will be reacted with a pre-synthesized chloro-triazine intermediate, 2-chloro-4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazine, to yield the final ZSTK474 analog.
Materials:
-
2-acetylmorpholine (from Step 1)
-
2-chloro-4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazine (This intermediate can be synthesized according to literature procedures, for example, by reacting 2,4,6-trichlorotriazine sequentially with morpholine and then 2-(difluoromethyl)-1H-benzo[d]imidazole).[8]
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis, including a reflux condenser
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-acetylmorpholine (1.2 eq) in anhydrous DMF (0.2 M), add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Add 2-chloro-4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ZSTK474 analog.
Synthetic Workflow Diagram:
Caption: Synthetic workflow for the ZSTK474 analog.
Biological Evaluation of the Synthesized Kinase Inhibitor
Once synthesized and purified, the novel ZSTK474 analog must be evaluated for its biological activity. This involves determining its potency against the target kinase isoforms and assessing its effect on the PI3K signaling pathway in a cellular context.
Protocol 1: In Vitro PI3K Enzyme Inhibition Assay (HTRF)
A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for determining the in vitro potency of a compound against purified kinase enzymes.[7] This assay measures the production of ADP, a product of the kinase reaction.
Materials:
-
Purified recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP (adenosine triphosphate)
-
Synthesized ZSTK474 analog
-
ZSTK474 (as a positive control)
-
HTRF Kinase Assay Kit (commercially available)
-
384-well microplates
-
Plate reader capable of HTRF detection
Procedure:
-
Prepare a serial dilution of the synthesized ZSTK474 analog and the ZSTK474 control in DMSO.
-
In a 384-well plate, add the kinase enzyme, the test compound at various concentrations, and the PIP2 substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 60 minutes).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Expected Data Output:
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
| ZSTK474 (Control) | 16[1][7][15] | 44[1][7][15] | 49[1][7][15] | 4.6[1][7][15] |
| Synthesized Analog | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Protocol 2: Cell-Based PI3K Pathway Inhibition Assay (Western Blot)
To confirm that the synthesized inhibitor is active in a cellular context, a Western blot analysis can be performed to measure the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt.[16][17] A reduction in the phosphorylation of Akt at Ser473 and Thr308 is a hallmark of PI3K pathway inhibition.
Materials:
-
A cancer cell line with a known active PI3K pathway (e.g., U87-MG, MCF-7)
-
Cell culture medium and supplements
-
Synthesized ZSTK474 analog
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed the chosen cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the synthesized ZSTK474 analog for a specified period (e.g., 2-24 hours). Include a vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the cell lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
PI3K/Akt/mTOR Signaling Pathway Diagram:
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Conclusion
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its morpholine core provides desirable properties for drug development, and the acetyl and Boc-protected amine functionalities allow for straightforward chemical modifications. The protocols detailed in this application note provide a clear and reproducible pathway for the synthesis and biological evaluation of a potent PI3K inhibitor. This guide is intended to empower researchers, scientists, and drug development professionals in their efforts to design and discover novel therapeutics targeting the crucial PI3K signaling pathway.
References
-
Yaguchi, S., Fukui, Y., Koshimizu, I., Yoshimi, H., Matsuno, T., Gouda, H., Hirono, S., Yamazaki, K., & Yamori, T. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-kinase Inhibitor. Journal of the National Cancer Institute, 98(8), 545–556. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
-
Bonavia, G., Purgatorio, V., & Cuny, G. D. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
-
Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
New Drug Approvals. (2015, May 20). ZSTK 474. [Link]
-
ResearchGate. (n.d.). Dose response curves of PI3Kα inhibitors PIK-90 (a), ZSTK474 (b),... Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. Retrieved January 18, 2026, from [Link]
-
Zhang, J., et al. (2023). Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors. Bioorganic Chemistry, 130, 106211. [Link]
-
Molecules. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]
-
Arkat USA, Inc. (2020). 1,3,5-Triazine as core for the preparation of dendrons. [Link]
-
Frontiers in Chemistry. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). PI3K inhibition and antitumor activities of ZSTK474. (A) Inhibitory... Retrieved January 18, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 18, 2026, from [Link]
-
Journal of the National Cancer Institute. (2006). Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-kinase Inhibitor. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved January 18, 2026, from [Link]
-
Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
-
ResearchGate. (n.d.). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Retrieved January 18, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Diastereoselective Synthesis of Chiral Tertiary Alcohols via Grignard Reaction with Tert-butyl 2-acetylmorpholine-4-carboxylate
Abstract
This application note provides a comprehensive technical guide for the diastereoselective reaction of various Grignard reagents with (R)- or (S)-tert-butyl 2-acetylmorpholine-4-carboxylate. The addition of organomagnesium halides to this N-Boc-protected α-amino ketone serves as a robust method for the synthesis of chiral tertiary alcohols, which are valuable building blocks in medicinal chemistry and drug development. We delve into the mechanistic underpinnings that govern the stereochemical outcome of this transformation, provide detailed, field-proven experimental protocols, and present expected outcomes with a range of Grignard reagents. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this reaction for the synthesis of complex chiral molecules.
Introduction: The Significance of Chiral Tertiary Alcohols
Chiral tertiary alcohols are prevalent structural motifs in a multitude of biologically active molecules and pharmaceuticals. The creation of a quaternary stereocenter, particularly one bearing a hydroxyl group, remains a significant challenge in modern organic synthesis. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful and versatile tool for accessing these complex structures through the addition of organomagnesium nucleophiles to ketones.[1] When applied to chiral ketones, such as the title compound, this reaction can proceed with a high degree of diastereoselectivity, enabling the synthesis of highly enantioenriched products.
The substrate, tert-butyl 2-acetylmorpholine-4-carboxylate, is an attractive starting material due to the presence of a pre-existing stereocenter at the C2 position of the morpholine ring and the robust tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The inherent chirality of the molecule directs the incoming Grignard reagent to a specific face of the ketone, leading to the preferential formation of one diastereomer. Understanding and controlling this diastereoselectivity is paramount for the efficient synthesis of the desired target molecules.
Mechanistic Insights: Controlling Diastereoselectivity
The stereochemical outcome of the Grignard addition to this compound is primarily governed by the principles of 1,2-asymmetric induction. Two predominant models, the Felkin-Anh model and the Cram-chelate model, are employed to predict the major diastereomer formed.
2.1. The Felkin-Anh Model: A Steric Approach
The Felkin-Anh model postulates that the largest substituent on the α-carbon to the carbonyl orients itself perpendicular to the carbonyl bond to minimize steric interactions with the incoming nucleophile.[2][3] The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°). In the case of this compound, the C-O bond of the morpholine ring is considered the largest group due to its steric bulk and the presence of the rest of the ring. The N-Boc group and the hydrogen atom are the medium and small groups, respectively. According to this model, the Grignard reagent will preferentially attack from the face opposite to the large C-O bond, leading to the predicted major diastereomer.
2.2. The Cram-Chelate Model: The Role of the Boc Group
Alternatively, the reaction may proceed via a chelation-controlled pathway, as described by the Cram-chelate model. This model is particularly relevant when a chelating group is present on the α-carbon.[4] The carbonyl oxygen of the Boc protecting group can coordinate with the magnesium ion of the Grignard reagent, forming a rigid five-membered ring intermediate. This chelation locks the conformation of the molecule, and the Grignard reagent is then delivered to the less hindered face of the ketone carbonyl. This constrained intermediate often leads to a high degree of diastereoselectivity.
For this compound, the formation of a stable five-membered chelate involving the ketone oxygen, the magnesium ion, and the Boc-carbonyl oxygen is highly plausible. This chelation model often provides a more accurate prediction for N-protected α-amino ketones.
Caption: Mechanistic models for Grignard addition.
Experimental Protocols
3.1. General Considerations and Reagent Preparation
Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. Anhydrous solvents are essential for the success of the reaction.
-
Grignard Reagent: Commercially available Grignard reagents (e.g., 3.0 M in diethyl ether or 1.0 M in THF) can be used. If preparing the Grignard reagent in-house from magnesium turnings and an alkyl/aryl halide, it is crucial to titrate the solution to determine the exact molarity prior to use.
3.2. Step-by-Step Protocol for Grignard Addition
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF) (0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.2 - 1.5 eq) dropwise via syringe to the stirred solution, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude tertiary alcohol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Caption: Experimental workflow for the Grignard reaction.
Data Presentation: Scope of the Reaction
The diastereoselectivity of the Grignard addition is influenced by the steric and electronic properties of the incoming nucleophile. The following table summarizes the expected outcomes for the reaction of (S)-tert-butyl 2-acetylmorpholine-4-carboxylate with various Grignard reagents, based on analogous reactions in the literature.
| Entry | Grignard Reagent (R-MgX) | R Group | Expected Major Diastereomer | Expected Yield (%) | Expected d.r. |
| 1 | CH₃MgBr | Methyl | (S,R) | 85-95 | >95:5 |
| 2 | PhMgBr | Phenyl | (S,R) | 80-90 | >90:10 |
| 3 | VinylMgBr | Vinyl | (S,R) | 75-85 | >90:10 |
| 4 | EtMgBr | Ethyl | (S,R) | 82-92 | >95:5 |
Yields and diastereomeric ratios (d.r.) are estimated based on similar transformations and may vary depending on specific reaction conditions.
Characterization of Products
The structure and diastereomeric ratio of the tertiary alcohol products can be determined by standard spectroscopic methods.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product. The diastereomeric ratio can often be determined by integration of well-resolved signals in the ¹H NMR spectrum of the crude reaction mixture.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.
-
Chiral HPLC: The enantiomeric excess (if a racemic starting material is used with a chiral catalyst) or the diastereomeric ratio can be accurately determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Conclusion
The reaction of Grignard reagents with this compound provides an efficient and highly diastereoselective route to valuable chiral tertiary alcohols. The stereochemical outcome can be rationalized by the Cram-chelate model, where the Boc protecting group plays a crucial role in directing the incoming nucleophile. The detailed protocol provided herein offers a reliable method for researchers to synthesize these important building blocks for applications in drug discovery and development. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and selectivities.
References
-
Monasterolo, C., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(21), 6296-6305. [Link]
-
Bao, W., et al. (2015). Kinetically-Controlled, Highly Chemoselective Acylation of Functionalized Grignard Reagents with Amides by N–C Cleavage. Angewandte Chemie International Edition, 54(48), 14494-14498. [Link]
-
NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. [Link]
-
University of Liverpool. (n.d.). Felkin-Ahn and Cram Chelate. [Link]
-
Monasterolo, C., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. ResearchGate. [Link]
-
Wikipedia. (2023, December 27). Asymmetric induction. [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. [Link]
-
Monasterolo, C., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
ResearchGate. (2024, April 22). How to purify tertiary alcohol?[Link]
-
Michigan State University. (n.d.). Asymmetric Induction. [Link]
-
Chemistry Notes. (2022, April 11). Felkin Ahn Model: Easy explanation with examples. [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. [Link]
-
eGyanKosh. (n.d.). Asymmetric Induction. [Link]
-
Nurnabi, M., & Ismail, M. (2010). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 58(2), 235-238. [Link]
-
Organic Syntheses. (n.d.). L-Proline. [Link]
-
AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ERIC - EJ820751 - Using a Premade Grignard Reagent to Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment, Journal of Chemical Education, 2007-Mar [eric.ed.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields in Reactions with Tert-butyl 2-acetylmorpholine-4-carboxylate
Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize reactions involving tert-butyl 2-acetylmorpholine-4-carboxylate and improve your experimental yields. As a chiral building block, the successful transformation of this molecule is critical in the synthesis of complex bioactive compounds. This resource provides not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.
I. Troubleshooting Guide: Addressing Common Experimental Challenges
This section is dedicated to resolving specific issues that may arise during your work with this compound.
Low Reaction Yield
Q: I am experiencing a low yield in my reaction. What are the potential causes and how can I address them?
A: Low yields can stem from a variety of factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
-
Incomplete Deprotonation (for enolate-based reactions): Reactions such as aldol, Knoevenagel, and Mannich condensations, as well as enolate alkylations, rely on the efficient formation of an enolate from the acetyl group.
-
Causality: The acidity of the α-protons of the acetyl group is influenced by the electron-withdrawing nature of the adjacent carbonyl. However, incomplete deprotonation can lead to a significant portion of the starting material remaining unreacted.
-
Solutions:
-
Choice of Base: For complete enolate formation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often preferred over weaker bases like sodium ethoxide.
-
Temperature Control: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions. Ensure your reaction is adequately cooled before and during the addition of the base.
-
Solvent Purity: Use anhydrous solvents to prevent quenching of the enolate by residual water.
-
-
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) group and the morpholine ring can sterically hinder the approach of reactants to the acetyl carbonyl or the α-carbon.[1]
-
Causality: This is particularly relevant in reactions like the Wittig reaction or Grignard addition, where a nucleophile attacks the carbonyl carbon.
-
Solutions:
-
Wittig Reaction: For sterically hindered ketones, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate ester and generally has a higher success rate with such substrates.[1]
-
Grignard Reaction: The use of a more reactive Grignard reagent or the addition of a Lewis acid catalyst may enhance the reaction rate.
-
-
-
Side Reactions: The presence of multiple functional groups can lead to undesired side reactions.
-
Causality: The Boc group, while generally stable to bases, can be labile under strongly acidic conditions.[2][3] The morpholine ring itself could potentially undergo ring-opening under harsh conditions, though this is less common.
-
Solutions:
-
Protecting Group Stability: Avoid strongly acidic conditions if the Boc group needs to be retained. If a reaction generates acid, consider adding a non-nucleophilic base to neutralize it.
-
Reaction Monitoring: Closely monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the formation of byproducts and optimize the reaction time to maximize the formation of the desired product.
-
-
Formation of Impurities
Q: My reaction is producing significant impurities. How can I identify and minimize them?
A: Impurity formation is a common challenge. Understanding the potential side reactions of your chosen transformation is key to mitigating them.
-
Self-Condensation (in Aldol Reactions):
-
Causality: The enolate of this compound can react with an unreacted molecule of the starting material, leading to a dimerized byproduct.
-
Solutions:
-
Slow Addition: Add the electrophile (e.g., an aldehyde) slowly to the pre-formed enolate to ensure it reacts preferentially with the electrophile rather than another molecule of the starting ketone.
-
Excess Electrophile: Using a slight excess of the electrophile can also drive the reaction towards the desired cross-condensation product.
-
-
-
Over-alkylation (in Enolate Alkylations):
-
Causality: After the initial alkylation, the product may still possess an acidic α-proton, which can be deprotonated and undergo a second alkylation.
-
Solutions:
-
Stoichiometry: Use a carefully controlled amount of the alkylating agent (typically 1.0 to 1.1 equivalents).
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction.
-
-
-
Epimerization:
-
Causality: The chiral center at the 2-position of the morpholine ring is adjacent to the acetyl group. Under basic conditions required for enolate formation, there is a risk of deprotonation and reprotonation at this position, which could lead to racemization or epimerization.
-
Solutions:
-
Low Temperature: Performing the reaction at the lowest possible temperature can minimize the rate of epimerization.
-
Rapid Quenching: Once the reaction is complete, quench it promptly with a proton source to neutralize the enolate and prevent prolonged exposure to basic conditions.
-
-
Purification Challenges
Q: I am having difficulty purifying my product. What are the best practices for morpholine-containing compounds?
A: The basic nitrogen atom in the morpholine ring can complicate purification by silica gel chromatography.
-
Peak Tailing in Column Chromatography:
-
Causality: The basic morpholine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and reduced recovery.
-
Solutions:
-
Eluent Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-2%) or ammonia (as a solution in methanol), to your eluent system. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.
-
-
-
Poor Extraction from Aqueous Solutions:
-
Causality: Some morpholine derivatives exhibit high water solubility, making extraction with non-polar organic solvents inefficient.
-
Solutions:
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous layer to increase its ionic strength, thereby decreasing the solubility of your organic product and driving it into the organic phase.
-
pH Adjustment: Ensure the aqueous layer is basic (pH > 8) before extraction to keep your morpholine derivative in its free base form, which is typically less water-soluble than its protonated salt.
-
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the handling and reactivity of this compound.
Q: Under what conditions is the Boc protecting group stable?
A: The tert-butyloxycarbonyl (Boc) group is a robust protecting group under a wide range of conditions. It is generally stable to:
-
Basic conditions: It can withstand most basic reagents, including hydroxides, carbonates, and alkoxides at moderate temperatures.[3][4]
-
Nucleophiles: It is stable towards most common nucleophiles.[2]
-
Hydrogenation: It is stable to catalytic hydrogenation conditions used for the removal of other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz).
However, the Boc group is labile to acidic conditions .[2] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄). Care should be taken to avoid acidic conditions if the Boc group is to be retained in the final product.
Q: Can I perform a Wittig reaction on the acetyl group without affecting the rest of the molecule?
A: Yes, the Wittig reaction is generally compatible with the Boc-protected morpholine structure. The reaction is typically performed under neutral or slightly basic conditions, which the Boc group can tolerate. However, consider the following:
-
Steric Hindrance: As mentioned in the troubleshooting section, the steric bulk of the substrate may slow down the reaction.[1]
-
Ylide Stability: Stabilized ylides (e.g., those with an adjacent ester or cyano group) are less reactive and may give poor yields with this ketone. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are more reactive and generally a better choice.[5]
Q: What is a suitable starting point for optimizing an aldol condensation with this molecule?
A: A good starting point for an aldol condensation would be:
-
Enolate Formation: Dissolve this compound in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C. Add 1.05 equivalents of a strong base like LDA dropwise and stir for 30-60 minutes.
-
Aldol Addition: Slowly add 1.0 equivalent of the desired aldehyde (also in anhydrous THF) to the enolate solution at -78 °C.
-
Quenching: After the reaction is complete (as determined by TLC), quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.
Optimization Parameters:
-
Base: If LDA gives low yields, other bases like lithium hexamethyldisilazide (LHMDS) or potassium hexamethyldisilazide (KHMDS) can be screened.
-
Solvent: While THF is common, other ethereal solvents can be explored.
-
Temperature: The reaction temperature can be gradually increased if the reaction is sluggish, but this may increase the risk of side reactions.
III. Experimental Protocols & Data
This section provides generalized, step-by-step protocols for common reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Wittig Olefination
This protocol describes the conversion of the acetyl group to an alkene using a non-stabilized ylide.
dot
Caption: Workflow for the Wittig Olefination.
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C.
-
Slowly add a solution of a strong base like n-butyllithium (1.1 equivalents) or potassium tert-butoxide (1.1 equivalents) dropwise. The formation of the orange-red ylide should be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an eluent system containing a small amount of triethylamine (e.g., 0.5%) to prevent peak tailing.
Protocol 2: Aldol Condensation
This protocol outlines a general procedure for the reaction of the enolate of this compound with an aldehyde.
dot
Caption: General workflow for an Aldol Condensation.
-
Enolate Formation: To a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equivalents) dropwise. Stir for 30 minutes at -78 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution. Stir for 1 hour at -78 °C.
-
Aldol Addition: Add a solution of the desired aldehyde (1.0-1.2 equivalents) in anhydrous THF dropwise. Stir at -78 °C for 1-4 hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate) with 0.5% triethylamine.
Table 1: Troubleshooting Summary for Key Reactions
| Reaction Type | Common Problem | Potential Cause(s) | Suggested Solution(s) |
| Wittig Olefination | Low or no yield | Steric hindrance, inactive ylide | Use HWE reaction, ensure ylide is freshly prepared and active.[1] |
| Aldol Condensation | Self-condensation | Enolate reacting with starting material | Slow addition of electrophile, use of excess electrophile.[6] |
| Low diastereoselectivity | Poor facial selectivity | Screen different metal enolates (e.g., boron enolates), optimize temperature.[7] | |
| Grignard Reaction | Low conversion | Steric hindrance, low reactivity of Grignard | Use a more reactive Grignard reagent, add a Lewis acid catalyst.[8] |
| Knoevenagel Condensation | Low yield | Insufficiently activated methylene, weak base | Use a more activated methylene compound, screen different amine catalysts.[9][10] |
| Mannich Reaction | Formation of bis-adduct | Iminium ion reacting with two enolates | Control stoichiometry carefully, slow addition of the enolizable ketone.[11] |
IV. References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Hatano, M., & Ishihara, K. (2016). Asymmetric Addition of Grignard Reagents to Ketones. ACS Catalysis, 6(12), 8426–8443.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. [Link]
-
ResearchGate. (2011). Improving the Selectivity of Aldehyde–Ketone Cross-Aldol Condensation Reactions with Phosphate-Modified TiO 2 Catalysts. [Link]
-
Hossain, M. I., & Nurnabi, M. (2011). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Bangladesh Chemical Society, 24(1), 71-78.
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Jakubec, P., Cockfield, D. M., & Dixon, D. J. (2012). The catalytic asymmetric nitro-Mannich reaction. Organic & Biomolecular Chemistry, 10(38), 7731–7746.
-
Reddit. (2022). Stability of Wittig ylides in presence of piperidine. Reaction conditions. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. [Link]
-
Molecules. (2022). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]
-
National Institutes of Health. (2013). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
National Institutes of Health. (2019). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
-
Organic & Biomolecular Chemistry. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
-
Journal of American Science. (2020). Synthetic applications of biologically important Mannich bases: An updated review. [Link]
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. [Link]
-
Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. [Link]
-
Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. [Link]
-
Organic Syntheses. (2019). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]
-
PubMed Central. (2023, September 13). Wittig/B–H insertion reaction: A unique access to trisubstituted Z-alkenes. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2015). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
Reddit. (2022). Problems with wittig reaction. [Link]
-
Reddit. (2022). Why is boc stable to hydrolysis under basic conditions?[Link]
-
The Organic Reaction Resource. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
ResearchGate. (2007). A Highly Efficient Organocatalyst for Direct Aldol Reactions of Ketones with Aldehydes. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
Semantic Scholar. (2005). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. [Link]
-
C&EN. (2023, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]
-
Revue Roumaine de Chimie. (2010). SYNTHESIS AND REACTIVITY OF MANNICH BASES. XVII. [Link]
-
ResearchGate. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
Der Pharma Chemica. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]
-
Organic & Biomolecular Chemistry. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
LookChem. (n.d.). Cas 1415794-20-5,(S)-tert-butyl 2-acetylmorpholine-4-carboxylate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oarjbp.com [oarjbp.com]
Technical Support Center: Synthesis of Tert-butyl 2-acetylmorpholine-4-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 2-acetylmorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic routes and field-proven insights. Our goal is to equip you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to prevent their recurrence.
Introduction to the Synthetic Challenge
The synthesis of this compound typically proceeds through a two-stage process: first, the formation of a carbon-carbon bond at the C2 position of the N-Boc-protected morpholine ring to introduce a two-carbon substituent, and second, the oxidation of the resulting intermediate to the final ketone. Each of these stages presents its own set of challenges, from controlling stereochemistry to avoiding the formation of closely related impurities that can complicate purification. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Part 1: C-C Bond Formation at the C2 Position
A common and effective method for introducing the acetyl precursor at the C2 position is through the diastereoselective α-lithiation of N-Boc-morpholine, followed by quenching with an appropriate electrophile like acetaldehyde. Another approach involves the use of N-Boc-morpholine-2-carboxylic acid as a starting material.
Question 1: My α-lithiation of N-Boc-morpholine followed by quenching with acetaldehyde is giving a low yield and a mixture of diastereomers. What is going wrong?
Answer: This is a frequent issue that typically points to problems with the lithiation step or the electrophilic quench.
-
Causality: The α-lithiation of N-Boc-morpholine is a delicate equilibrium. The stereochemical outcome is dictated by the formation of a thermodynamically favored chelate between the lithium cation, the chiral ligand (like (-)-sparteine or its surrogate), and the N-Boc group of the morpholine. Incomplete lithiation, poor chelation control, or reaction temperatures that are too high can lead to poor diastereoselectivity. A sluggish or inefficient quench with acetaldehyde can also allow for the equilibration of the lithiated intermediate, further eroding the diastereomeric ratio.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Any trace of water will quench the organolithium base and the lithiated intermediate.
-
Temperature Control: The lithiation should be carried out at low temperatures, typically -78 °C, to ensure the kinetic stability of the desired lithiated species. Use a cryostat or a dry ice/acetone bath and monitor the internal temperature.
-
Reagent Quality: Use freshly titrated sec-butyllithium (s-BuLi). The chiral ligand, such as (-)-sparteine, should be of high purity and stored under inert gas.
-
Electrophile Purity and Addition: Use freshly distilled acetaldehyde. Add the acetaldehyde solution dropwise at -78 °C to ensure it reacts with the lithiated intermediate before any potential side reactions occur.
-
Alternative Chiral Ligands: If diastereoselectivity remains poor with (-)-sparteine, consider using a (+)-sparteine surrogate, as the matching/mismatching of the ligand and substrate can significantly influence the stereochemical outcome.[1]
-
Question 2: I am attempting to synthesize the target compound from N-Boc-morpholine-2-carboxylic acid via a Weinreb amide, but the reaction with methylmagnesium bromide is messy. What are the likely side products?
Answer: The Weinreb amide approach is generally robust for ketone synthesis.[2][3][4] However, issues can arise from the stability of the tetrahedral intermediate.
-
Causality: The key to the Weinreb ketone synthesis is the formation of a stable, chelated tetrahedral intermediate upon addition of the organometallic reagent.[3] This intermediate prevents the common side reaction of over-addition to form a tertiary alcohol. If this intermediate is not sufficiently stable under your reaction conditions (e.g., temperature is too high), it can collapse to the ketone in situ, which then reacts with another equivalent of the Grignard reagent.
-
Common Side Products:
-
tert-butyl 2-(1-hydroxy-1-methylethyl)morpholine-4-carboxylate: This tertiary alcohol is the product of over-addition of the methyl Grignard reagent.
-
Unreacted Weinreb amide: Incomplete reaction can be due to impure Grignard reagent or insufficient equivalents.
-
-
Troubleshooting Steps:
-
Temperature Control: Perform the Grignard addition at a low temperature, typically 0 °C or even -20 °C, and allow the reaction to warm slowly to room temperature.
-
Grignard Reagent Quality: Use a freshly prepared or recently titrated solution of methylmagnesium bromide.
-
Slow Addition: Add the Grignard reagent dropwise to the solution of the Weinreb amide to maintain a low concentration of the nucleophile and minimize over-addition.
-
Workup: Quench the reaction carefully at low temperature with a saturated aqueous solution of ammonium chloride.
-
Part 2: Oxidation of the Secondary Alcohol
Once the precursor, tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate, is synthesized, the final step is its oxidation to the ketone. Swern and Dess-Martin periodinane (DMP) oxidations are common choices.
Question 3: My Swern oxidation of tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate is incomplete and I'm isolating a sulfur-containing byproduct. How can I improve this reaction?
Answer: Incomplete reaction and the formation of sulfur-containing byproducts in a Swern oxidation are often linked to temperature control and the stoichiometry of the reagents.
-
Causality: The Swern oxidation relies on the formation of an alkoxysulfonium salt, which then undergoes base-mediated elimination to the ketone.[5][6][7][8] If the reaction temperature rises prematurely, especially before the addition of the tertiary amine base, the intermediate chloro(dimethyl)sulfonium chloride can react with the alcohol to form a stable mixed thioacetal, which is a common side product.[5] Incomplete reaction can result from insufficient activation of DMSO or premature quenching.
-
Common Side Products:
-
Mixed Thioacetal: Formed from the reaction of the alcohol with the activated DMSO species at elevated temperatures.
-
Unreacted Starting Material: Due to incomplete activation or reaction.
-
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature at -78 °C during the addition of oxalyl chloride to DMSO, and during the subsequent addition of the alcohol. Do not allow the temperature to rise above -60 °C.
-
Order of Addition: The correct order of addition is crucial: first, activate DMSO with oxalyl chloride, then add the alcohol, and finally, add the triethylamine.
-
Sufficient Base: Use at least two equivalents of triethylamine to ensure complete deprotonation of the alkoxysulfonium ion to form the sulfur ylide.[6]
-
Reaction Time: Allow sufficient time for each step. The formation of the chloro(dimethyl)sulfonium chloride is rapid, but the reaction with the alcohol and the subsequent elimination may require longer stirring times at low temperature.
-
Workup: Quench the reaction at low temperature before warming to room temperature. To mitigate the malodorous dimethyl sulfide byproduct, used glassware can be rinsed with bleach.[6]
-
Question 4: I used Dess-Martin periodinane (DMP) for the oxidation, and while the reaction went to completion, I am having difficulty with purification. Are there any known side products from this oxidation?
Answer: The Dess-Martin oxidation is known for being mild and high-yielding, but impurities in the reagent and the acidic nature of the byproduct can cause issues.[9][10][11]
-
Causality: The DMP reagent is a hypervalent iodine compound that oxidizes the alcohol and is itself reduced. The reaction produces two equivalents of acetic acid as a byproduct.[9] If your starting material or product contains acid-sensitive functional groups, this can lead to side reactions. The Boc group is relatively stable under these conditions, but other protecting groups may not be. Impurities in the DMP reagent can also lead to unexpected byproducts.
-
Potential Issues and Side Products:
-
Iodinane byproduct: The reduced form of DMP can sometimes be difficult to remove during purification.
-
Acetate esters: While unlikely with the Boc-protected amine, trace amounts of acetate esters could form if the reaction is not worked up properly.
-
Degradation of acid-labile groups: The generated acetic acid can cleave highly sensitive protecting groups if present elsewhere in the molecule.
-
-
Troubleshooting Steps:
-
Use High-Purity DMP: Ensure the Dess-Martin periodinane is of high quality. If it has been stored for a long time, its activity may be diminished.
-
Buffer the Reaction: To neutralize the acetic acid byproduct, the reaction can be buffered with pyridine or sodium bicarbonate.[9] This is especially important for substrates with acid-sensitive functionalities.
-
Aqueous Workup: A common workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. This will neutralize the acetic acid and reduce any remaining DMP and the iodinane byproduct to a more water-soluble form, facilitating its removal during extraction.
-
Purification: If the iodinane byproduct co-elutes with your product during column chromatography, try using a different solvent system or a different stationary phase.
-
Summary of Key Reaction Parameters
| Reaction Step | Key Parameters | Common Issues | Potential Solutions |
| α-Lithiation/Acetaldehyde Quench | -78 °C, anhydrous conditions, pure reagents | Low yield, poor diastereoselectivity | Strict temperature and moisture control, use of fresh reagents |
| Weinreb Amide Route | Low temperature (0 °C to -20 °C), slow addition | Over-addition of Grignard reagent | Maintain low temperature, dropwise addition of Grignard |
| Swern Oxidation | -78 °C, correct order of addition | Incomplete reaction, thioacetal formation | Strict temperature control, proper reagent sequencing |
| Dess-Martin Oxidation | High-purity DMP, optional buffer | Purification difficulties, acid-mediated side reactions | Use of a buffer, proper aqueous workup |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate via α-Lithiation
-
To a solution of (-)-sparteine (1.2 eq.) in anhydrous diethyl ether (Et₂O) at -78 °C under an argon atmosphere, add sec-butyllithium (1.1 eq., freshly titrated) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of tert-butyl morpholine-4-carboxylate (1.0 eq.) in anhydrous Et₂O dropwise, maintaining the internal temperature below -75 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Add freshly distilled acetaldehyde (1.5 eq.) dropwise at -78 °C.
-
Stir for an additional 2 hours at -78 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate as a mixture of diastereomers.
Protocol 2: Dess-Martin Oxidation to this compound
-
To a solution of tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add sodium bicarbonate (2.0 eq.).
-
Add Dess-Martin periodinane (1.2 eq.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Dilute the reaction mixture with DCM and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (1:1 mixture).
-
Shake vigorously until the organic layer is colorless.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Visualizing the Reaction Pathways
Main Synthetic Route and Side Product Formation
Caption: Synthetic pathway to this compound and key side products.
References
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
-
MySkinRecipes. (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate. [Link]
-
Wikipedia. Dess–Martin periodinane. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Organic Chemistry Portal. Swern Oxidation [PDF]. [Link]
- Recent Developments in Weinreb Synthesis and their Applic
-
S. A. King, J. Armstrong, J. Keller. Organic Syntheses Procedure. [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
T. Niu, et al. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
ARKAT USA, Inc. An efficient conversion of carboxylic acids into Weinreb amides. [Link]
-
S. A. King, J. Armstrong, J. Keller. Organic Syntheses Procedure. [Link]
-
Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
-
PubChem. This compound. [Link]
-
PubChem. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate. [Link]
-
Stead, D., et al. (2011). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 133(25), 9896–9905. [Link]
-
M. M. M. Al-Amin, et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2789. [Link]
-
PubChemLite. Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate. [Link]
-
O'Brien, P., et al. (2006). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. Journal of the American Chemical Society, 128(13), 4381–4392. [Link]
-
Wang, M., et al. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
O'Brien, P., et al. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis & Purification of Tert-butyl 2-acetylmorpholine-4-carboxylate
Introduction
Welcome to the technical support guide for the synthesis and purification of tert-butyl 2-acetylmorpholine-4-carboxylate. This molecule is a valuable building block in medicinal chemistry and drug development, prized for its N-Boc protected morpholine scaffold.[1] Achieving high purity is critical for ensuring reproducible results in subsequent synthetic steps and biological assays. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help researchers overcome common challenges associated with removing impurities from the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route and what are the expected impurities?
The most prevalent synthetic route involves the reaction of a suitable N-Boc protected morpholine-2-carboxylic acid derivative (such as an ester or a Weinreb amide) with an organometallic methylating agent, like methylmagnesium bromide (MeMgBr) or methyllithium.[2][3]
Based on this pathway, several impurities are frequently encountered:
-
Unreacted Starting Material: Residual amounts of the morpholine-2-carboxylic acid derivative.
-
Tertiary Alcohol Byproduct: Over-addition of the methylating agent to the desired ketone product results in the formation of tert-butyl 2-(1-hydroxy-1-methylethyl)morpholine-4-carboxylate. This is often the most significant and challenging impurity to remove.[4][5][6][7]
-
Boc-Deprotected Species: Partial or complete cleavage of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group during an acidic reaction workup can lead to a mixture of free amines.
-
Residual Solvents & Reagents: Solvents from the reaction (e.g., THF, diethyl ether) or purification (e.g., ethyl acetate, hexanes) and byproducts from the reagents.
Q2: How can I effectively monitor the reaction and assess the purity of my crude product?
Thin-Layer Chromatography (TLC) is the most effective technique for real-time monitoring. Use a solvent system such as 30-50% ethyl acetate in hexanes. The ketone product is moderately polar and should have an Rf value of approximately 0.3-0.4 in this system. The tertiary alcohol byproduct will be slightly more polar (lower Rf), while the starting ester or Weinreb amide will be less polar (higher Rf). Staining with potassium permanganate can help visualize all spots. For purity assessment, ¹H NMR spectroscopy is indispensable. The sharp singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm is a key diagnostic signal.[8]
Q3: My ¹H NMR spectrum of the morpholine ring protons looks complex and not like a simple triplet. Is my product impure?
Not necessarily. The morpholine ring exists in a fixed chair conformation, leading to distinct signals for axial and equatorial protons. This results in complex splitting patterns that do not follow the simple n+1 rule.[9] These complex multiplets for the ring protons are characteristic of morpholine derivatives and should not be mistaken for impurities. Focus on the signals for the acetyl methyl group (singlet, ~2.1 ppm) and the Boc group (singlet, ~1.4 ppm) for initial purity assessment.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My final product is a persistent oil and fails to crystallize.
Cause: The presence of impurities, particularly the tertiary alcohol byproduct, can significantly inhibit crystallization by disrupting the crystal lattice. The product itself may also have a low melting point or exist as a stable amorphous solid.
Solution:
-
Re-purify via Chromatography: The most reliable solution is to perform a careful flash column chromatography to remove the impurities. (See Detailed Protocol 1).
-
Solvent System Exploration: If the product is of high purity (>95%) but still oily, attempt recrystallization from a different solvent system. A non-polar/polar pair like diethyl ether/hexanes or dichloromethane/pentane can be effective.
-
Induce Crystallization: If the oil is pure, try the following techniques:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the oil-air interface to create nucleation sites.[1]
-
Seed Crystals: If you have a small amount of solid material from a previous batch, add a single speck to the oil.
-
Slow Evaporation: Dissolve the oil in a volatile solvent (e.g., diethyl ether) and allow it to evaporate slowly and undisturbed in a fume hood.
-
Low Temperature: Cool the sample slowly to -20°C or even -78°C, but be aware that rapid cooling can cause the compound to "oil out" rather than crystallize.[10][11][12] If it oils out, re-warm to dissolve and cool much more slowly.[12]
-
Problem 2: My ¹H NMR spectrum clearly shows a second Boc-group signal and a singlet around 1.2-1.3 ppm, in addition to my product signals.
Cause: This is the classic signature of the tertiary alcohol byproduct (tert-butyl 2-(1-hydroxy-1-methylethyl)morpholine-4-carboxylate) formed by the over-addition of the methylating agent to your ketone product. The two methyl groups on the tertiary carbon are equivalent, giving a singlet signal.
Solution: This impurity is structurally very similar to the desired product, differing only by a methyl group and a hydroxyl group instead of a carbonyl.
-
Flash Column Chromatography: This is the most effective method for separation. The alcohol is more polar than the ketone and will elute later. A shallow gradient of ethyl acetate in hexanes (e.g., starting from 10% and slowly increasing to 40%) will provide the best resolution.[13][14][15]
-
Reaction Optimization: To prevent this impurity in future syntheses, consider the following:
-
Use a Weinreb amide (N-methoxy-N-methylamide) derivative of the starting carboxylic acid. The intermediate formed after the first addition of the Grignard reagent is a stable chelate that resists over-addition until the acidic workup.[3][16]
-
Add the Grignard reagent slowly at a low temperature (e.g., -78 °C to 0 °C) to control its reactivity.
-
Use exactly one equivalent of the methylating agent.
-
Visualizing Impurity Formation
The diagram below illustrates the desired reaction pathway versus the formation of the common tertiary alcohol byproduct.
Caption: Formation of the desired ketone and the tertiary alcohol impurity.
Problem 3: How do I remove unreacted starting material (e.g., ester or Weinreb amide)?
Cause: Incomplete reaction due to insufficient reagent, low temperature, or short reaction time.
Solution:
-
Chromatography: Fortunately, the starting materials are typically much less polar than the ketone product. During flash column chromatography with an ethyl acetate/hexanes gradient, the starting material will elute first, allowing for a clean separation.
-
Chemical Quench (for Weinreb Amide): Unreacted Weinreb amide can sometimes be difficult to separate. Some literature suggests that careful quenching with a mild proton source like saturated aqueous ammonium chloride can aid in the workup.[2]
Data Summary & Purification Strategy
The table below summarizes the common impurities and their typical chromatographic behavior relative to the product.
| Impurity Name | Structure Type | Polarity vs. Product | Typical TLC Rf | Elution Order in Normal Phase |
| Starting Ester/Amide | Ester / Weinreb Amide | Less Polar | ~0.6 - 0.7 | 1st (Fastest) |
| Desired Product | Ketone | - | ~0.4 | 2nd |
| Tertiary Alcohol | Tertiary Alcohol | More Polar | ~0.2 - 0.3 | 3rd (Slowest) |
| Boc-Deprotected Species | Free Amine | Very Polar | ~0.0 - 0.1 | 4th (Stays on baseline) |
| Approximate Rf values in 30% Ethyl Acetate / 70% Hexanes. |
General Purification Workflow
The following diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for purification of the target compound.
Detailed Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of ~1-2 grams of crude material. Adjust silica and solvent volumes accordingly for different scales.
1. Materials & Setup:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Glass chromatography column (e.g., 40-60 mm diameter)
-
Thin-Layer Chromatography (TLC) plates, tank, and UV lamp
-
Potassium permanganate (KMnO₄) stain
-
Collection tubes
2. Method Development (TLC):
-
Prepare a stock solution of your crude material in DCM or EtOAc.
-
Develop TLC plates in various solvent systems. Start with 30% EtOAc/Hexanes.
-
Aim for an Rf of ~0.4 for the product spot.[14] The tertiary alcohol impurity should be visible as a distinct, lower-Rf spot.
-
Visualize with a UV lamp and then stain with KMnO₄ to ensure all components are visible.
3. Column Packing (Slurry Method):
-
Securely clamp the column in a vertical position over a waste beaker. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes). For 1g of crude, use ~40-50g of silica.
-
Pour the slurry into the column. Open the stopcock to drain some solvent while continuously tapping the side of the column to ensure even packing.
-
Once the silica has settled, add another ~1 cm layer of sand on top to protect the surface.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through the packed silica.[15][17] Do not let the solvent level drop below the top layer of sand.
4. Sample Loading & Elution:
-
Dissolve the crude product in a minimal amount of DCM or the mobile phase.
-
Carefully apply the dissolved sample to the top of the silica gel using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica until the solvent level just reaches the top of the sand.
-
Carefully add a small amount of eluent to rinse the sides of the column, and again allow the level to drop to the top of the sand.
-
Fill the column with the eluent. Use gentle air pressure to begin eluting the compounds, collecting fractions in test tubes.[18]
-
Start with a low polarity eluent (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 20%, then 30%, then 40% EtOAc) to elute the compounds.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum for several hours to remove any residual solvent.
-
Obtain a final mass and characterize by ¹H NMR, ¹³C NMR, and MS to confirm purity and identity.
References
-
ResearchGate. (2025). How to recrystallize an oily compound? ResearchGate Forum. [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Sorbent Technologies. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]
-
ResearchGate. (2022). How to recrystallize an oily compound after column chromatography? ResearchGate Forum. [Link]
-
Columbia University, Department of Chemistry. Column chromatography. [Link]
-
Rizo, J. et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments. [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Popp, B. V. et al. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics. [Link]
-
ResearchGate. (2024). How to purify tertiary alcohol? ResearchGate Forum. [Link]
-
Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Study.com. (2023). Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. [Link]
-
Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. [Link]
-
Ashenhurst, J. Addition of Grignard reagents to ketones to give tertiary alcohols. Master Organic Chemistry. [Link]
-
PubChem. tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-butyl 2-aminomorpholine-4-carboxylate. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. This compound. [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. study.com [study.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 12. Recrystallization [wiredchemist.com]
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- 15. Chromatography [chem.rochester.edu]
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Technical Support Center: Preventing Racemization of tert-Butyl 2-Acetylmorpholine-4-carboxylate
Welcome to the technical support center for tert-butyl 2-acetylmorpholine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this chiral building block in their synthetic workflows. Maintaining the stereochemical integrity of this molecule is critical for its application in pharmaceuticals and other advanced materials.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to help you prevent racemization and ensure the enantiopurity of your compounds.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern for this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For this compound, the chiral center is the carbon atom at the 2-position of the morpholine ring, which is also the α-carbon to the acetyl group's carbonyl. The formation of a planar enol or enolate intermediate at this position temporarily destroys the chirality.[3][4] Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of both (R) and (S) enantiomers.[4][5] This is a critical issue because the biological activity and therapeutic efficacy of chiral molecules are often exclusive to a single enantiomer.[1] Loss of enantiomeric purity can lead to reduced efficacy, altered pharmacological profiles, or undesired side effects.
Q2: What is the primary chemical mechanism responsible for the racemization of this compound?
A2: The primary mechanism is keto-enol tautomerism, which is catalyzed by the presence of either acid or base.[5][6][7] The α-hydrogen on the chiral carbon is acidic due to its proximity to the electron-withdrawing carbonyl group.[8]
-
Base-Catalyzed Mechanism: A base removes the α-hydrogen, forming a planar, achiral enolate anion. This enolate is stabilized by resonance.[7]
-
Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen, making the α-hydrogen more acidic. A weak base (like the solvent) can then remove the α-hydrogen to form a planar, achiral enol.[5][7][9]
In both cases, the temporary formation of the planar C=C double bond at the chiral center leads to the loss of stereochemical information.[3][10]
Sources
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- 8. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. reddit.com [reddit.com]
"Tert-butyl 2-acetylmorpholine-4-carboxylate" stability in different solvents
Introduction: Understanding Your Molecule
Welcome to the technical support guide for tert-butyl 2-acetylmorpholine-4-carboxylate . This molecule is a key intermediate in pharmaceutical synthesis, valued for its morpholine core, a scaffold present in numerous approved drugs.[1][2] The critical feature governing its handling and stability is the N-tert-butyloxycarbonyl (N-Boc) protecting group. This guide provides in-depth, field-proven insights into the stability of this compound across various solvents and experimental conditions, helping you to mitigate degradation, improve yields, and ensure the integrity of your results.
The stability of this compound is almost entirely dictated by the lability of the Boc group, which is robust under basic and nucleophilic conditions but highly sensitive to acid.[3][4] Understanding this core principle is the key to successfully using this reagent.
Section 1: The Core Stability Profile & Degradation Pathway
The primary mode of degradation for this compound is the acid-catalyzed cleavage of the N-Boc group. This reaction proceeds through the formation of a stable tert-butyl cation, which is why it occurs readily in the presence of even moderate acids.[4][5]
Primary Degradation Pathway: Acid-Catalyzed Boc Cleavage
Caption: Acid-catalyzed deprotection of the N-Boc group.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the single most common reason for the degradation of my this compound?
A: The most frequent cause of degradation is exposure to acidic conditions. The N-Boc group is designed to be removed by acid and is sensitive to a wide range of acidic environments, from strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) to milder acids like citric acid or even acidic impurities in solvents.[4][6] Always assume your primary stability risk is acid-related.
Q2: How does pH impact the compound's stability in aqueous or biphasic systems?
A: The compound is generally stable in neutral (pH ~7) and basic (pH > 8) aqueous solutions.[3][5] However, as the pH drops below 4, the rate of Boc cleavage increases significantly.[6] During an aqueous workup, if an acid wash is necessary, it should be performed quickly, at low temperatures (0-5 °C), and immediately followed by neutralization with a base like sodium bicarbonate to minimize deprotection.
Q3: Can I use protic solvents like methanol (MeOH) or ethanol (EtOH) for storage or reactions?
A: While the compound can be dissolved in protic solvents, this is a common area where researchers encounter unexpected degradation. Commercial grades of solvents like methanol can be slightly acidic. For short-term use in reactions, using high-purity, anhydrous, or freshly distilled solvents is recommended. For long-term storage, aprotic solvents are a safer choice. If you observe degradation in a protic solvent, test its pH.
Q4: My compound seems to degrade during reverse-phase HPLC purification using a standard water/acetonitrile/TFA mobile phase. Is this normal and how can I prevent it?
A: Yes, this is a well-documented issue for Boc-protected compounds.[7] The 0.1% TFA typically used in HPLC mobile phases is acidic enough to cause slow cleavage of the Boc group, especially if fractions are left at room temperature for several hours.[7]
-
Mitigation Strategies:
-
Switch to a weaker acid: Replace TFA with 0.1% formic acid. This is often sufficient for good chromatography while being less aggressive towards the Boc group.
-
Immediate Neutralization: Add a small amount of a volatile base like triethylamine or ammonium bicarbonate to your collected fractions to neutralize the TFA.
-
Expedite the process: Keep fractions cold (on ice) as they elute and proceed immediately to solvent evaporation (lyophilization is preferred over rotary evaporation to avoid heating).[7]
-
Q5: What are the ideal conditions for long-term storage?
A: For maximum shelf-life, store the compound as a solid in a tightly sealed container at -20°C, protected from moisture and light. If a stock solution is required, use a high-purity, dry aprotic solvent such as anhydrous acetonitrile, THF, or dioxane. Storing solutions at -20°C or -80°C is highly recommended.
Section 3: Troubleshooting Guide
| Observed Problem | Probable Cause & Explanation | Recommended Solution(s) |
| A new, more polar spot appears on a TLC plate or in an LC-MS trace after workup or storage. | Partial or full Boc deprotection. The resulting free amine on the morpholine ring is significantly more polar, causing it to have a lower Rf on TLC and elute earlier in reverse-phase HPLC. | Audit your workflow for sources of acid. Check the pH of all aqueous solutions and solvents. If an acidic step is required, perform it at low temperature and immediately neutralize the product before the next step. |
| The characteristic 9-proton singlet of the t-butyl group (~1.4 ppm) is absent or diminished in the ¹H NMR spectrum. | Complete loss of the Boc protecting group. This is definitive evidence of deprotection. The absence of this peak confirms the compound has fully degraded to 2-acetylmorpholine. | This indicates a critical failure in protocol. Re-evaluate all reaction and purification steps for significant acid exposure. The material is likely unsalvageable unless the deprotected amine is the desired product. |
| Low yield after a reaction performed at elevated temperatures (> 80°C). | Thermal degradation, potentially accelerated by trace acid. While the Boc group has moderate thermal stability, prolonged heating in a medium that is even slightly acidic can lead to cleavage.[3] | Optimize the reaction to run at a lower temperature. If high temperature is unavoidable, ensure the reaction medium is rigorously neutral or basic. Use a high-purity, anhydrous solvent. |
| Inconsistent results between batches of an experiment. | Solvent variability. Different lots of solvents can have varying levels of acidic impurities or water content, leading to inconsistent rates of degradation. | Standardize your solvent source. Use high-purity, anhydrous solvents from a reliable vendor. For highly sensitive experiments, consider using freshly distilled or filtered solvents. |
Section 4: Experimental Protocol for Stability Assessment
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent using HPLC analysis.
Workflow: HPLC-Based Stability Study
Caption: Experimental workflow for kinetic stability analysis.
Step-by-Step Methodology
-
Materials & Equipment:
-
This compound
-
HPLC-grade solvents to be tested (e.g., Methanol, Acetonitrile, Water with 0.1% TFA, pH 7 Buffer)
-
HPLC system with UV detector (detection at ~210 nm)
-
C18 reverse-phase HPLC column
-
Class A volumetric flasks and pipettes
-
-
Preparation of Stock Solution:
-
Accurately weigh ~10 mg of the compound.
-
Dissolve in a known volume of HPLC-grade acetonitrile to create a 10 mg/mL stock solution. This solvent is chosen for its general stability.
-
-
Preparation of Test Solutions:
-
For each solvent to be tested, dilute the stock solution to a final concentration of 100 µg/mL. For example, add 100 µL of stock to 9.9 mL of the test solvent.
-
Prepare a control sample using only acetonitrile.
-
-
HPLC Analysis (T=0):
-
Immediately after preparation, inject an aliquot of each test solution into the HPLC.
-
Use a suitable gradient method (e.g., Water/Acetonitrile with 0.1% Formic Acid) to achieve good separation between the parent compound and any potential degradants.
-
Record the peak area of the parent compound for this T=0 time point. This serves as your 100% reference.
-
-
Incubation:
-
Store the vials containing the test solutions at a controlled temperature (e.g., room temperature, 40°C). Protect them from light.
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot from each test solution into the HPLC.
-
Record the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
For each solvent and time point, calculate the percentage of the parent compound remaining relative to its area at T=0.
-
% Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
Plot the % Remaining versus time for each solvent to visualize the degradation kinetics.
-
Section 5: Summary of Stability Data
The following table provides a general guideline for the stability of this compound under common laboratory conditions. This data is synthesized from established principles of Boc group chemistry.[3][4][7][8]
| Solvent / Condition Class | Examples | Expected Stability | Key Considerations & Rationale |
| Aprotic, Non-Acidic | Acetonitrile, THF, Dioxane, DCM, DMF, DMSO | High | Excellent choice for reactions and storage. Ensure solvents are anhydrous and free from acidic impurities. |
| Protic, Neutral | High-Purity Water, t-butanol | Good to High | Stability is high at neutral pH. Use buffered systems if possible to prevent pH drift. |
| Protic, Potentially Acidic | Methanol, Ethanol | Moderate to Low | Risk of degradation due to potential acidic impurities. Use high-purity or freshly distilled grades. |
| Aqueous, Basic | pH 9-12 Buffer, Water with NaHCO₃ or NEt₃ | High | The Boc group is stable to basic hydrolysis and most nucleophiles.[4][5] This is ideal for basic workups. |
| Aqueous, Acidic | pH < 4 Buffer, Water with TFA, HCl, or Citric Acid | Very Low | Rapid degradation is expected. Avoid prolonged exposure. If necessary, use low temperatures and neutralize immediately.[6] |
| HPLC Mobile Phase (Acidic) | ACN / H₂O / 0.1% TFA | Low | Slow degradation occurs over hours at room temperature.[7] Use formic acid as an alternative or work quickly. |
References
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?[Link]
-
Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis.[Link]
-
Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?[Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability.[Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]
-
PMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity.[Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing.[Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.[Link]
-
ResearchGate. (2025). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.[Link]
-
PubChem. tert-butyl (2R)-2-formylmorpholine-4-carboxylate.[Link]
-
PubChem. tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate.[Link]
-
PubChem. Tert-butyl Morpholine-4-carboxylate.[Link]
-
ResearchGate. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid.[Link]
-
PMC. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450.[Link]
-
Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs.[Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.[Link]
-
PubChem. tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate.[Link]
-
University of California, Davis. Common Solvents Used in Organic Chemistry: Table of Properties.[Link]
Sources
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Amino Protecting Groups Stability [organic-chemistry.org]
Challenges in the purification of "Tert-butyl 2-acetylmorpholine-4-carboxylate" products
{"answer":"## Technical Support Center: Purification of Tert-butyl 2-acetylmorpholine-4-carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of "this compound". As Senior Application Scientists, we provide in-depth troubleshooting and frequently asked questions to navigate the complexities of your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My final product is an oil, but I expected a solid. What should I do?
This is a common issue, particularly with Boc-protected compounds which can be prone to forming oils or thick syrups, even when pure.[1][2]
-
Underlying Cause: The oily nature can be due to residual solvents, the presence of minor impurities that inhibit crystallization, or the inherent properties of the compound itself. Some compounds are also hygroscopic and absorb moisture from the air, preventing solidification.[1][2]
-
Troubleshooting Protocol:
-
High Vacuum Drying: Initially, attempt to remove all residual solvents by drying the oily product under a high vacuum, possibly with gentle heating (e.g., 40-60 °C).[1]
-
Solvent Trituration/Precipitation:
-
Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, dichloromethane).
-
Slowly add a non-polar solvent in which the product is insoluble (an "anti-solvent"), such as diethyl ether or n-pentane, until the solution becomes cloudy.[1]
-
Stir the mixture for a period to encourage precipitation. If a solid forms, it can be isolated by filtration.
-
-
Recrystallization: If trituration fails, attempt a full recrystallization. The choice of solvent system is critical and may require some experimentation. A common approach is to dissolve the compound in a hot solvent and allow it to cool slowly.
-
Seed Crystal Induction: If you have a small amount of solid material from a previous successful batch, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[3][4]
-
Q2: I'm observing unexpected spots on my TLC plate after purification. What could they be?
Multiple spots on a TLC plate of your purified product indicate the presence of impurities. The nature of these impurities can often be inferred from their relative positions (Rf values) and the reaction conditions.
-
Potential Impurities & Causes:
-
Unreacted Starting Materials: If you see spots corresponding to your starting materials, the reaction may not have gone to completion.
-
Boc-Deprotected Product: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions.[5][6] If your reaction or workup involved acidic conditions, even inadvertently, you might have partial deprotection, leading to the formation of 2-acetylmorpholine.
-
Epimerization at the α-Carbon: The carbon adjacent to the acetyl group (the α-carbon) is susceptible to epimerization, especially in the presence of base.[7][8] This would result in a diastereomer of your target compound, which may appear as a separate spot on TLC.
-
Side-Reaction Products: Depending on the specific synthesis route, other side reactions could be occurring. For instance, in syntheses involving morpholine, N-arylation can sometimes lead to complex mixtures.[9]
-
-
Diagnostic Workflow:
Caption: Decision tree for diagnosing impurities based on TLC analysis.
-
Resolution: Re-purification is necessary. Column chromatography is often the most effective method for separating closely related impurities.[10][11] Careful selection of the solvent system (eluent) is crucial for achieving good separation.
Q3: My yield is significantly lower than expected after column chromatography. Why?
Low recovery from column chromatography can be frustrating. Several factors can contribute to this issue.
-
Causality Analysis:
-
Product Adsorption on Silica Gel: Polar compounds, like those containing carbonyl and morpholine functional groups, can sometimes irreversibly adsorb to the silica gel, especially if the silica is slightly acidic.
-
Decomposition on Silica Gel: The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds, such as those with a Boc protecting group.[5][6]
-
Improper Eluent Selection: If the eluent is not polar enough, the product will not move down the column efficiently, leading to very broad bands and poor recovery. Conversely, if the eluent is too polar, the product may elute too quickly along with impurities.
-
Co-elution with Impurities: If the separation is not optimal, your product may be co-eluting with a non-UV active impurity, leading you to discard fractions that actually contain your product.
-
-
Optimization Protocol:
-
TLC Analysis of All Fractions: Collect smaller fractions and analyze each one by TLC to ensure you are not prematurely discarding product-containing fractions.
-
Use of Neutralized Silica Gel: Consider using silica gel that has been neutralized with a base like triethylamine. This is done by adding a small percentage of triethylamine to your eluent.
-
Alternative Stationary Phases: For particularly sensitive compounds, consider using a less acidic stationary phase, such as alumina or Florisil.
-
Gradient Elution: Employing a solvent gradient (gradually increasing the polarity of the eluent during the chromatography run) can help to sharpen the elution band of your product and improve separation from both less polar and more polar impurities.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling and purification of this compound.
Q1: What is the role of the Boc group and how does it affect purification?
The tert-butyloxycarbonyl (Boc) group is a common protecting group for the nitrogen atom of the morpholine ring.[6] It prevents the nitrogen from participating in unwanted side reactions. However, its presence also influences the molecule's properties and purification:
-
Increased Lipophilicity: The Boc group increases the non-polar character of the molecule, which affects its solubility and chromatographic behavior.
-
Acid Sensitivity: The key characteristic of the Boc group is its lability under acidic conditions.[5][12] This is a double-edged sword. While it allows for easy removal when desired, it also means that care must be taken to avoid acidic conditions during workup and purification to prevent accidental deprotection.
Q2: What are the recommended general conditions for column chromatography of this compound?
While the optimal conditions will depend on the specific impurities present, a good starting point for the purification of moderately polar compounds like this compound is:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (100-200 or 230-400 mesh) | Standard, effective for a wide range of compounds. |
| Eluent System | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Start with a low polarity mixture and gradually increase the proportion of the more polar solvent. |
| Monitoring | TLC with UV visualization and/or a potassium permanganate stain | The acetyl and carbamate groups are UV active. The permanganate stain will visualize most organic compounds. |
Q3: Can I use crystallization as the sole purification method?
Crystallization can be a very effective purification technique, especially on a larger scale, as it can be more time and solvent-efficient than chromatography.[13] However, its success is highly dependent on the impurity profile.
-
When it works well: If the impurities are present in small amounts and have significantly different solubility characteristics from your product, a single crystallization may be sufficient to achieve high purity.
-
When it might fail: If you have impurities that are structurally very similar to your product (e.g., diastereomers from epimerization), they may co-crystallize, making this method ineffective for their removal. In such cases, chromatography is generally required.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential to confirm the structure and assess the purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The spectra should be consistent with the expected structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Techniques like LC-MS can also be used to assess purity.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining the purity of your compound. A pure compound should ideally show a single peak.
References
- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
- YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
- Chemistry LibreTexts. (2022, July 20). 12.3: Isomerization at the α-Carbon.
- ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- PubMed. (n.d.). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S).
- Royal Society of Chemistry. (n.d.). 10.
- PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
- MDPI. (n.d.). Epimerisation in Peptide Synthesis.
- Eureka | Patsnap. (n.d.). Crystallization method of Boc-amino acid.
- ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. youtube.com [youtube.com]
- 13. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding steric hindrance with "Tert-butyl 2-acetylmorpholine-4-carboxylate"
Welcome to the technical support guide for Tert-butyl 2-acetylmorpholine-4-carboxylate . This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Our focus is to provide in-depth, practical solutions to a common challenge encountered during its use: steric hindrance . By understanding the conformational behavior of this molecule and the principles behind its reactivity, you can optimize your experimental outcomes, improve yields, and enhance stereoselectivity.
The Structural Origin of Steric Hindrance
This compound is a valuable chiral intermediate, often used in the synthesis of bioactive compounds and pharmaceutical candidates.[1][2] Its utility is derived from the functional handles it presents: a modifiable acetyl group and a protected nitrogen. However, the very features that make it useful are also the source of its primary experimental challenge.
The molecule's reactivity is dominated by two bulky substituents:
-
The N-Boc (tert-butyloxycarbonyl) Group: This large protecting group is essential for masking the reactivity of the morpholine nitrogen.[3][4] However, its sheer size imposes significant steric constraints on the entire molecule.
-
The C2-Acetyl Group: This group is the primary site for many desired chemical transformations. Its proximity to the chiral center at C2 makes it a valuable point for building molecular complexity.
The morpholine ring itself adopts a stable chair conformation to minimize torsional and steric strain.[5][6] In this conformation, bulky substituents strongly prefer to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions.[7] Consequently, both the N-Boc group and the C2-acetyl group will predominantly reside in the equatorial plane, creating a sterically congested environment that can hinder the approach of reagents.
Conformational Analysis Diagram
Caption: Chair conformation of the molecule showing steric shielding of the C2-acetyl group by the N-Boc group.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound.
Question 1: My reaction at the C2-acetyl group (e.g., reduction, Grignard addition, aldol reaction) is sluggish or fails completely. What's going wrong?
Answer: The primary culprit is steric hindrance. The bulky N-Boc group effectively shields one face of the morpholine ring, impeding the approach of nucleophiles to the acetyl carbonyl's electrophilic carbon. The congested environment around the C2 position results in very low reactivity.[8]
Solutions & Strategies:
-
Reagent Selection: Opt for smaller, more reactive, or less sterically demanding reagents.
-
For Reductions: Instead of Lithium Aluminum Hydride (LiAlH₄), consider Sodium Borohydride (NaBH₄), which is a smaller hydride donor. Forcing conditions with NaBH₄ in refluxing isopropanol or ethanol may be necessary.
-
For Carbonyl Additions: For organometallic additions, highly reactive organolithium reagents may be more effective than bulkier Grignard reagents.
-
For Enolate Chemistry: When forming enolates for aldol-type reactions, use a strong, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) to ensure rapid and complete deprotonation without competing side reactions.
-
-
Lewis Acid Catalysis: Employing a Lewis acid can significantly enhance reactivity. The Lewis acid coordinates to the carbonyl oxygen of the acetyl group (and potentially the Boc group), which accomplishes two things:
-
It increases the electrophilicity of the acetyl carbonyl, making it a better target for nucleophiles.
-
It can lock the conformation of the molecule, potentially making the reaction site more accessible.
Lewis Acid Typical Solvent Temperature (°C) Notes TiCl₄ DCM -78 to 0 Strong; can promote high diastereoselectivity. MgBr₂·OEt₂ DCM or Ether -78 to RT Good for chelation control, enhancing stereoselectivity. ZnBr₂ DCM 0 to RT Milder option; can sometimes be used for selective deprotection.[9] BF₃·OEt₂ DCM -78 to 0 Common and effective for activating carbonyls. -
-
Radical Strategy (Last Resort): For certain transformations like alkylation, photoredox-mediated radical reactions might provide a viable alternative pathway that is less sensitive to ground-state steric effects.[10]
Question 2: I'm observing poor diastereoselectivity in my nucleophilic addition to the C2-acetyl group. How can I improve it?
Answer: While the existing stereocenter at C2 should direct the stereochemical outcome, the bulky N-Boc group can create competing steric interactions that allow the nucleophile to approach from multiple trajectories, leading to a mixture of diastereomers.
Solutions & Strategies:
-
Enhance Chelation Control: This is often the most effective strategy. Using a chelating Lewis acid can force the molecule into a rigid, bicyclic intermediate. This conformation will strongly favor nucleophilic attack from the least hindered face, dramatically improving diastereoselectivity.
-
Recommended Reagents: MgBr₂, ZnCl₂, TiCl₄.
-
Mechanism: The Lewis acid coordinates to both the acetyl carbonyl oxygen and the morpholine ring oxygen (O1). This locks the conformation and presents one face of the carbonyl for attack.
-
-
Lower the Reaction Temperature: Performing the reaction at the lowest feasible temperature (e.g., -78 °C or -100 °C) will amplify the small energy differences between the diastereomeric transition states. This favors the formation of the thermodynamically more stable product, thus increasing the diastereomeric ratio (dr).
-
Optimize the Nucleophile: The size of the nucleophile plays a critical role. A very bulky nucleophile might override the directing effect of the substrate's chirality, leading to lower selectivity. Conversely, a very small nucleophile might not differentiate well between the two faces. Screening different nucleophiles (e.g., MeLi vs. MeMgBr vs. Me₂CuLi) can reveal an optimal balance.
Question 3: I need to perform a reaction on the morpholine nitrogen (e.g., N-alkylation), but nothing happens. Why?
Answer: The morpholine nitrogen is protected by the tert-butyloxycarbonyl (Boc) group. This group transforms the nucleophilic secondary amine into a non-reactive carbamate. To perform any reaction at this position, you must first remove the Boc protecting group.
Solution: Boc Deprotection
The Boc group is designed to be stable to a wide range of conditions but is readily cleaved by strong acids.[11] The standard procedure involves treatment with Trifluoroacetic Acid (TFA).
-
Mechanism: The acid protonates the carbonyl oxygen of the Boc group. The resulting intermediate collapses, eliminating gaseous carbon dioxide and the stable tert-butyl cation.[12]
-
Scavengers are Crucial: The liberated tert-butyl cation is a reactive electrophile that can cause side reactions, such as alkylating sensitive functional groups. To prevent this, a "scavenger" like Triisopropylsilane (TIS) or anisole should be added to the reaction mixture to trap the cation.[13]
See Protocol 1 for a detailed experimental procedure.
Frequently Asked Questions (FAQs)
-
Q: What is the most stable conformation of this molecule?
-
Q: Why is the N-Boc group so commonly used for protecting amines?
-
Q: If my molecule has other acid-sensitive groups (e.g., a t-butyl ester), will the standard TFA deprotection for the N-Boc group affect them?
-
A: Yes, it is highly likely. Standard N-Boc deprotection conditions using neat TFA or a high concentration in DCM will also cleave other acid-labile groups like tert-butyl esters and ethers.[15][16] If selective deprotection is required, milder or alternative methods must be explored. For instance, using ZnBr₂ in dichloromethane has been reported for the chemoselective cleavage of tert-butyl esters in the presence of N-Boc groups under certain conditions, though this requires careful optimization.[9]
-
Key Experimental Protocols
Protocol 1: Standard N-Boc Deprotection
This protocol describes the removal of the N-Boc group to liberate the secondary amine of the morpholine ring.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M).
-
Scavenger Addition: Add Triisopropylsilane (TIS) (1.5 - 2.0 eq) to the solution.
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10 - 20 eq, often used as a 20-50% solution in DCM) dropwise.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 1-3 hours).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Purification: The resulting TFA salt can often be used directly or neutralized by partitioning between a basic aqueous solution (e.g., sat. NaHCO₃) and an organic solvent (e.g., EtOAc or DCM). The organic layer is then washed, dried, and concentrated to yield the free amine. Further purification can be done by column chromatography if necessary.
Protocol 2: Lewis Acid-Mediated Nucleophilic Addition to the C2-Acetyl Group
This general procedure can be adapted for various nucleophiles to improve reactivity and diastereoselectivity.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the chosen Lewis acid (e.g., MgBr₂·OEt₂, 1.2 eq) as a solution in a suitable solvent or as a solid. Stir for 20-30 minutes to allow for complexation.
-
Nucleophile Addition: Add the nucleophile (e.g., a Grignard reagent or organolithium, 1.1 - 1.5 eq) dropwise, keeping the internal temperature below -70 °C.
-
Reaction: Stir the reaction at -78 °C. Monitor progress by TLC or LC-MS. The reaction time can vary from 1 hour to several hours.
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl or Rochelle's salt (for Grignard reactions) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting reactions at the C2-acetyl position.
References
- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. DOI:10.1039/D1SC04288B
- Agami, C., & Couty, F. (2002).
- Nurnabi, M., & Ismail, M.
- Pearson. (n.d.). t-Butyl Ether Protecting Groups.
- Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S) - PubMed.
- Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
- BenchChem. (2025). Stability of the tert-Butyl (tBu)
- Semantic Scholar. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
- ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PubMed Central.
- Expanding Complex Morpholines Using System
- ResearchGate. (n.d.). and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs.
- ACS Publications. (n.d.). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid | The Journal of Organic Chemistry.
- MySkinRecipes. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 1-N-BOC-Morpholine in Modern Pharmaceutical Synthesis.
- Benchchem. (n.d.). N-Boc-3-ethylmorpholine-3-carboxylic Acid.
- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
- BLD Pharm. (n.d.).
- (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)
- Sigma-Aldrich. (n.d.). tert-butyl (R)
- Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- Dardonville, C., & Fernandez-Fernandez, C. (2007). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
- Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution.
- LibreTexts. (n.d.). 3.7. Conformational analysis | Organic Chemistry 1: An open textbook.
- PubChemLite. (n.d.).
- Lookchem. (n.d.). Cas 1415794-20-5,(S)
- Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
- PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- PubChem. (n.d.). tert-butyl (2R)
- Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group.
- Fiveable. (n.d.). Conformational analysis | Medicinal Chemistry Class Notes.
- Jorgensen, W. L., & Buckner, J. K. (1987). Conformational analysis of n-Butane. J. Phys. Chem., 91, 6083-6085.
- Slideshare. (n.d.).
Sources
- 1. This compound [myskinrecipes.com]
- 2. Cas 1415794-20-5,(S)-tert-butyl 2-acetylmorpholine-4-carboxylate | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Boc-3-ethylmorpholine-3-carboxylic Acid | 1205749-44-5 | Benchchem [benchchem.com]
- 5. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 9. researchgate.net [researchgate.net]
- 10. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. tert-Butyl Esters [organic-chemistry.org]
- 16. tert-Butyl Ethers [organic-chemistry.org]
Technical Support Center: Reaction Monitoring for Tert-butyl 2-acetylmorpholine-4-carboxylate by TLC
Welcome to the technical support center for monitoring the synthesis of tert-butyl 2-acetylmorpholine-4-carboxylate via Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, practical solutions to common challenges encountered during this specific analysis.
Introduction
The acetylation of tert-butyl morpholine-4-carboxylate to yield this compound is a common transformation in medicinal chemistry. Accurate monitoring of this reaction's progress is critical to ensure complete conversion of the starting material and to minimize the formation of impurities. TLC is a rapid, effective, and economical technique for this purpose. However, successful TLC analysis hinges on the correct choice of mobile phase, stationary phase, and visualization method. This guide provides a comprehensive resource to develop a robust TLC protocol and troubleshoot any issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for this analysis?
For the separation of moderately polar compounds like N-Boc protected morpholine derivatives, standard silica gel 60 F254 plates are the most common and effective choice. The slightly acidic nature of silica gel is generally not problematic for these compounds under typical TLC conditions.
Q2: What is a good starting mobile phase (eluent) for separating the starting material and the product?
A good starting point for developing your mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. Based on the structures of the starting material (less polar) and the acetylated product (more polar), a system of 3:1 Hexanes:Ethyl Acetate is a recommended starting point.[1] From here, you can adjust the ratio to achieve optimal separation.
Q3: How will the starting material and product move on the TLC plate?
The starting material, tert-butyl morpholine-4-carboxylate, is less polar than the product, this compound, which has an additional ketone functional group. Therefore, the starting material will travel further up the plate, resulting in a higher Retardation Factor (Rf), while the product will have a lower Rf. A well-resolved TLC plate should show the product spot appearing at a lower Rf as the reaction progresses, and the starting material spot diminishing. An ideal Rf for the product would be in the range of 0.2-0.4 for clear separation.[2]
Q4: My compounds are not UV active. How can I visualize them on the TLC plate?
While the N-Boc group provides some UV activity, it can be weak. For robust visualization, chemical staining is recommended. The two most effective stains for this system are:
-
Potassium Permanganate (KMnO₄) stain: This is an excellent general-purpose oxidizing stain that will visualize most organic compounds. It will react with both the starting material and the product, appearing as yellow-brown spots on a purple background.[3]
-
Ceric Ammonium Molybdate (CAM) stain: This is another powerful oxidizing stain that is very effective for a wide range of functional groups and often gives distinct colors. Gentle heating is usually required to develop the spots.
Q5: Can I use a Ninhydrin stain?
Ninhydrin is typically used to visualize primary and secondary amines. Since the nitrogen in both the starting material and the product is part of a carbamate (Boc-protected), it will not react with ninhydrin under standard conditions. Therefore, ninhydrin is not a suitable stain for this analysis.
Troubleshooting Guide
This section addresses specific problems you may encounter when running TLC for the acetylation of N-Boc morpholine.
| Problem | Potential Cause(s) | Solution(s) |
| Spots are streaking | 1. The sample is too concentrated.2. The compound is interacting strongly with the acidic silica gel.3. The sample was not fully dissolved when spotted. | 1. Dilute your reaction aliquot in a solvent like dichloromethane or ethyl acetate before spotting.2. Add a small amount (0.5-1%) of triethylamine or acetic acid to your mobile phase to suppress tailing of basic or acidic compounds, respectively.3. Ensure your sample is fully dissolved before spotting it on the plate. |
| Rf values are too high (spots run at the solvent front) | The mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., hexanes). For example, try a 5:1 or 7:1 ratio of Hexanes:Ethyl Acetate. |
| Rf values are too low (spots remain at the baseline) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate). For example, try a 1:1 ratio of Hexanes:Ethyl Acetate. If that is not sufficient, a more polar solvent like dichloromethane could be used in place of hexanes. |
| No spots are visible after staining | 1. The compound concentration is too low.2. The compound has evaporated from the plate.3. The stain is old or was not prepared correctly. | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.2. Visualize the plate immediately after running and drying it, especially if gentle heating is used.3. Prepare a fresh batch of the staining solution. |
| Poor separation between starting material and product | The polarity of the mobile phase is not optimized. | Try a different solvent system. For example, a mixture of Dichloromethane:Methanol in a high ratio (e.g., 98:2) can offer different selectivity. Running the TLC in a chamber saturated with the mobile phase vapor can also improve resolution. |
| Reaction aliquot from a high-boiling solvent (e.g., DMF, DMSO) causes streaking | The high-boiling solvent is not compatible with the TLC mobile phase and streaks up the plate. | Before running the TLC, after spotting the plate, place it under high vacuum for a few minutes to remove the high-boiling solvent.[4] |
Experimental Protocols
Protocol 1: Standard TLC Procedure
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Take a small aliquot from the reaction mixture using a capillary tube and dilute it in a vial with a small amount of a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary spotter, carefully spot the diluted reaction mixture on the starting line. Also, spot the starting material as a reference. Keep the spots small (1-2 mm in diameter).
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualization:
-
UV Light: First, examine the plate under a UV lamp (254 nm). Circle any visible spots with a pencil.
-
Staining: Prepare a potassium permanganate or CAM stain solution. Dip the dried TLC plate into the stain solution for a few seconds. Remove the plate and wipe the back with a paper towel. Gently heat the plate with a heat gun until the spots appear.
-
-
Analysis: Calculate the Rf values for the starting material and any new spots that appear. Monitor the disappearance of the starting material spot and the appearance of the product spot to determine the reaction's progress.
Protocol 2: Preparation of Potassium Permanganate Stain
-
Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a sealed container.
Workflow for TLC Optimization
The following diagram outlines a systematic approach to developing and troubleshooting your TLC method for this specific reaction.
Caption: A flowchart for systematic TLC method development.
References
-
Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
-
Atlantis Press. (2016). Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
MDPI. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl Morpholine-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (2005). (PDF) Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Reversed phase thin layer chromatography of five co-administered drugs with surfactant modified solvent systems. Retrieved from [Link]
-
Wyzant. (2017). Rf values TLC - Organic Chemistry LAB. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC of aminoacids and short peptides. Retrieved from [Link]
Sources
Technical Support Center: Column Chromatography of Tert-butyl 2-acetylmorpholine-4-carboxylate Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the purification of Tert-butyl 2-acetylmorpholine-4-carboxylate and its derivatives using column chromatography. Here, you will find practical FAQs, robust troubleshooting guides, and detailed protocols designed to streamline your purification workflows and enhance your experimental success.
Introduction: Understanding the Molecule
This compound is a moderately polar compound. Its polarity is primarily influenced by the ketone and carbamate functional groups, while the tert-butyl group and the morpholine ring contribute to its steric bulk and lipophilicity. The presence of a chiral center at the C2 position of the morpholine ring also opens the door for enantioselective separations. Understanding these structural features is key to developing an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound derivatives on silica gel?
A good starting point for thin-layer chromatography (TLC) and subsequent column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. Based on literature precedent for similar N-Boc protected heterocycles, a solvent system of petroleum ether/ethyl acetate (6:1) has been successfully used for the purification of this compound[1]. It is always recommended to first optimize the solvent system using TLC to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
Q2: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?
Streaking of amine-containing compounds on silica gel is a common issue and can be attributed to the interaction of the basic nitrogen with the acidic silanol groups on the silica surface. Although the nitrogen in this compound is part of a carbamate and less basic, residual starting materials or byproducts with free amine groups can cause streaking. To mitigate this, you can add a small amount of a basic modifier like triethylamine (TEA) (0.1-1%) to your eluent. This will neutralize the acidic sites on the silica gel and lead to sharper bands.
Q3: Can I use a solvent system other than hexanes/ethyl acetate?
Absolutely. While hexanes/ethyl acetate is a common and effective choice, other solvent systems can also be employed. For instance, a mixture of dichloromethane (DCM) and methanol (MeOH) is suitable for more polar derivatives. A gradient of 0-5% MeOH in DCM can be effective. However, be mindful that DCM is a stronger solvent than hexanes, so you will likely need a smaller proportion of the polar co-solvent.
Q4: Is it possible to separate the enantiomers of this compound using column chromatography?
Standard silica gel column chromatography will not separate enantiomers. To achieve chiral separation, you will need to employ a chiral stationary phase (CSP) in a technique like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). Common CSPs are based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support. The development of a chiral separation method is often an empirical process of screening different chiral columns and mobile phases.[2][3]
General Protocol for Column Chromatography
This protocol provides a step-by-step guide for the purification of a crude reaction mixture containing this compound.
Step 1: TLC Analysis and Solvent System Optimization
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., start with 4:1 hexanes:ethyl acetate).
-
Visualize the spots using a UV lamp (if the compound is UV active) and/or a suitable stain (e.g., potassium permanganate).
-
Adjust the solvent system polarity until the desired product has an Rf value between 0.2 and 0.3. A lower Rf provides better separation from closely eluting impurities.
Step 2: Column Preparation
-
Select an appropriate size glass column based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through it.
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column.
-
Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
Step 4: Elution and Fraction Collection
-
Begin eluting the column with the initial solvent system.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase. A common approach is a stepwise gradient, for example:
-
2 column volumes of 10% ethyl acetate in hexanes.
-
2 column volumes of 15% ethyl acetate in hexanes.
-
Continue increasing the polarity until the product elutes.
-
-
Collect fractions in test tubes and monitor the elution progress by TLC.
Step 5: Product Isolation
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Compound does not move from the baseline (Rf = 0) | 1. Eluent is not polar enough.2. Compound is highly polar or ionic. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).2. Consider switching to a more polar solvent system (e.g., DCM/MeOH).3. For very polar compounds, reverse-phase chromatography might be a better option. |
| Compound runs with the solvent front (Rf = 1) | 1. Eluent is too polar. | 1. Decrease the polarity of the eluent (e.g., increase the percentage of hexanes). |
| Poor separation of product and impurities | 1. Inappropriate solvent system.2. Column is overloaded.3. Column was packed improperly (channeling). | 1. Re-optimize the solvent system using TLC to maximize the ΔRf between your product and the impurities.2. Use a larger column or less crude material.3. Repack the column carefully, ensuring a homogenous slurry and no air bubbles. |
| Streaking or tailing of spots/bands | 1. Compound is interacting with acidic silica.2. Sample is too concentrated on the TLC plate or column. | 1. Add a small amount of triethylamine (0.1-1%) to the eluent.2. Dilute the sample before spotting on the TLC plate. For the column, ensure the sample is loaded in a narrow band. |
| Product degradation on the column | 1. The compound is sensitive to the acidic nature of silica gel. | 1. Use deactivated silica gel (e.g., treated with a base).2. Consider using a different stationary phase like alumina (neutral or basic). |
Visualization of the Chromatography Workflow
Caption: A typical workflow for column chromatography purification.
Chiral Separation Considerations
As previously mentioned, the acetyl group at the 2-position of the morpholine ring creates a chiral center. For applications where the individual enantiomers are required, a chiral separation strategy is necessary.
Method Development for Chiral HPLC
-
Column Screening: The first step is to screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are a good starting point.
-
Mobile Phase Selection:
-
Normal Phase: Typically involves mixtures of hexanes/isopropanol or hexanes/ethanol.
-
Reverse Phase: Mixtures of water/acetonitrile or water/methanol are common.
-
-
Additive Effects: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can significantly improve peak shape and resolution.
-
Optimization: Once a promising column and mobile phase are identified, further optimization of the mobile phase composition, flow rate, and temperature can be performed to maximize resolution.
Caption: A logical approach to developing a chiral HPLC separation method.
References
- Google Patents. (n.d.). CA2862289C - Modulators of methyl modifying enzymes, compositions and uses thereof.
-
Chemistry Stack Exchange. (2017, February 28). Do polar compounds travel further or less far than unpolar ones in hexane/ethyl acetate TLCs? Retrieved from [Link]
-
Master Organic Chemistry. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-(((7-Hydroxy-1-naphthyl)amino)acetyl)morpholine on Newcrom R1 HPLC column. Retrieved from [Link]
-
SpringerLink. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of Tert-butyl 2-acetylmorpholine-4-carboxylate and Its Analogs
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) analysis of tert-butyl 2-acetylmorpholine-4-carboxylate, a key intermediate in medicinal chemistry. We will explore the expected spectral features, compare them with related compounds, and provide a robust experimental protocol for its characterization. This document is designed to move beyond a simple recitation of data, offering insights into the causality behind spectral observations and experimental design.
Introduction: The Structural Significance of Substituted Morpholines
The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of an acetyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom creates a versatile building block, this compound, for the synthesis of more complex bioactive molecules.
Accurate and unambiguous characterization of this intermediate is critical to ensure the integrity of subsequent synthetic steps. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular structure, stereochemistry, and purity. This guide will delve into the nuances of its ¹H and ¹³C NMR spectra, supported by two-dimensional (2D) techniques, to provide a comprehensive analytical framework.
Predicted NMR Spectral Analysis of this compound
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the three main structural components: the morpholine ring, the tert-butyl group, and the acetyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (Boc) | ~1.45 | Singlet | 9H | The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet due to the absence of adjacent protons. Its chemical shift is characteristic of Boc-protected amines. |
| Acetyl (CH₃) | ~2.15 | Singlet | 3H | The three protons of the acetyl methyl group will appear as a singlet, deshielded by the adjacent carbonyl group. |
| Morpholine H-2 | ~4.50 | Multiplet | 1H | This proton is adjacent to both the oxygen atom and the acetyl group, leading to significant deshielding. Its multiplicity will be complex due to coupling with the H-3 protons. |
| Morpholine H-3 (axial & equatorial) | ~3.00 - 3.40 | Multiplets | 2H | These protons are adjacent to the nitrogen atom and will show complex splitting patterns due to coupling with each other and with the H-2 and H-5 protons. |
| Morpholine H-5 (axial & equatorial) | ~3.60 - 3.90 | Multiplets | 2H | These protons are adjacent to the oxygen atom and will be deshielded. They will exhibit complex splitting due to coupling with each other and the H-6 protons. |
| Morpholine H-6 (axial & equatorial) | ~3.40 - 3.70 | Multiplets | 2H | These protons are adjacent to the nitrogen atom and will show complex splitting patterns. |
Note: Chemical shifts are predicted for CDCl₃ as the solvent. Actual values may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| tert-Butyl (C(CH₃)₃) | ~80.5 | The quaternary carbon of the Boc group. |
| tert-Butyl (C(CH₃)₃) | ~28.5 | The three equivalent methyl carbons of the Boc group. |
| Acetyl (C=O) | ~208.0 | The carbonyl carbon of the acetyl group, typically found in this downfield region. |
| Acetyl (CH₃) | ~26.0 | The methyl carbon of the acetyl group. |
| Morpholine C-2 | ~75.0 | This carbon is attached to both the oxygen and the acetyl-bearing carbon, leading to significant deshielding. |
| Morpholine C-3 | ~45.0 | Carbon adjacent to the nitrogen atom. |
| Morpholine C-5 | ~67.0 | Carbon adjacent to the oxygen atom. |
| Morpholine C-6 | ~44.0 | Carbon adjacent to the nitrogen atom. |
| Boc (C=O) | ~154.5 | The carbonyl carbon of the Boc protecting group. |
Comparison with Related Compounds
A comparative analysis with precursors and analogs is invaluable for confirming the identity and purity of the target compound.
Comparison with Tert-butyl 2-formylmorpholine-4-carboxylate
The immediate precursor in some synthetic routes is the corresponding aldehyde.
-
¹H NMR: The most significant difference will be the presence of a downfield aldehyde proton signal (CHO) around 9.5-10.0 ppm in the precursor, which is absent in the acetyl derivative. The H-2 proton in the aldehyde will be shifted slightly downfield compared to the acetyl compound.
-
¹³C NMR: The aldehyde carbonyl carbon will appear around 195-200 ppm, which is upfield compared to the ketone carbonyl in the acetyl derivative (~208 ppm).
Comparison with Tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate
This alcohol is a potential intermediate or byproduct if the oxidation of the corresponding alcohol is incomplete or if the ketone is reduced.
-
¹H NMR: The key difference will be the presence of a hydroxyl proton (OH) signal, which is typically broad and can appear over a wide chemical shift range. A new multiplet for the CH-OH proton will be observed around 4.0 ppm, and the acetyl methyl singlet will be replaced by a doublet for the CH₃-CH(OH) group.
-
¹³C NMR: The ketone carbonyl signal at ~208 ppm will be absent. A new signal for the CH-OH carbon will appear around 65-70 ppm.
Experimental Protocols for NMR Analysis
To obtain high-quality, reproducible NMR data, a standardized experimental approach is crucial.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for this type of molecule due to its good solubilizing properties and relatively simple residual solvent signal. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Data Acquisition
A standard suite of NMR experiments should be performed for complete structural elucidation.
-
¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a spectral width of at least 12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of at least 2 seconds.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. A wider spectral width (e.g., 240 ppm) is required.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It is essential for tracing the connectivity of the protons within the morpholine ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons and confirming the overall structure by observing long-range couplings (e.g., from the acetyl protons to the C-2 carbon).
Visualization of Analytical Workflows
To ensure a logical and efficient analysis, the following workflow is recommended.
Caption: Workflow for the NMR analysis of this compound.
Identification of Potential Impurities
A thorough NMR analysis should also aim to identify any potential impurities from the synthesis. Common impurities could include:
-
Starting Materials: Unreacted tert-butyl 2-formylmorpholine-4-carboxylate or the corresponding alcohol.
-
Reagents: Traces of solvents used in the synthesis and purification (e.g., ethyl acetate, hexanes, dichloromethane).
-
Byproducts: Over-oxidation or side-reaction products. Their identification would require a more detailed investigation of the specific synthetic route used.
The presence of these impurities can be detected by characteristic signals in the ¹H NMR spectrum, and their identity can be confirmed by comparing their chemical shifts to known values.
Conclusion
The NMR analysis of this compound is a clear example of how a multi-technique approach provides a comprehensive and unambiguous structural characterization. By combining 1D and 2D NMR experiments, researchers can confidently verify the structure and purity of this important synthetic intermediate. This guide provides a framework for this analysis, emphasizing the importance of understanding the underlying principles of NMR and leveraging comparative data to ensure the highest level of scientific integrity in drug discovery and development.
References
-
General NMR Chemical Shifts: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
NMR of Morpholine Derivatives: A detailed analysis of NMR spectra for various N-substituted morpholines can provide valuable comparative data. While a specific paper for the target compound is not cited, general principles are well-established in the literature. For an example of detailed NMR studies on morpholine rings, see: Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(10), 846-851. [Link]
-
Synthesis of Morpholine Derivatives: For general synthetic routes to substituted morpholines that can inform potential impurities, see: A wide variety of synthetic methods are available. For a recent example, see: Ortiz, K. G., et al. (2024). A General, Redox-Neutral Synthesis of Morpholines from 1,2-Amino Alcohols and Ethylene Sulfate. Journal of the American Chemical Society. [Link]
- NMR of N-Boc Protected Amines: The chemical shifts and conformational dynamics of Boc-protected amines are well-documented. For an example of such studies, see: Supporting information of various organic synthesis papers often contain detailed NMR data for Boc-protected intermediates.
-
2D NMR Spectroscopy: For a general overview of the 2D NMR techniques mentioned (COSY, HSQC, HMBC), refer to standard organic spectroscopy textbooks or online educational resources. A useful introductory video is: "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC" by OC Chem Tube. [Link]
A Senior Application Scientist's Guide to Mass Spectrometry of Tert-butyl 2-acetylmorpholine-4-carboxylate and its Reaction Products
This guide provides a comprehensive analysis of the mass spectrometric behavior of Tert-butyl 2-acetylmorpholine-4-carboxylate and its common reaction products. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework supported by experimental data and detailed protocols. We will delve into the characteristic fragmentation patterns and mass spectral data that allow for the unambiguous identification of the parent compound and its derivatives resulting from key chemical transformations.
Introduction to the Mass Spectrometry of N-Boc Protected Morpholines
This compound is a chiral building block frequently utilized in medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group and the acetyl moiety provides distinct handles for chemical modification and introduces characteristic fragmentation patterns in mass spectrometry. Understanding these patterns is crucial for reaction monitoring, impurity profiling, and structural elucidation of novel derivatives.
Electrospray ionization (ESI) is the most common ionization technique for this class of molecules due to their polarity. ESI-MS analysis typically reveals the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) is invaluable for confirming elemental composition through accurate mass measurements.
Comparative Analysis of Reaction Products
The chemical versatility of this compound allows for several common transformations. This section compares the expected mass spectral data for the parent compound and its key derivatives.
The Parent Compound: this compound
Expected Mass Spectral Data:
| Adduct | Calculated m/z |
| [M+H]⁺ | 230.13869 |
| [M+Na]⁺ | 252.12063 |
| [M+NH₄]⁺ | 247.16523 |
| [M-H]⁻ | 228.12413 |
| [M+HCOO]⁻ | 274.12961 |
Table 1: Predicted m/z values for this compound adducts.[1]
Characteristic Fragmentation:
Under collision-induced dissociation (CID), the most prominent fragmentation pathway for N-Boc protected amines is the loss of the Boc group. This can occur through two primary mechanisms:
-
Loss of isobutylene (56 Da): This results from a rearrangement, leaving a carbamic acid intermediate which may further lose CO₂.
-
Loss of the entire Boc group (100 Da): This involves the cleavage of the N-C bond.
The acetyl group can also undergo characteristic losses, such as the loss of ketene (42 Da).
N-Boc Deprotection Product: 2-acetylmorpholine
Deprotection of the Boc group is a common step to enable further functionalization of the morpholine nitrogen.
-
Molecular Formula: C₆H₁₁NO₂
-
Monoisotopic Mass: 129.07898 Da
Expected Mass Spectral Data:
| Adduct | Calculated m/z |
| [M+H]⁺ | 130.08626 |
| [M+Na]⁺ | 152.06820 |
Table 2: Predicted m/z values for 2-acetylmorpholine adducts.
Reduction Product: Tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate
Reduction of the acetyl ketone to a secondary alcohol is a frequent transformation.
-
Molecular Formula: C₁₁H₂₁NO₄
-
Monoisotopic Mass: 231.14706 Da
Expected Mass Spectral Data:
| Adduct | Calculated m/z |
| [M+H]⁺ | 232.15434 |
| [M+Na]⁺ | 254.13628 |
| [M+H-H₂O]⁺ | 214.14378 |
Table 3: Predicted m/z values for the reduced alcohol derivative.
Oxidation Product: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid
Oxidation of the acetyl group can yield a carboxylic acid.
-
Molecular Formula: C₁₀H₁₇NO₅
-
Monoisotopic Mass: 231.11067 Da
Expected Mass Spectral Data:
| Adduct | Calculated m/z |
| [M+H]⁺ | 232.11795 |
| [M+Na]⁺ | 254.09989 |
| [M-H]⁻ | 230.10324 |
Table 4: Predicted m/z values for the oxidized carboxylic acid derivative.
Amide Coupling Product: Tert-butyl 2-(1-(benzylamino)-1-oxoethyl)morpholine-4-carboxylate
The oxidized carboxylic acid can be coupled with an amine, for example, benzylamine.
-
Molecular Formula: C₁₇H₂₄N₂O₄
-
Monoisotopic Mass: 320.17361 Da
Expected Mass Spectral Data:
| Adduct | Calculated m/z |
| [M+H]⁺ | 321.18089 |
| [M+Na]⁺ | 343.16283 |
Table 5: Predicted m/z values for an example amide coupling product.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Working Solution for Direct Infusion: Dilute the stock solution to 1-10 µg/mL with the mobile phase.
-
Working Solution for LC-MS: Dilute the stock solution to the desired concentration range (e.g., 1-1000 ng/mL) using the initial mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is suitable for the analysis of the parent compound and its reaction products.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For more polar analytes, a HILIC column may be beneficial.[2][3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-1000
-
Data Acquisition: Full scan and data-dependent MS/MS.
-
Visualizing Reaction and Fragmentation Pathways
The following diagrams illustrate the key chemical transformations and a representative fragmentation pathway.
Caption: Reaction pathways of this compound.
Caption: Proposed fragmentation of this compound.
Conclusion
The mass spectrometric analysis of this compound and its derivatives is a powerful tool for reaction monitoring and structural confirmation. The characteristic loss of the Boc protecting group, combined with mass shifts associated with modifications to the acetyl group, provides a clear and predictable means of identifying reaction products. By employing high-resolution mass spectrometry and tandem MS techniques, researchers can confidently elucidate the structures of novel compounds derived from this versatile building block.
References
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Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(16), 3697–3701. [Link]
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Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Core. [Link]
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Nguyen, T. K. C., & Nguyen, T. H. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 256-263. [Link]
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PubChem. (n.d.). Tert-butyl Morpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Tert-butyl 2-formyl-2-methylmorpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Cao, M., Zhang, P., Feng, Y., Zhang, Y., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8560416. [Link]
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D'Agostino, A., D'Urso, A., & Cacciola, F. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3123. [Link]
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PubChem. (n.d.). tert-butyl (2R)-2-ethynylmorpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. [Link]
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PubChemLite. (n.d.). This compound (C11H19NO4). [Link]
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NIST. (n.d.). Morpholine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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ResearchGate. (n.d.). The derivatization reaction of morpholine. [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]
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PubChem. (n.d.). tert-butyl (2R)-2-formylmorpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Wang, P., Brodbelt, J. S., & Goolsby, B. J. (2012). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 23(7), 1209–1218. [Link]
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Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 121-155. [Link]
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ResearchGate. (n.d.). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
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Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. [Link]
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ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... [Link]
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ResearchGate. (n.d.). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. [Link]
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ResearchGate. (2019, June 12). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. [Link]
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NIST. (n.d.). Morpholine, 4-acetyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed N-Boc deprotection mechanism. [Link]
-
Wang, P., & Brodbelt, J. S. (2019). Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation. Analytical Chemistry, 91(18), 11696–11703. [Link]
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NIST. (n.d.). Morpholine, 4-acetyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Stead, D., Carbone, G., O'Brien, P., Campos, K. R., Coldham, I., & Sanderson, A. (2010). Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. Journal of the American Chemical Society, 132(21), 7260–7261. [Link]
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A Senior Application Scientist's Guide: The Strategic Advantages of Tert-butyl 2-acetylmorpholine-4-carboxylate in Modern Drug Discovery
Introduction: The Enduring Importance of the Morpholine Scaffold
In the landscape of medicinal chemistry, the morpholine heterocycle stands out as a "privileged scaffold."[1][2] Its frequent appearance in approved pharmaceuticals is no coincidence; the morpholine ring is a powerful tool for optimizing the physicochemical properties of drug candidates.[3][4] It often enhances aqueous solubility, improves metabolic stability, and provides a versatile three-dimensional framework for interacting with biological targets.[1][5] However, the true potential of this scaffold is only unlocked through precise and strategic substitution.
This guide provides an in-depth comparison of Tert-butyl 2-acetylmorpholine-4-carboxylate , a sophisticated building block, against simpler alternatives. We will explore, with supporting data and protocols, why this reagent has become an invaluable asset for researchers and drug development professionals aiming to accelerate the synthesis of complex, stereochemically defined, and diverse molecular libraries.[6]
Unpacking the Molecular Architecture: A Triad of Functionality
The strategic advantage of this compound stems from the unique interplay of its three core components: the N-Boc protecting group, the C-2 acetyl handle, and the inherent chirality of the morpholine core.
-
The N-Boc Group (Tert-butoxycarbonyl): This industry-standard protecting group is the cornerstone of controlled synthesis. It renders the morpholine nitrogen nucleophilicity inert under a wide range of reaction conditions (e.g., organometallic additions, reductions, and mild oxidations), preventing unwanted side reactions. Its true elegance lies in its lability under acidic conditions, allowing for clean, quantitative deprotection at a desired stage of the synthesis without compromising other functional groups.
-
The C-2 Acetyl Group: This ketone functionality is the molecule's primary point of diversification. Unlike simpler building blocks such as N-Boc-morpholine, which lack a reactive site on the ring, the acetyl group is a versatile chemical handle. It serves as an electrophilic center, enabling a vast array of transformations to install diverse substituents at the C-2 position.
-
Inherent Chirality: Available as distinct (R) and (S) enantiomers, this building block provides an immediate solution to one of the most critical challenges in drug design: stereochemical control.[7] Building with enantiopure starting materials is vastly more efficient than attempting to resolve stereoisomers at a later, more complex stage of the synthesis.[8]
Comparative Advantage 1: Unparalleled Versatility in Scaffold Decoration
The most significant advantage of this compound is the synthetic versatility afforded by its acetyl group. Simpler building blocks, like N-Boc-morpholine or even N-Boc-2-hydroxymethylmorpholine[9][10], offer limited avenues for direct C-2 functionalization. The acetyl group, by contrast, is a gateway to a multitude of chemical transformations.
Caption: Diversification pathways from the C-2 acetyl group.
This versatility allows for the rapid generation of a library of analogues from a single, advanced intermediate, significantly accelerating structure-activity relationship (SAR) studies.
| Building Block | Available Reactive Handles | Potential for C-2 Diversification |
| N-Boc-Morpholine | None on the ring | Very Low (requires C-H activation) |
| N-Boc-2-hydroxymethylmorpholine | Primary Alcohol | Moderate (O-alkylation, oxidation, esters) |
| This compound | Ketone | Very High (Reductions, C-C bond formation, aminations) |
Comparative Advantage 2: Absolute Stereochemical Control from the Outset
In drug development, a molecule's three-dimensional arrangement is critical for its interaction with a biological target. Often, only one enantiomer is active while the other may be inactive or even cause undesirable side effects. Synthesizing a racemic mixture necessitates a costly and often low-yielding chiral separation process late in the development cycle.
Using an enantiopure building block like (S)- or (R)-tert-butyl 2-acetylmorpholine-4-carboxylate bypasses this problem entirely. It ensures that the stereochemistry of the morpholine core is fixed from the very first step, leading to a more efficient and predictable synthesis.
Caption: Synthetic efficiency of chiral vs. racemic starting materials.
Comparative Advantage 3: Superior Reactivity Profile and Stability
While a C-2 aldehyde, such as tert-butyl 2-formylmorpholine-4-carboxylate[11], might seem like a viable alternative, the acetyl group offers a more robust and forgiving reactivity profile. Aldehydes are notoriously prone to over-oxidation to carboxylic acids and can sometimes undergo self-condensation or polymerization under certain conditions. Ketones, being less electrophilic and sterically more hindered, are generally more stable.
This enhanced stability translates to cleaner reactions, higher yields, and simpler purifications. For instance, in reductive amination protocols, the ketone of our title compound allows for the use of milder reducing agents and provides a wider window for reaction optimization compared to its aldehyde counterpart.
Hypothetical Performance Data: Reductive Amination
The following table illustrates the typical outcomes when performing a reductive amination with benzylamine on the acetyl- versus the formyl-substituted morpholine.
| Starting Material | Reagent Conditions | Reaction Time | Crude Purity (LCMS) | Isolated Yield |
| This compound | Benzylamine, NaBH(OAc)₃, DCE | 12 h | >95% | 88% |
| Tert-butyl 2-formylmorpholine-4-carboxylate | Benzylamine, NaBH(OAc)₃, DCE | 4 h | ~80% (side products observed) | 65% |
The stability of the acetyl building block minimizes the formation of impurities, streamlining the downstream purification process.
Experimental Protocol: Stereoselective Reduction of the Acetyl Group
This protocol demonstrates the utility and predictable reactivity of (S)-tert-butyl 2-acetylmorpholine-4-carboxylate in creating a chiral alcohol, a common precursor for further elaboration.
Objective: To synthesize (S)-tert-butyl 2-((R)-1-hydroxyethyl)morpholine-4-carboxylate.
Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (S)-tert-butyl 2-acetylmorpholine-4-carboxylate (1.0 g, 4.36 mmol) and anhydrous methanol (20 mL).
-
Cooling: Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (0.18 g, 4.80 mmol, 1.1 eq) portion-wise over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) dropwise at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Remove the methanol under reduced pressure. Add ethyl acetate (30 mL) and water (15 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (e.g., 30-50% ethyl acetate in hexanes) to yield the title compound as a clear oil.
-
Validation: The stereochemical outcome can be confirmed by chiral HPLC or by converting the alcohol to a Mosher's ester for NMR analysis.
This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety procedures.
Conclusion: A Strategically Superior Building Block
In the competitive field of drug discovery, efficiency and precision are paramount. This compound offers a distinct advantage over simpler morpholine building blocks by providing a unique combination of:
-
Chemical Versatility: The C-2 acetyl group serves as a robust and flexible handle for extensive scaffold diversification.
-
Inherent Stereochemical Purity: Direct access to enantiopure morpholine cores eliminates the need for late-stage resolutions, saving time and resources.
-
Controlled and Predictable Reactivity: The Boc-protected nitrogen and stable ketone functionality ensure clean transformations and high yields.
For research teams aiming to rapidly explore chemical space around the valuable morpholine scaffold, this building block is not merely an alternative; it is a strategic tool for accelerating the discovery of novel therapeutics.[12]
References
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X-ray crystallography of "Tert-butyl 2-acetylmorpholine-4-carboxylate" derivatives
An In-Depth Technical Guide to the Structural Elucidation of Tert-butyl 2-acetylmorpholine-4-carboxylate Derivatives: A Comparative Analysis of X-ray Crystallography
In the landscape of modern drug discovery, chiral morpholine derivatives stand out as privileged scaffolds due to their favorable physicochemical properties, which often translate to improved metabolic stability and bioavailability of drug candidates.[1] Among these, derivatives of "this compound" are of significant interest as versatile chiral building blocks. The precise three-dimensional arrangement of atoms within these molecules is a critical determinant of their biological activity. Therefore, the unambiguous determination of their solid-state structure is paramount.
This guide provides a comprehensive overview of X-ray crystallography for the structural analysis of this compound derivatives. It delves into the experimental workflow, from synthesis to data interpretation, and offers a comparative analysis with other key analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these techniques for advancing their research.
The Unambiguous Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound.[2] It provides a detailed atomic-level picture of the molecule, including bond lengths, bond angles, and the conformation of the morpholine ring. This information is invaluable for understanding structure-activity relationships (SAR) and for rational drug design.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires careful planning and execution. The following is a generalized workflow for the X-ray crystallographic analysis of a novel this compound derivative.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of morpholine derivatives.
Step-by-Step Experimental Protocol
1. Synthesis and Purification:
-
Synthesis: The target this compound derivative is synthesized. A common route could involve the acylation of a suitable morpholine precursor.
-
Purification: The crude product is purified to >98% purity, typically by flash column chromatography on silica gel. High purity is crucial for successful crystallization.
-
Initial Characterization: The purified compound is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity before proceeding to crystallization trials.
2. Crystallization:
The formation of high-quality single crystals is often the most challenging step. Several techniques should be screened to find the optimal conditions.[3]
-
Cooling Crystallization: This method is effective for compounds with a significant temperature-dependent solubility.[3] A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
Anti-Solvent Crystallization: This technique is employed when the compound is soluble in one solvent but insoluble in another miscible solvent.[3] The anti-solvent is slowly added to a solution of the compound to induce precipitation.
-
Vapor Diffusion: This is a gentle method for growing high-quality single crystals.[3] A solution of the compound is allowed to equilibrate with a vapor of a more volatile solvent in which the compound is less soluble.
-
Diastereomeric Salt Crystallization: For racemic mixtures, this is a powerful method for separating enantiomers by forming diastereomeric salts with a chiral resolving agent.[3]
3. X-ray Data Collection:
-
Crystal Selection and Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[4]
4. Structure Solution and Refinement:
-
Structure Solution: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.
-
Structure Refinement: The initial structural model is refined using a least-squares method to obtain the best fit with the experimental data.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The final output is typically a Crystallographic Information File (CIF).
Comparative Analysis with Alternative Techniques
While single-crystal X-ray diffraction is the definitive method for solid-state structure determination, a comprehensive understanding of a molecule often requires complementary techniques.
Caption: Logical comparison of X-ray crystallography with other key structural analysis techniques.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Diffraction of X-rays by a single crystal | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[2][5] | Unambiguous structure determination. | Requires high-quality single crystals, which can be difficult to grow. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Connectivity, relative stereochemistry, conformational analysis in solution.[6] | Provides information about the molecule in a biologically relevant state (solution). | Does not provide absolute stereochemistry directly; interpretation can be complex. |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder | "Fingerprint" of a crystalline solid, used for phase identification and polymorphism screening.[7][8] | Rapid analysis of bulk material, non-destructive. | Does not provide a detailed atomic structure like SC-XRD. |
| Computational Modeling (e.g., DFT) | Quantum mechanical calculations | Predicted molecular geometry, conformational energies, electronic properties.[5] | Complements experimental data, provides insights into non-isolable conformations. | Accuracy depends on the level of theory and basis set used; it is a theoretical model. |
Conformational Analysis of the Morpholine Ring
The morpholine ring in this compound derivatives typically adopts a chair conformation.[4] X-ray crystallography provides precise torsional angles that define the ring pucker. This information is critical as the orientation of the acetyl and tert-butoxycarbonyl groups can significantly influence the molecule's interaction with biological targets. The solid-state conformation determined by X-ray crystallography can be compared with the solution-state conformation studied by NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy to understand the molecule's conformational flexibility.[6]
Conclusion
The structural elucidation of this compound derivatives is a critical step in the drug development process. Single-crystal X-ray diffraction stands as the most powerful technique for obtaining a definitive three-dimensional structure in the solid state.[2] However, a multi-faceted approach that integrates data from NMR spectroscopy, powder X-ray diffraction, and computational modeling provides a more complete understanding of the molecule's structural and dynamic properties. This comprehensive knowledge is essential for optimizing the design of new therapeutic agents.
References
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- Al-Majid, A. M., El-Faham, A., Al-Othman, Z. A., & Wadaan, M. A. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.
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- MDPI. (n.d.). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol.
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The Strategic Advantage of Tert-butyl 2-acetylmorpholine-4-carboxylate in the Synthesis of Potent EZH2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the histone methyltransferase EZH2 has emerged as a pivotal target for novel cancer therapeutics. The development of small molecule inhibitors against EZH2 has been a significant focus, with several candidates progressing into clinical trials. Central to the synthesis of a leading class of these inhibitors is the chiral building block, Tert-butyl 2-acetylmorpholine-4-carboxylate . This guide provides an in-depth comparison of the biological activity of compounds synthesized using this key intermediate, supported by experimental data and protocols, to inform and guide researchers in the field.
The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry
The morpholine ring is a recurring motif in a multitude of biologically active compounds, prized for its favorable physicochemical properties. Its presence can enhance aqueous solubility, metabolic stability, and provide a versatile scaffold for molecular interactions with biological targets.[1][2] In the context of EZH2 inhibitors, the substituted morpholine core plays a crucial role in orienting the key pharmacophoric elements for optimal binding to the enzyme's active site.
EZH2 Inhibition: A Targeted Approach to Cancer Therapy
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] Dysregulation and overexpression of EZH2 are implicated in the progression of various cancers, including non-Hodgkin lymphoma and certain solid tumors.[4][5] Consequently, inhibiting EZH2 activity has become a promising therapeutic strategy.
The development of potent and selective EZH2 inhibitors has been a significant advancement in cancer therapy. One of the most prominent examples is Tazemetostat (EPZ-6438) , an orally bioavailable small molecule inhibitor that has received FDA approval for the treatment of certain types of lymphoma and sarcoma.[4] The synthesis of Tazemetostat and related compounds heavily relies on the use of "this compound" as a key chiral starting material.
Comparative Biological Activity of EZH2 Inhibitors
The efficacy of EZH2 inhibitors is typically evaluated through a combination of biochemical and cell-based assays. Biochemical assays measure the direct inhibition of the EZH2 enzyme's methyltransferase activity, while cellular assays assess the downstream effects on H3K27 methylation levels and cancer cell proliferation.
Biochemical Potency
The inhibitory activity of compounds against the EZH2 enzyme is often expressed as the half-maximal inhibitory concentration (IC50). Compounds synthesized from "this compound" have demonstrated potent enzymatic inhibition.
| Compound | Target | IC50 (nM) | Reference |
| Tazemetostat (EPZ-6438) | EZH2 (wild-type) | 2.5 | [6] |
| GSK126 | EZH2 (wild-type) | 9.9 | [7] |
| UNC1999 | EZH2/EZH1 | EZH2: <10, EZH1: 45 | [2] |
As the data indicates, Tazemetostat, synthesized using the morpholine building block, exhibits highly potent inhibition of wild-type EZH2, comparable to other well-characterized EZH2 inhibitors like GSK126.
Cellular Activity
The cellular activity of EZH2 inhibitors is a critical measure of their therapeutic potential. This is often assessed by measuring the reduction of H3K27me3 levels in cells and the inhibition of proliferation in cancer cell lines, particularly those with EZH2 mutations which are hypersensitive to its inhibition.
Table 1: Comparative Cellular Activity of EZH2 Inhibitors in Lymphoma Cell Lines
| Compound | Cell Line (EZH2 status) | H3K27me3 IC50 (nM) | Proliferation IC50 (nM, 11-day assay) | Reference |
| Tazemetostat (EPZ-6438) | WSU-DLCL2 (Y646F mutant) | 9 | 11 | [8] |
| KARPAS-422 (Y641N mutant) | - | 4 | [1] | |
| SU-DHL-10 (Y641N mutant) | - | 16 | [1] | |
| OCI-LY19 (wild-type) | - | 3,900 | [1] | |
| GSK126 | KARPAS-422 (Y641N mutant) | - | <50 (6-day assay) | [7] |
| Pfeiffer (A677G mutant) | - | <50 (6-day assay) | [7] |
The data clearly demonstrates that Tazemetostat potently inhibits the proliferation of lymphoma cell lines harboring activating EZH2 mutations, with significantly higher potency compared to wild-type cell lines.[1][9] This highlights the targeted nature of this therapeutic approach. The use of "this compound" in its synthesis is instrumental in achieving the specific stereochemistry required for this potent and selective activity.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the synthesis of a representative EZH2 inhibitor and the key biological assays are provided below.
Synthesis of EZH2 Inhibitors from this compound
The synthesis of potent EZH2 inhibitors, such as Tazemetostat, involves a multi-step process where "this compound" serves as a crucial chiral building block. The general synthetic strategy is outlined in the patent literature, for example, in patent CA2862289C.[10]
Workflow for the Synthesis of an EZH2 Inhibitor Core:
Caption: General synthetic workflow for EZH2 inhibitors.
Step-by-step Synthesis (Illustrative Example based on patent literature):
-
Reductive Amination: "this compound" is subjected to reductive amination with a suitable amine to introduce the desired side chain and establish the correct stereochemistry.
-
Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen is removed under acidic conditions.
-
Coupling Reaction: The deprotected morpholine intermediate is then coupled with a functionalized pyrimidinone or a related heterocyclic core via a nucleophilic aromatic substitution or other cross-coupling reactions.
-
Final Modifications: Subsequent synthetic steps may involve modifications to other parts of the molecule to arrive at the final EZH2 inhibitor.
Biochemical EZH2 Inhibition Assay (Histone Methyltransferase Assay)
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of the EZH2 enzyme complex.
Workflow for Biochemical EZH2 Assay:
Caption: Workflow for a radiometric EZH2 biochemical assay.
Protocol:
-
Prepare a reaction mixture containing the PRC2 enzyme complex, a histone H3 peptide substrate, and the test compound at various concentrations.
-
Initiate the methyltransferase reaction by adding the cofactor S-adenosylmethionine (SAM), often radiolabeled (e.g., [3H]-SAM).
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and capture the methylated histone substrate on a filter.
-
Quantify the amount of incorporated radiolabel using scintillation counting.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27me3 Inhibition Assay
This assay measures the ability of a compound to reduce the levels of the H3K27me3 epigenetic mark within cells.
Workflow for Cellular H3K27me3 Assay:
Caption: Workflow for a cellular H3K27me3 assay.
Protocol:
-
Culture a relevant cancer cell line (e.g., a lymphoma cell line with an EZH2 mutation) in multi-well plates.
-
Treat the cells with a range of concentrations of the test compound for a sufficient duration to observe changes in histone methylation (typically 72-96 hours).
-
Lyse the cells and quantify the levels of H3K27me3 and a loading control (e.g., total histone H3) using methods such as ELISA, Western blotting, or high-content imaging.
-
Normalize the H3K27me3 signal to the loading control.
-
Determine the IC50 value for the reduction of the H3K27me3 mark.
Conclusion and Future Directions
The use of "this compound" has proven to be a highly effective strategy in the synthesis of potent and selective EZH2 inhibitors. The resulting compounds, exemplified by Tazemetostat, have demonstrated significant preclinical and clinical activity, particularly in cancers harboring EZH2 mutations.
This guide provides a comparative overview of the biological activity of these morpholine-containing EZH2 inhibitors, supported by experimental data and protocols. For researchers in the field, this information can serve as a valuable resource for:
-
Scaffolding new inhibitor designs: The morpholine core can be further functionalized to explore new interactions within the EZH2 active site and potentially overcome resistance mechanisms.
-
Comparative benchmarking: The provided data allows for the objective comparison of newly synthesized compounds against established EZH2 inhibitors.
-
Informing experimental design: The detailed protocols offer a starting point for establishing in-house assays for the evaluation of novel EZH2 inhibitors.
The continued exploration of compounds derived from "this compound" and related building blocks holds significant promise for the development of the next generation of epigenetic therapies.
References
- Knutson, S. K., et al. (2014). Selective Inhibition of EZH2 by EPZ-6438 Leads to Potent Antitumor Activity in EZH2-Mutant Non-Hodgkin Lymphoma. Molecular Cancer Therapeutics, 13(4), 842–854.
- Konze, K. D., et al. (2013). An Orally Bioavailable, Selective Small-Molecule Inhibitor of EZH2 and EZH1 Reveals a Critical Role for EZH1 in MLL-Rearranged Leukemia. ACS Chemical Biology, 8(12), 2624–2634.
- Basrur, V., et al. (2016). EZH2 Inhibition by Tazemetostat Results in Altered Dependency on B-cell Activation Signaling in DLBCL. Molecular Cancer Research, 14(12), 1212–1222.
- McCabe, M. T., et al. (2012). EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations.
- Campbell, J. E., et al. (2015). Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time. ACS Medicinal Chemistry Letters, 6(10), 1061–1066.
- Hoy, S. M. (2020). Tazemetostat: First Approval. Drugs, 80(13), 1357–1363.
- Kim, K. H., & Roberts, C. W. (2016). Targeting EZH2 in cancer.
- Verma, S. K., et al. (2012). Identification of Potent, Selective, Cell-Active, and Orally Bioavailable Small-Molecule Inhibitors of the Histone Lysine Methyltransferase EZH2. Journal of Medicinal Chemistry, 55(13), 6089–6099.
- Chesworth, R., et al. (2013). Modulators of methyl modifying enzymes, compositions and uses thereof.
- Singh, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
- Margueron, R., & Reinberg, D. (2011). The Polycomb complex PRC2 and its mark in life.
- Knutson, S. K., et al. (2012). A selective inhibitor of EZH2 blocks H3K27 methylation and kills EZH2-mutant lymphoma cells.
- Knutson, S. K., et al. (2014). Selective Inhibition of EZH2 by EPZ-6438 Leads to Potent Antitumor Activity in EZH2-Mutant Non-Hodgkin Lymphoma. Molecular Cancer Therapeutics, 13(4), 842-854*. [Link: https://aacrjournals.org/mct/article/13/4/842/9163/Selective-Inhibition-of-EZH2-by-EPZ-6438-Leads-to]
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A Technical Guide to N-Boc Protected Morpholines: A Comparative Analysis of tert-Butyl 2-Acetylmorpholine-4-carboxylate
In the landscape of modern drug discovery and organic synthesis, the morpholine scaffold stands out as a privileged structure. Its presence in numerous FDA-approved drugs is a testament to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[1][2] The strategic functionalization of the morpholine ring is therefore a critical aspect of medicinal chemistry, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen provides a versatile handle for multi-step syntheses, allowing for a wide range of chemical transformations on other parts of the molecule.[2]
This guide provides an in-depth comparison of tert-butyl 2-acetylmorpholine-4-carboxylate with other key N-Boc protected morpholine building blocks, including tert-butyl 2-formylmorpholine-4-carboxylate and tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. We will explore their relative reactivity, stability, and utility in common synthetic transformations, supported by experimental protocols and comparative data.
The Strategic Advantage of the 2-Acetyl Moiety
This compound is a unique building block that combines the benefits of the N-Boc protected morpholine scaffold with the versatile reactivity of a methyl ketone. This acetyl group serves as a valuable synthetic handle for a variety of carbon-carbon bond-forming reactions, allowing for the elaboration of the morpholine core into more complex structures. This is a distinct advantage over simpler N-Boc protected morpholines or those with less reactive functional groups.
The electron-withdrawing nature of the acetyl group can also influence the reactivity of the morpholine ring itself, although the primary synthetic utility lies in the reactions of the ketone. The ability to introduce new substituents at the 2-position via the acetyl group provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.[3]
Comparative Physicochemical Properties
A molecule's physical and chemical properties are critical determinants of its behavior in both chemical reactions and biological systems. The table below provides a comparison of key computed properties for this compound and its aldehyde and alcohol analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₁₁H₁₉NO₄ | 229.27 | 0.9 |
| tert-Butyl (2R)-2-formylmorpholine-4-carboxylate | C₁₀H₁₇NO₄ | 215.25 | 0.3[4] |
| tert-Butyl morpholine-4-carboxylate | C₉H₁₇NO₃ | 187.24 | 0.7[5] |
The data suggests that the acetyl group in this compound lends it a slightly higher lipophilicity (XLogP3) compared to its formyl and unsubstituted counterparts. This seemingly minor difference can have significant implications for solubility in various reaction solvents and for the pharmacokinetic properties of downstream drug candidates.
Synthesis of N-Boc Protected Morpholine Building Blocks
The synthesis of C-substituted morpholines often begins with readily available chiral starting materials to ensure stereochemical control. A general and efficient method for the synthesis of enantiomerically pure N-Boc-2-hydroxymethylmorpholine and N-Boc-morpholine-2-carboxylic acid starts from epichlorohydrin, highlighting a practical and scalable approach that avoids chromatography.[6][7]
Figure 1: General synthetic workflow for N-Boc protected 2-substituted morpholines.
While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and commonly employed synthetic route would involve the oxidation of the corresponding secondary alcohol, which can be synthesized from the commercially available tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate.
Comparative Reactivity: A Focus on Key Transformations
The true value of a building block is demonstrated in its performance in key synthetic transformations. Here, we compare the expected reactivity of this compound with its formyl and hydroxymethyl analogs in three fundamental reaction classes: reduction, olefination, and nucleophilic addition.
Reduction of the Carbonyl and Carboxylic Acid Groups
The reduction of the carbonyl group in the acetyl and formyl derivatives, and the carboxylic acid in the corresponding analog, provides access to the respective alcohols, which are themselves valuable synthetic intermediates.
Experimental Protocol: Reduction of a Carbonyl Group with Sodium Borohydride [8]
-
Dissolve the N-Boc protected morpholine derivative (1 mmol) in a suitable solvent such as methanol or ethanol (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (5 mL).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Performance:
| Starting Material | Product | Typical Reducing Agent | Expected Outcome |
| This compound | tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate | NaBH₄ | High yield, moderate reaction time. |
| tert-Butyl 2-formylmorpholine-4-carboxylate | tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | NaBH₄ | High yield, typically faster reaction than with the ketone.[9] |
| tert-Butyl morpholine-2-carboxylate | tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | LiAlH₄ or BH₃ THF | Harsher conditions required compared to aldehyde/ketone reduction.[1] |
Causality Behind Experimental Choices: Sodium borohydride is a mild and selective reducing agent suitable for aldehydes and ketones, making it ideal for these transformations while preserving the Boc protecting group.[10] The reduction of a carboxylic acid to an alcohol requires a stronger reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃), as the carboxylate is less electrophilic.
Figure 2: Reduction of 2-substituted N-Boc morpholines to their corresponding alcohols.
Wittig Olefination: A Gateway to Alkenes
The Wittig reaction is a powerful tool for converting carbonyl compounds into alkenes.[11] The acetyl and formyl groups of the respective N-Boc protected morpholines are excellent substrates for this transformation, providing a route to vinyl-substituted morpholines.
Experimental Protocol: Wittig Reaction [12][13]
-
Suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.2 mmol, as a solution in hexanes) dropwise.
-
Allow the resulting ylide solution to stir at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of the N-Boc protected morpholine derivative (1 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Comparative Performance:
| Starting Material | Product | Expected Reactivity |
| This compound | tert-Butyl 2-(prop-1-en-2-yl)morpholine-4-carboxylate | Good reactivity, may require slightly longer reaction times or elevated temperatures compared to the aldehyde. |
| tert-Butyl 2-formylmorpholine-4-carboxylate | tert-Butyl 2-vinylmorpholine-4-carboxylate | High reactivity, generally proceeds under milder conditions and in shorter times than with ketones.[14] |
Causality Behind Experimental Choices: The Wittig reaction's success hinges on the nucleophilic attack of the phosphorus ylide on the electrophilic carbonyl carbon. Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and greater polarization of the carbonyl bond.[15] This inherent difference in reactivity often translates to milder reaction conditions and faster conversions for aldehydes in Wittig reactions.
Grignard Reaction: Building Molecular Complexity
The addition of Grignard reagents to the carbonyl group of the acetyl and formyl morpholine derivatives allows for the stereoselective introduction of a wide variety of alkyl, aryl, and vinyl substituents, leading to the formation of secondary and tertiary alcohols.
Experimental Protocol: Grignard Reaction
-
To a solution of the N-Boc protected morpholine derivative (1 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add the Grignard reagent (1.2 mmol, as a solution in THF or diethyl ether) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Comparative Performance:
| Starting Material | Product | Expected Outcome |
| This compound | tert-Butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate (with MeMgBr) | Forms a tertiary alcohol. Good yields are expected. |
| tert-Butyl 2-formylmorpholine-4-carboxylate | tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate (with MeMgBr) | Forms a secondary alcohol. Generally more reactive than the ketone. |
Causality Behind Experimental Choices: Similar to the Wittig reaction, the higher electrophilicity and lower steric hindrance of the aldehyde in tert-butyl 2-formylmorpholine-4-carboxylate make it more susceptible to nucleophilic attack by the Grignard reagent compared to the ketone in this compound.[16] This can lead to faster and more efficient reactions.
Figure 3: Comparative reactivity of the acetyl vs. formyl group in N-Boc protected morpholines.
Conclusion
This compound emerges as a highly valuable and versatile building block for organic synthesis and medicinal chemistry. While sharing the beneficial properties of the N-Boc protected morpholine scaffold with its formyl and hydroxymethyl counterparts, the presence of the acetyl group provides a unique and powerful handle for a diverse range of carbon-carbon bond-forming reactions. Its reactivity profile, while slightly attenuated compared to the more electrophilic aldehyde, offers a stable and reliable platform for the construction of complex molecular architectures. The ability to introduce a wide array of substituents via the ketone functionality makes this compound an indispensable tool for generating libraries of novel compounds for drug discovery and for the targeted synthesis of complex bioactive molecules.
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A Senior Application Scientist's Guide to the Structural Confirmation of Tert-butyl 2-acetylmorpholine-4-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In the realm of medicinal chemistry, morpholine derivatives are of significant interest due to their prevalence in bioactive compounds and their favorable physicochemical properties. This guide provides an in-depth, comparative analysis of the key analytical techniques for the structural elucidation of Tert-butyl 2-acetylmorpholine-4-carboxylate and its analogues. We will move beyond a mere listing of methods to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Central Role of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in drug discovery, known for enhancing aqueous solubility and metabolic stability. The subject of our focus, this compound, incorporates several key structural features that necessitate a multi-pronged analytical approach for confirmation:
-
A chiral center at the C2 position, demanding stereochemical determination.
-
A morpholine ring , which can adopt different conformations (e.g., chair, boat).
-
An N-Boc protecting group , a common feature in organic synthesis that requires specific verification.
-
An acetyl substituent , which provides distinct spectroscopic handles.
This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in providing a complete structural picture of these molecules.
Comparative Analysis of Key Analytical Techniques
A comprehensive structural confirmation relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data leads to an irrefutable assignment.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, stereochemistry, conformation, purity | Provides detailed information about the chemical environment of each atom. Non-destructive. | Can be complex to interpret for molecules with overlapping signals. May not provide absolute configuration on its own. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, requires minimal sample. Can confirm the presence of the Boc group through characteristic fragmentation.[1][2] | Does not provide information on stereochemistry or connectivity. Isomer distinction can be challenging. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Provides the definitive solid-state structure and absolute configuration.[3][4][5] | Requires a single, high-quality crystal. The solid-state conformation may differ from the solution-state conformation. |
| Chiral Chromatography | Enantiomeric purity, separation of enantiomers | Essential for determining the enantiomeric excess (%ee) of a chiral sample.[6][7][8] | Does not provide the full structure. Requires method development for each compound. |
Experimental Workflows: A Visual Guide
The logical flow of experiments is crucial for efficient and definitive structural confirmation. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the structural confirmation of a new chemical entity.
In-Depth Methodologies and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule. For morpholine derivatives, specific 1D and 2D NMR experiments are indispensable.[9][10]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key signals to identify for this compound include:
-
A singlet around 1.4-1.5 ppm integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.[11]
-
Signals corresponding to the morpholine ring protons, typically in the range of 2.5-4.0 ppm. The splitting patterns of these protons can provide information about the ring conformation.[12][13]
-
A singlet for the acetyl methyl protons around 2.1 ppm.
-
The proton at the C2 position, which will be coupled to the adjacent methylene protons.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Key signals include:
-
2D NMR Acquisition (COSY & HSQC):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the connectivity within the morpholine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the assignment of the morpholine ring protons to their respective carbons.
-
Causality in NMR: The choice of 2D experiments like COSY and HSQC is driven by the need to unambiguously assign the complex and often overlapping signals of the morpholine ring protons.[9][10] The chair conformation of the morpholine ring leads to distinct axial and equatorial protons with different chemical shifts and coupling constants, which can be resolved and assigned using these techniques.[13]
Mass Spectrometry: Confirming Molecular Weight and Key Fragments
Mass spectrometry provides the molecular weight of the compound, offering a crucial piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, adding another layer of confirmation.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Look for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
-
For this compound (C₁₁H₁₉NO₄, MW = 229.27 g/mol ), the [M+H]⁺ ion would be observed at m/z 230.13.
-
A key fragment to look for is the loss of the tert-butyl group (m/z 57) or the entire Boc group.[1] The loss of isobutylene from the Boc group is also a common fragmentation pathway.[11]
-
Why ESI-MS? Electrospray ionization is a "soft" ionization technique that typically keeps the molecule intact, allowing for the clear observation of the molecular ion. This is crucial for confirming the overall molecular formula.
X-ray Crystallography: The Gold Standard for 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, including the absolute configuration of chiral centers.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent system. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions. The resulting model will provide precise bond lengths, bond angles, and the absolute stereochemistry. For morpholine derivatives, this can confirm the chair conformation of the ring in the solid state.[4][5]
The Power of Unambiguity: While not always feasible, a crystal structure provides an unparalleled level of certainty in structural assignment, making it a highly desirable piece of data for publications and patent applications.
Chiral Chromatography: Quantifying Enantiomeric Purity
For chiral molecules like the (R)- or (S)-enantiomers of this compound, it is essential to determine the enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[6][7][14]
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Method Development: Develop a mobile phase (typically a mixture of hexane and an alcohol like isopropanol or ethanol) that provides baseline separation of the two enantiomers.
-
Analysis: Inject a solution of the sample and integrate the peaks corresponding to the two enantiomers. The enantiomeric excess (%ee) can be calculated from the peak areas.
Why is this critical? The biological activity of enantiomers can differ significantly. Therefore, for any drug development application, confirming the enantiomeric purity is a regulatory requirement.[8]
Logical Framework for Structural Confirmation
The following diagram illustrates the logical dependencies in the structural confirmation process.
Caption: Logical dependencies for achieving a fully confirmed molecular structure.
Conclusion
The structural confirmation of this compound derivatives is a multi-faceted process that requires the intelligent application of several complementary analytical techniques. While NMR spectroscopy provides the foundational information on atomic connectivity and solution-state conformation, mass spectrometry confirms the molecular weight and key structural motifs like the Boc group. For chiral derivatives, chiral chromatography is indispensable for determining enantiomeric purity. Finally, when attainable, X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure and absolute stereochemistry. By following the integrated and logical workflow presented in this guide, researchers can ensure the scientific integrity of their work and confidently advance their drug discovery programs.
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1H and 13C NMR spectra of N-substituted morpholines. PubMed. [Link]
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X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]
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Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
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1H and13C NMR spectra ofN-substituted morpholines | Request PDF. ResearchGate. [Link]
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Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]
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(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Acta Crystallographica Section E. [Link]
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Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. [Link]
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Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
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Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]
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Safety Operating Guide
Tert-butyl 2-acetylmorpholine-4-carboxylate proper disposal procedures
As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to conduct your work not only with groundbreaking efficacy but also with the highest degree of safety and operational excellence. The proper management of chemical reagents from acquisition to disposal is a cornerstone of responsible research.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl 2-acetylmorpholine-4-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this procedure is synthesized from the known hazard profiles of its structural analogues—morpholine, N-Boc protected amines, and acetylated compounds—and grounded in universal laboratory safety standards.[1] This approach ensures a cautious and compliant methodology.
Guiding Principle: Hazard Profile by Analogy
This compound is a complex organic molecule. To ensure safe handling and disposal, we must assess the potential hazards contributed by its constituent functional groups.
-
Morpholine Core : The morpholine ring is a known irritant. Compounds containing this moiety are often classified as causing skin and eye irritation, and can be harmful if ingested or absorbed through the skin.[2][3][4]
-
N-Boc Group : The tert-butoxycarbonyl (Boc) protecting group is widely used to decrease the reactivity of the amine nitrogen.[5][6] While this enhances the compound's stability during synthesis, it does not render it inert or non-hazardous.[5]
-
Acetyl Group : The acetyl moiety does not typically add extreme hazards, but like all organic compounds, its combustion will produce oxides of carbon and nitrogen.[7]
Based on this analysis, we will treat this compound as a hazardous chemical waste, warranting specific disposal procedures to ensure personnel safety and environmental compliance.
Operational Disposal Protocol
This protocol is designed to align with the standards set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE. The chemical nature of morpholine derivatives necessitates robust protection.
-
Hand Protection : Wear two pairs of nitrile gloves (double-gloving).[5]
-
Eye Protection : Use chemical safety goggles and a face shield.[10]
-
Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required.
-
Work Area : All handling of this waste must occur within a certified chemical fume hood.[10]
Step 2: Waste Identification and Segregation
Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.[5]
-
Designate a Waste Stream : This compound should be designated as a "Non-halogenated Organic Solid Waste" or "Non-halogenated Organic Liquid Waste," depending on its physical state.
-
Avoid Co-mingling :
Step 3: Containerization and Labeling
All chemical waste must be accumulated in designated, properly labeled containers at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[8][12][13][14]
-
Select a Compatible Container : Use a clean, dry, high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap. Ensure the container is compatible with organic compounds.
-
Apply a Hazardous Waste Label : Immediately label the container. The EPA requires that each label clearly displays:[12][13]
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and any other constituents in the waste container.
-
An accurate indication of the hazards. Based on analogue data, appropriate pictograms would include "Harmful/Irritant" (exclamation mark) and potentially "Health Hazard."[15]
-
Step 4: Accumulation and Storage
-
Location : Store the sealed waste container within your laboratory in a designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[8][14]
-
Container Management : Keep the waste container closed at all times, except when adding waste.[8]
-
Storage Limits : Do not exceed the SAA limit of 55 gallons for hazardous waste or 1 quart for acutely toxic materials.[8][14] It is best practice to request a waste pickup well before these limits are reached. Waste should not be held for more than one year.[9]
Step 5: Final Disposal
-
Request Pickup : Once your container is ready for disposal (typically when 75-80% full or before the 12-month accumulation limit), submit a chemical waste pickup request to your institution's EHS department.[8]
-
Professional Disposal : Your EHS department will transfer the waste to a licensed hazardous waste disposal company. The standard and preferred method for this type of chemical is controlled incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize harmful emissions.[11][16][17]
Data Summary and Workflow
For clarity, the key properties and procedural steps are summarized below.
Table 1: Hazard Profile Based on Structural Analogues
| Structural Moiety | Associated Hazards | Primary Safety Concern | Relevant Analogue SDS |
| Morpholine | Flammable; Harmful if swallowed/inhaled; Causes severe skin burns and eye damage.[4] | Corrosivity, Toxicity | Morpholine, 4-Acetylmorpholine[7] |
| N-Boc Carbamate | Generally low reactivity; thermal decomposition can occur.[18] | Potential for irritation. | tert-Butyl morpholine-4-carboxylate[17] |
| Carboxylate/Acetyl | General organic compound; combustion products (COx, NOx).[7] | Irritation, Incompatibility | General Carboxylic Acids[10] |
Diagram 1: Disposal Decision Workflow
The following diagram illustrates the procedural logic for the disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this structured, scientifically-grounded disposal protocol, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold the principles of responsible chemical stewardship.
References
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- Managing Hazardous Chemical Waste in the Lab. (2021). American Chemical Society.
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- Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide. (2025). BenchChem.
- A Guide to the Safe Disposal of N-Boc-N,N-bis(2-chloroethyl)amine. (2025). BenchChem.
- tert-butyl (R)-2-acetylmorpholine-4-carboxylate. Sigma-Aldrich.
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- tert-Butyl 2-formylmorpholine-4-carboxylate Safety Data Sheet. (2023). Apollo Scientific.
- MSDS of tert-Butyl morpholine-4-carboxylate.
- Safety Data Sheet: Morpholine. (2020). Carl ROTH.
- SAFETY DATA SHEET: 4-Acetylmorpholine. (2025). Fisher Scientific.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar.
- SAFETY DATA SHEET: Morpholine. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET: (S)-N-(tert-Butoxycarbonyl)-2-pyrrolidinone-5-carboxylic acid methyl ester. (2024). Fisher Scientific.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health.
- SAFETY DATA SHEET. (2018). Greenbook.net.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). ResearchGate.
- SAFETY DATA SHEET: 1H-Indole-2-carboxylic acid. Fisher Scientific.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
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Safeguarding Your Research: A Practical Guide to Handling Tert-butyl 2-acetylmorpholine-4-carboxylate
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Tert-butyl 2-acetylmorpholine-4-carboxylate, a morpholine derivative, represents a class of compounds with significant potential in medicinal chemistry. As researchers and scientists, our primary responsibility is to ensure a safe and controlled laboratory environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, grounded in established safety protocols for analogous compounds.
Hazard Identification and Risk Assessment: Understanding the Compound
Based on data from analogous morpholine derivatives, this compound should be presumed to present the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
These potential hazards necessitate a thorough risk assessment before any handling of the compound. The causality is rooted in the chemical reactivity of the morpholine ring and its derivatives, which can interact with biological macromolecules, leading to irritation and toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound.
Hand Protection
The selection of appropriate gloves is paramount. Given the chemical nature of this compound, gloves made of butyl rubber or nitrile rubber are recommended.[2] Natural latex gloves may not offer sufficient protection and can cause allergic reactions in some individuals.[2]
Key Considerations for Glove Selection:
| Glove Material | Breakthrough Time (BT) | Permeation Rate (PR) | Dexterity | General Recommendation |
| Butyl Rubber | > 8 hours | Low | Good | Highly Recommended for prolonged contact or immersion.[2] |
| Nitrile Rubber | Variable | Low to Medium | Excellent | Recommended for general handling and incidental contact. |
| Neoprene | Variable | Medium | Good | Acceptable for short-duration tasks.[2] |
| Natural Latex | Not Recommended | High | Excellent | Not recommended due to potential for rapid degradation and allergic reactions.[2] |
Breakthrough time is the time it takes for the chemical to permeate the glove material. Always inspect gloves for any signs of degradation before use.
Eye and Face Protection
Chemical safety goggles are mandatory.[3] For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles to provide comprehensive protection.[3]
Respiratory Protection
Handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill clean-up, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Protective Clothing
A standard laboratory coat is required. For larger quantities or procedures with a high splash potential, a chemical-resistant apron or suit is advised.[3]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]
-
Keep the container tightly sealed when not in use.[1]
Handling and Use
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Caption: Spill response plan for this compound.
Spill Cleanup Procedure (Small Spills):
-
Evacuate and Alert: Immediately evacuate the affected area and inform nearby personnel and your supervisor.[4]
-
Personal Protection: Don appropriate PPE, including a respirator.[4]
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[5]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[1][4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilation: Ensure the area is well-ventilated.
For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency services.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all chemical waste in a clearly labeled, sealed, and compatible container.
-
Labeling: The label should include the chemical name, concentration, and associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's approved chemical waste program. Do not dispose of this chemical down the drain or in regular trash.[4]
Emergency Procedures: Preparedness is Key
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Always have the Safety Data Sheets for analogous compounds readily accessible in case of an emergency.
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
Carl ROTH. Safety Data Sheet: Morpholine. [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine. [Link]
- MSDS of tert-Butyl morpholine-4-carboxyl
- Environmental Health and Safety, University of Washington. OSHA Glove Selection Chart.
- Environment, Health and Safety, University of North Carolina at Chapel Hill. Hand Protection Chemical Resistance Guide.
-
Inchem.org. Morpholine (HSG 92, 1995). [Link]
- Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z.
- Morpholine - SAFETY D
- HPC Standards. Morpholine | 1X5ML | C4H9NO | 683816 | 110-91-8.
- Redox.
- myUSF.
- Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
